BIM-23190
Beschreibung
The exact mass of the compound (4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is 1201.54125735 g/mol and the complexity rating of the compound is 2170. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H79N13O12S2/c1-3-40-51(76)66-47(57(82)68-49(34(2)72)50(59)75)33-84-83-32-46(67-53(78)43(27-35-11-5-4-6-12-35)61-48(74)31-70-23-21-69(22-24-70)25-26-71)56(81)64-44(28-36-16-18-38(73)19-17-36)54(79)65-45(29-37-30-60-41-14-8-7-13-39(37)41)55(80)63-42(52(77)62-40)15-9-10-20-58/h4-8,11-14,16-19,30,34,40,42-47,49,60,71-73H,3,9-10,15,20-29,31-33,58H2,1-2H3,(H2,59,75)(H,61,74)(H,62,77)(H,63,80)(H,64,81)(H,65,79)(H,66,76)(H,67,78)(H,68,82)/t34-,40+,42+,43-,44+,45-,46+,47+,49+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGPOHXLINPVGT-CVGVOFIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CC6)CCO)C(=O)NC(C(C)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CC6)CCO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H79N13O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1202.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182153-96-4 | |
| Record name | BIM-23190 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55PUY46VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BIM-23190
BIM-23190 is a synthetically developed somatostatin (B550006) analog engineered for targeted therapeutic applications. As a selective agonist, its primary mechanism revolves around its interaction with specific subtypes of somatostatin receptors, initiating a cascade of intracellular events that modulate cellular function. This document provides a detailed examination of the molecular mechanism of this compound, its downstream signaling pathways, and the experimental validation of its effects, tailored for professionals in biomedical research and drug development.
Receptor Binding and Affinity
This compound functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] Somatostatin receptors are members of the G-protein coupled receptor (GPCR) superfamily, which are integral to a wide range of physiological processes.[2][4] The binding affinity of this compound to these receptors is a critical determinant of its potency and selectivity. The reported inhibition constant (Ki) values quantify this affinity, with lower values indicating a stronger binding interaction.
| Receptor Subtype | Inhibition Constant (Ki) |
| SSTR2 | 0.34 nM |
| SSTR5 | 11.1 nM |
Table 1: Binding Affinity of this compound for Somatostatin Receptor Subtypes 2 and 5.
Primary Signaling Pathway
Upon binding to SSTR2 and SSTR5, this compound induces a conformational change in the receptor, which activates its associated intracellular heterotrimeric G-proteins, specifically the Gi/o family. This activation initiates a canonical signaling pathway characterized by the inhibition of adenylyl cyclase.
Core Signaling Cascade:
-
Agonist Binding: this compound binds to the extracellular domain of SSTR2/5.
-
G-Protein Activation: The receptor-agonist complex facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein.
-
Adenylyl Cyclase Inhibition: The activated Giα subunit dissociates and directly inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a significant decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
This reduction in cAMP levels is a central event that mediates many of the subsequent physiological effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. Selective agonists of somatostatin receptor subtype 1 or 2 injected peripherally induce antihyperalgesic effect in two models of visceral hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of BIM-23190
BIM-23190 is a synthetically developed somatostatin analog engineered for targeted therapeutic applications. As a selective agonist, its primary mechanism revolves around its interaction with specific subtypes of somatostatin receptors, initiating a cascade of intracellular events that modulate cellular function. This document provides a detailed examination of the molecular mechanism of this compound, its downstream signaling pathways, and the experimental validation of its effects, tailored for professionals in biomedical research and drug development.
Receptor Binding and Affinity
This compound functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] Somatostatin receptors are members of the G-protein coupled receptor (GPCR) superfamily, which are integral to a wide range of physiological processes.[2][4] The binding affinity of this compound to these receptors is a critical determinant of its potency and selectivity. The reported inhibition constant (Ki) values quantify this affinity, with lower values indicating a stronger binding interaction.
| Receptor Subtype | Inhibition Constant (Ki) |
| SSTR2 | 0.34 nM |
| SSTR5 | 11.1 nM |
Table 1: Binding Affinity of this compound for Somatostatin Receptor Subtypes 2 and 5.
Primary Signaling Pathway
Upon binding to SSTR2 and SSTR5, this compound induces a conformational change in the receptor, which activates its associated intracellular heterotrimeric G-proteins, specifically the Gi/o family. This activation initiates a canonical signaling pathway characterized by the inhibition of adenylyl cyclase.
Core Signaling Cascade:
-
Agonist Binding: this compound binds to the extracellular domain of SSTR2/5.
-
G-Protein Activation: The receptor-agonist complex facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein.
-
Adenylyl Cyclase Inhibition: The activated Giα subunit dissociates and directly inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a significant decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
This reduction in cAMP levels is a central event that mediates many of the subsequent physiological effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. Selective agonists of somatostatin receptor subtype 1 or 2 injected peripherally induce antihyperalgesic effect in two models of visceral hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
BIM-23190: A Potent and Selective Somatostatin Analog for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23190 is a synthetic somatostatin (B550006) analog characterized by its high affinity and selective agonist activity at somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of this compound, including its binding characteristics, in vivo efficacy, and the molecular pathways it modulates. The information is presented to support its application in preclinical research and as a potential candidate for therapeutic development, particularly in oncology and endocrinology.
Introduction to this compound
Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological processes by interacting with a family of five G protein-coupled receptors (SSTR1-5). Its therapeutic potential is limited by a short plasma half-life. Consequently, stable and selective synthetic analogs like this compound have been developed. This compound's selectivity for SSTR2 and SSTR5 makes it a valuable tool for investigating the specific roles of these receptor subtypes and a potential therapeutic agent for conditions where these receptors are overexpressed, such as in various tumors.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) |
| SSTR2 | 0.34[1][2][3] |
| SSTR5 | 11.1[1][2] |
Table 2: In Vivo Efficacy of this compound in a C6 Glioma Xenograft Model
| Animal Model | Treatment Dose | Treatment Schedule | Outcome |
| Male athymic nude (nu/nu) mice with C6 glioma xenografts | 50 μ g/mouse | Injected twice a day for 19 days | Significantly reduced tumor growth rate |
Signaling Pathways of this compound
As a somatostatin analog acting through SSTR2 and SSTR5, this compound modulates several downstream signaling pathways. Upon binding to these G protein-coupled receptors, it typically initiates a cascade of intracellular events that lead to its physiological effects. Key reported downstream effects of this compound include the inhibition of adenylyl cyclase, a reduction in the phosphorylation of ERK1/2, and an upregulation of the cell cycle inhibitor p27Kip1.
References
BIM-23190: A Potent and Selective Somatostatin Analog for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23190 is a synthetic somatostatin analog characterized by its high affinity and selective agonist activity at somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of this compound, including its binding characteristics, in vivo efficacy, and the molecular pathways it modulates. The information is presented to support its application in preclinical research and as a potential candidate for therapeutic development, particularly in oncology and endocrinology.
Introduction to this compound
Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological processes by interacting with a family of five G protein-coupled receptors (SSTR1-5). Its therapeutic potential is limited by a short plasma half-life. Consequently, stable and selective synthetic analogs like this compound have been developed. This compound's selectivity for SSTR2 and SSTR5 makes it a valuable tool for investigating the specific roles of these receptor subtypes and a potential therapeutic agent for conditions where these receptors are overexpressed, such as in various tumors.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) |
| SSTR2 | 0.34[1][2][3] |
| SSTR5 | 11.1[1][2] |
Table 2: In Vivo Efficacy of this compound in a C6 Glioma Xenograft Model
| Animal Model | Treatment Dose | Treatment Schedule | Outcome |
| Male athymic nude (nu/nu) mice with C6 glioma xenografts | 50 μ g/mouse | Injected twice a day for 19 days | Significantly reduced tumor growth rate |
Signaling Pathways of this compound
As a somatostatin analog acting through SSTR2 and SSTR5, this compound modulates several downstream signaling pathways. Upon binding to these G protein-coupled receptors, it typically initiates a cascade of intracellular events that lead to its physiological effects. Key reported downstream effects of this compound include the inhibition of adenylyl cyclase, a reduction in the phosphorylation of ERK1/2, and an upregulation of the cell cycle inhibitor p27Kip1.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of BIM-23190
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin (B550006) analog with high affinity and selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4][5] As a targeted agonist, it holds therapeutic potential in the management of neuroendocrine tumors and hormonal disorders such as acromegaly, primarily through its ability to inhibit hormone secretion and cell proliferation. This guide provides a comprehensive overview of the molecular mechanisms and downstream signaling cascades initiated by this compound upon binding to its cognate receptors.
Data Presentation: Quantitative Analysis of this compound and Related Compounds
The following table summarizes the binding affinities of this compound for SSTR2 and SSTR5, along with comparative efficacy data for other somatostatin analogs on downstream signaling events.
| Compound | Target | Parameter | Value | Cell Line/System | Reference |
| This compound | SSTR2 | Ki | 0.34 nM | - | |
| SSTR5 | Ki | 11.1 nM | - | ||
| RC-160 (Vapreotide) | SSTR2 | IC50 (Binding) | 0.27 nM | COS-7 cells | |
| SSTR2 | EC50 (Tyrosine Phosphatase Stimulation) | 2 pM | NIH 3T3 cells | ||
| SSTR2 | EC50 (Proliferation Inhibition) | 6.3 pM | NIH 3T3 cells | ||
| SMS-201-995 (Octreotide) | SSTR2 | IC50 (Binding) | 0.19 nM | COS-7 cells | |
| SSTR2 | EC50 (Tyrosine Phosphatase Stimulation) | 6 pM | NIH 3T3 cells | ||
| SSTR2 | EC50 (Proliferation Inhibition) | 12 pM | NIH 3T3 cells |
Core Signaling Pathways of this compound
Upon binding to SSTR2 and SSTR5, this compound initiates a cascade of intracellular events primarily mediated by inhibitory G-proteins (Gαi/o). These pathways culminate in the modulation of key cellular processes, including hormone secretion, cell cycle progression, and apoptosis.
Inhibition of Adenylyl Cyclase and Regulation of cAMP/PKA Pathway
A canonical signaling event following the activation of SSTR2 and SSTR5 by this compound is the inhibition of adenylyl cyclase (AC). This is mediated by the Gαi subunit of the G-protein complex, which, upon activation, dissociates and directly inhibits AC activity. The reduction in AC function leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Consequently, the activity of protein kinase A (PKA), a primary effector of cAMP, is attenuated. This has several downstream consequences, including the modulation of ion channel activity and gene expression, ultimately contributing to the inhibition of hormone secretion.
Regulation of the MAPK/ERK Pathway
This compound has been observed to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). While the precise mechanism is multifaceted and can be cell-type dependent, a prominent pathway involves the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. Activation of SSTR2 is known to stimulate PTP activity, which can dephosphorylate and inactivate components of the MAPK cascade, including Raf, MEK, and ERK, thereby attenuating pro-proliferative signaling.
Upregulation of p27Kip1 and Cell Cycle Arrest
A significant consequence of this compound-mediated signaling is the upregulation of the cyclin-dependent kinase inhibitor p27Kip1. This is primarily a result of the inhibition of the ERK pathway. Activated ERK normally phosphorylates p27Kip1, targeting it for ubiquitination and proteasomal degradation. By inhibiting ERK activity, this compound leads to the stabilization and nuclear accumulation of p27Kip1. p27Kip1 then binds to and inhibits cyclin E-CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and halting the cell cycle at the G1/S transition. Additionally, the PKA pathway, which is inhibited by this compound, has also been implicated in the regulation of p27Kip1 levels.
Interaction with Dopamine (B1211576) Receptors
Current scientific literature does not provide evidence for a direct interaction of this compound with dopamine receptors. Its pharmacological profile is characterized by its high selectivity for SSTR2 and SSTR5.
Experimental Protocols
Radioligand Binding Assay for SSTR2
Objective: To determine the binding affinity (Ki) of this compound for SSTR2.
Materials:
-
Cell membranes from cells expressing SSTR2 (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [125I-Tyr11]-Somatostatin-14
-
Binding buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, pH 7.4)
-
This compound and unlabeled somatostatin-14
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and unlabeled somatostatin-14.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compounds.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values, from which the Ki values can be calculated using the Cheng-Prusoff equation.
cAMP Measurement Assay
Objective: To quantify the inhibitory effect of this compound on adenylyl cyclase activity.
Materials:
-
Cells expressing SSTR2 and/or SSTR5
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell lysis buffer
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the plate reader.
-
Plot the cAMP concentration against the this compound concentration to determine the IC50 value for the inhibition of adenylyl cyclase.
Western Blot for Phospho-ERK and p27Kip1
Objective: To assess the effect of this compound on the phosphorylation status of ERK and the expression level of p27Kip1.
Materials:
-
Cells of interest (e.g., C6 glioma cells)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-p27Kip1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phospho-ERK to total ERK and p27Kip1 to the loading control.
Conclusion
This compound exerts its biological effects through a well-defined set of downstream signaling pathways initiated by the activation of SSTR2 and SSTR5. The primary mechanisms involve the Gαi-mediated inhibition of adenylyl cyclase and the PTP-mediated dephosphorylation of the MAPK/ERK pathway components. These events converge to inhibit hormone secretion and induce cell cycle arrest via the upregulation of p27Kip1, providing a strong rationale for its investigation in relevant disease models. This guide offers a foundational understanding for researchers and drug development professionals working with this promising therapeutic agent.
References
- 1. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Downstream Signaling Pathways of BIM-23190
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin analog with high affinity and selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4][5] As a targeted agonist, it holds therapeutic potential in the management of neuroendocrine tumors and hormonal disorders such as acromegaly, primarily through its ability to inhibit hormone secretion and cell proliferation. This guide provides a comprehensive overview of the molecular mechanisms and downstream signaling cascades initiated by this compound upon binding to its cognate receptors.
Data Presentation: Quantitative Analysis of this compound and Related Compounds
The following table summarizes the binding affinities of this compound for SSTR2 and SSTR5, along with comparative efficacy data for other somatostatin analogs on downstream signaling events.
| Compound | Target | Parameter | Value | Cell Line/System | Reference |
| This compound | SSTR2 | Ki | 0.34 nM | - | |
| SSTR5 | Ki | 11.1 nM | - | ||
| RC-160 (Vapreotide) | SSTR2 | IC50 (Binding) | 0.27 nM | COS-7 cells | |
| SSTR2 | EC50 (Tyrosine Phosphatase Stimulation) | 2 pM | NIH 3T3 cells | ||
| SSTR2 | EC50 (Proliferation Inhibition) | 6.3 pM | NIH 3T3 cells | ||
| SMS-201-995 (Octreotide) | SSTR2 | IC50 (Binding) | 0.19 nM | COS-7 cells | |
| SSTR2 | EC50 (Tyrosine Phosphatase Stimulation) | 6 pM | NIH 3T3 cells | ||
| SSTR2 | EC50 (Proliferation Inhibition) | 12 pM | NIH 3T3 cells |
Core Signaling Pathways of this compound
Upon binding to SSTR2 and SSTR5, this compound initiates a cascade of intracellular events primarily mediated by inhibitory G-proteins (Gαi/o). These pathways culminate in the modulation of key cellular processes, including hormone secretion, cell cycle progression, and apoptosis.
Inhibition of Adenylyl Cyclase and Regulation of cAMP/PKA Pathway
A canonical signaling event following the activation of SSTR2 and SSTR5 by this compound is the inhibition of adenylyl cyclase (AC). This is mediated by the Gαi subunit of the G-protein complex, which, upon activation, dissociates and directly inhibits AC activity. The reduction in AC function leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Consequently, the activity of protein kinase A (PKA), a primary effector of cAMP, is attenuated. This has several downstream consequences, including the modulation of ion channel activity and gene expression, ultimately contributing to the inhibition of hormone secretion.
Regulation of the MAPK/ERK Pathway
This compound has been observed to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). While the precise mechanism is multifaceted and can be cell-type dependent, a prominent pathway involves the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. Activation of SSTR2 is known to stimulate PTP activity, which can dephosphorylate and inactivate components of the MAPK cascade, including Raf, MEK, and ERK, thereby attenuating pro-proliferative signaling.
Upregulation of p27Kip1 and Cell Cycle Arrest
A significant consequence of this compound-mediated signaling is the upregulation of the cyclin-dependent kinase inhibitor p27Kip1. This is primarily a result of the inhibition of the ERK pathway. Activated ERK normally phosphorylates p27Kip1, targeting it for ubiquitination and proteasomal degradation. By inhibiting ERK activity, this compound leads to the stabilization and nuclear accumulation of p27Kip1. p27Kip1 then binds to and inhibits cyclin E-CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and halting the cell cycle at the G1/S transition. Additionally, the PKA pathway, which is inhibited by this compound, has also been implicated in the regulation of p27Kip1 levels.
Interaction with Dopamine Receptors
Current scientific literature does not provide evidence for a direct interaction of this compound with dopamine receptors. Its pharmacological profile is characterized by its high selectivity for SSTR2 and SSTR5.
Experimental Protocols
Radioligand Binding Assay for SSTR2
Objective: To determine the binding affinity (Ki) of this compound for SSTR2.
Materials:
-
Cell membranes from cells expressing SSTR2 (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [125I-Tyr11]-Somatostatin-14
-
Binding buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, pH 7.4)
-
This compound and unlabeled somatostatin-14
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and unlabeled somatostatin-14.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compounds.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values, from which the Ki values can be calculated using the Cheng-Prusoff equation.
cAMP Measurement Assay
Objective: To quantify the inhibitory effect of this compound on adenylyl cyclase activity.
Materials:
-
Cells expressing SSTR2 and/or SSTR5
-
Forskolin (an adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell lysis buffer
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the plate reader.
-
Plot the cAMP concentration against the this compound concentration to determine the IC50 value for the inhibition of adenylyl cyclase.
Western Blot for Phospho-ERK and p27Kip1
Objective: To assess the effect of this compound on the phosphorylation status of ERK and the expression level of p27Kip1.
Materials:
-
Cells of interest (e.g., C6 glioma cells)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-p27Kip1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phospho-ERK to total ERK and p27Kip1 to the loading control.
Conclusion
This compound exerts its biological effects through a well-defined set of downstream signaling pathways initiated by the activation of SSTR2 and SSTR5. The primary mechanisms involve the Gαi-mediated inhibition of adenylyl cyclase and the PTP-mediated dephosphorylation of the MAPK/ERK pathway components. These events converge to inhibit hormone secretion and induce cell cycle arrest via the upregulation of p27Kip1, providing a strong rationale for its investigation in relevant disease models. This guide offers a foundational understanding for researchers and drug development professionals working with this promising therapeutic agent.
References
- 1. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
BIM-23190: A Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23190 is a synthetic somatostatin (B550006) analog with high selectivity as an agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides an in-depth overview of this compound's core applications in cancer research. It details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides experimental protocols for its investigation. Visual diagrams of its signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its biological activity and research applications.
Introduction
Somatostatin analogs are a class of drugs that mimic the natural hormone somatostatin, which regulates various physiological processes, including hormone secretion and cell proliferation. This compound is a notable member of this class, demonstrating potent and selective agonistic activity at SSTR2 and SSTR5.[1] These receptors are frequently overexpressed in various tumor types, including neuroendocrine tumors, gliomas, and pituitary adenomas, making them attractive targets for cancer therapy. This guide explores the preclinical evidence supporting the use of this compound in cancer research and provides the necessary technical information for its further investigation.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the activation of SSTR2 and SSTR5, which are G protein-coupled receptors (GPCRs). The binding of this compound to these receptors triggers a cascade of intracellular events that collectively inhibit tumor growth.
2.1. Signaling Pathways
Upon activation by this compound, SSTR2 and SSTR5 couple to inhibitory G proteins (Gi), leading to the following key downstream effects:
-
Inhibition of Adenylate Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels, a crucial second messenger involved in cell proliferation and hormone secretion.[1]
-
Modulation of Ion Channels: Activation of SSTR2 and SSTR5 can lead to the inhibition of L-type Ca2+ channels, reducing calcium influx and subsequently inhibiting hormone secretion and cell proliferation.
-
Activation of Phosphotyrosine Phosphatases (PTPs): PTPs play a critical role in dephosphorylating and inactivating key signaling molecules in pro-proliferative pathways.
-
Regulation of MAPK/ERK Pathway: this compound has been shown to reduce the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway that is often hyperactivated in cancer.[1][2]
-
Upregulation of Cell Cycle Inhibitors: Treatment with this compound leads to an increase in the expression of the cyclin-dependent kinase inhibitor p27Kip1, which causes cell cycle arrest at the G1 phase.[1]
The simultaneous activation of both SSTR2 and SSTR5 may lead to synergistic anti-tumor effects, potentially through receptor heterodimerization.
Signaling Pathway Diagram
Caption: this compound signaling cascade.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies investigating this compound.
Table 1: Receptor Binding Affinity
| Receptor | Ki (nM) |
| SSTR2 | 0.34 |
| SSTR5 | 11.1 |
Table 2: In Vivo Anti-Tumor Efficacy in C6 Glioma Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) | Ki-67 Expression Reduction (%) | p-ERK1/2 Reduction (%) | p27Kip1 Upregulation |
| This compound (50 µ g/mouse , twice daily) | Significant | Significant | Significant | Observed |
| Data derived from Barbieri et al., 2009. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound.
4.1. In Vivo Anti-Tumor Activity in a Glioma Xenograft Model
This protocol is based on the study by Barbieri et al. (2009).
-
Animal Model: Male athymic nude (nu/nu) mice (5-6 weeks old).
-
Cell Line: C6 rat glioma cells.
-
Tumor Induction: Subcutaneously inject 5 x 10^6 C6 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Treatment:
-
Once tumors reach a palpable size (approximately 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound (50 µ g/mouse ) or vehicle control (e.g., sterile saline) via subcutaneous injection twice daily for 19 days.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Fix a portion of the tumor in 10% formalin for immunohistochemical analysis.
-
Snap-freeze another portion in liquid nitrogen for protein extraction and Western blot analysis.
-
Experimental Workflow Diagram
Caption: In vivo glioma xenograft workflow.
4.2. Immunohistochemistry (IHC) for Ki-67, p-ERK1/2, and p27Kip1
-
Tissue Preparation:
-
Embed formalin-fixed, paraffin-embedded tumor sections on slides.
-
Deparaffinize and rehydrate the sections.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against Ki-67, phospho-ERK1/2, or p27Kip1 at optimized dilutions.
-
Secondary Antibody and Detection:
-
Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualize with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Quantify the percentage of positive cells or staining intensity using image analysis software.
4.3. Western Blot for p-ERK1/2 and Total ERK1/2
-
Protein Extraction: Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
-
Detection:
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Chemical and Physical Properties
-
Chemical Name: this compound
-
Molecular Formula: C₅₇H₇₉N₁₃O₁₂S₂
-
Molecular Weight: 1202.45 g/mol
-
Appearance: Solid
-
Formulation: For research purposes, this compound is often available as a hydrochloride salt (this compound hydrochloride, Molecular Formula: C₅₇H₈₀ClN₁₃O₁₂S₂, Molecular Weight: 1238.91 g/mol ).
-
Storage: Store powder at -20°C for short-term and -80°C for long-term storage.
Conclusion
This compound is a potent and selective SSTR2/SSTR5 agonist with demonstrated anti-tumor activity in preclinical cancer models. Its mechanism of action, involving the inhibition of key proliferative signaling pathways and the induction of cell cycle arrest, makes it a valuable tool for cancer research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in various cancer types. Further in-depth in vitro and in vivo studies are warranted to fully elucidate its efficacy and mechanism of action in different cancer contexts.
References
BIM-23190: A Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23190 is a synthetic somatostatin analog with high selectivity as an agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides an in-depth overview of this compound's core applications in cancer research. It details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides experimental protocols for its investigation. Visual diagrams of its signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its biological activity and research applications.
Introduction
Somatostatin analogs are a class of drugs that mimic the natural hormone somatostatin, which regulates various physiological processes, including hormone secretion and cell proliferation. This compound is a notable member of this class, demonstrating potent and selective agonistic activity at SSTR2 and SSTR5.[1] These receptors are frequently overexpressed in various tumor types, including neuroendocrine tumors, gliomas, and pituitary adenomas, making them attractive targets for cancer therapy. This guide explores the preclinical evidence supporting the use of this compound in cancer research and provides the necessary technical information for its further investigation.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the activation of SSTR2 and SSTR5, which are G protein-coupled receptors (GPCRs). The binding of this compound to these receptors triggers a cascade of intracellular events that collectively inhibit tumor growth.
2.1. Signaling Pathways
Upon activation by this compound, SSTR2 and SSTR5 couple to inhibitory G proteins (Gi), leading to the following key downstream effects:
-
Inhibition of Adenylate Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels, a crucial second messenger involved in cell proliferation and hormone secretion.[1]
-
Modulation of Ion Channels: Activation of SSTR2 and SSTR5 can lead to the inhibition of L-type Ca2+ channels, reducing calcium influx and subsequently inhibiting hormone secretion and cell proliferation.
-
Activation of Phosphotyrosine Phosphatases (PTPs): PTPs play a critical role in dephosphorylating and inactivating key signaling molecules in pro-proliferative pathways.
-
Regulation of MAPK/ERK Pathway: this compound has been shown to reduce the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway that is often hyperactivated in cancer.[1][2]
-
Upregulation of Cell Cycle Inhibitors: Treatment with this compound leads to an increase in the expression of the cyclin-dependent kinase inhibitor p27Kip1, which causes cell cycle arrest at the G1 phase.[1]
The simultaneous activation of both SSTR2 and SSTR5 may lead to synergistic anti-tumor effects, potentially through receptor heterodimerization.
Signaling Pathway Diagram
Caption: this compound signaling cascade.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies investigating this compound.
Table 1: Receptor Binding Affinity
| Receptor | Ki (nM) |
| SSTR2 | 0.34 |
| SSTR5 | 11.1 |
Table 2: In Vivo Anti-Tumor Efficacy in C6 Glioma Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) | Ki-67 Expression Reduction (%) | p-ERK1/2 Reduction (%) | p27Kip1 Upregulation |
| This compound (50 µ g/mouse , twice daily) | Significant | Significant | Significant | Observed |
| Data derived from Barbieri et al., 2009. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound.
4.1. In Vivo Anti-Tumor Activity in a Glioma Xenograft Model
This protocol is based on the study by Barbieri et al. (2009).
-
Animal Model: Male athymic nude (nu/nu) mice (5-6 weeks old).
-
Cell Line: C6 rat glioma cells.
-
Tumor Induction: Subcutaneously inject 5 x 10^6 C6 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Treatment:
-
Once tumors reach a palpable size (approximately 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound (50 µ g/mouse ) or vehicle control (e.g., sterile saline) via subcutaneous injection twice daily for 19 days.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Fix a portion of the tumor in 10% formalin for immunohistochemical analysis.
-
Snap-freeze another portion in liquid nitrogen for protein extraction and Western blot analysis.
-
Experimental Workflow Diagram
Caption: In vivo glioma xenograft workflow.
4.2. Immunohistochemistry (IHC) for Ki-67, p-ERK1/2, and p27Kip1
-
Tissue Preparation:
-
Embed formalin-fixed, paraffin-embedded tumor sections on slides.
-
Deparaffinize and rehydrate the sections.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against Ki-67, phospho-ERK1/2, or p27Kip1 at optimized dilutions.
-
Secondary Antibody and Detection:
-
Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualize with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Quantify the percentage of positive cells or staining intensity using image analysis software.
4.3. Western Blot for p-ERK1/2 and Total ERK1/2
-
Protein Extraction: Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
-
Detection:
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Chemical and Physical Properties
-
Chemical Name: this compound
-
Molecular Formula: C₅₇H₇₉N₁₃O₁₂S₂
-
Molecular Weight: 1202.45 g/mol
-
Appearance: Solid
-
Formulation: For research purposes, this compound is often available as a hydrochloride salt (this compound hydrochloride, Molecular Formula: C₅₇H₈₀ClN₁₃O₁₂S₂, Molecular Weight: 1238.91 g/mol ).
-
Storage: Store powder at -20°C for short-term and -80°C for long-term storage.
Conclusion
This compound is a potent and selective SSTR2/SSTR5 agonist with demonstrated anti-tumor activity in preclinical cancer models. Its mechanism of action, involving the inhibition of key proliferative signaling pathways and the induction of cell cycle arrest, makes it a valuable tool for cancer research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in various cancer types. Further in-depth in vitro and in vivo studies are warranted to fully elucidate its efficacy and mechanism of action in different cancer contexts.
References
The Effects of BIM-23190 and Related Chimeric Dopamine-Somatostatin Receptor Ligands on Pituitary Adenoma Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary adenomas are common intracranial tumors that can lead to significant morbidity through hormone hypersecretion and mass effects. Current medical therapies for functioning pituitary adenomas, particularly those secreting growth hormone (GH) and prolactin (PRL), primarily involve somatostatin (B550006) receptor ligands (SRLs) and dopamine (B1211576) agonists (DAs). However, a subset of patients exhibits resistance or incomplete response to these monotherapies. This has spurred the development of chimeric molecules that simultaneously target both somatostatin (SSTR) and dopamine D2 receptors (D2R), aiming for enhanced therapeutic efficacy. This technical guide provides an in-depth analysis of the effects of BIM-23190 and its related compounds on pituitary adenoma cells, focusing on their mechanism of action, impact on hormone secretion, cell signaling, and viability.
Mechanism of Action: A Dual-Receptor Targeting Strategy
This compound and its analogs are synthetic chimeric molecules designed to possess high binding affinity for both somatostatin receptor subtypes, particularly SSTR2 and SSTR5, and the dopamine D2 receptor.[1][2][3][4] This dual-targeting approach is based on the frequent co-expression of these receptors in pituitary adenomas.[5] The rationale is that simultaneous activation of both receptor types may lead to synergistic or additive inhibitory effects on hormone secretion and tumor growth.
For instance, the related compound BIM-23A760 is a potent agonist for SSTR2, SSTR5, and D2R. Another chimeric molecule, BIM-23A387, also demonstrates high affinity for both SSTR2 and D2DR. The enhanced potency of these chimeric molecules compared to individual SRLs or DAs, or their combination, suggests a unique mechanism of action that is not solely attributable to their individual receptor binding affinities.
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the quantitative data from various studies on the effects of this compound and related compounds on pituitary adenoma cells.
Table 1: Inhibition of Hormone Secretion in Human GH-Secreting Pituitary Adenoma Cell Cultures
| Compound | Target Receptors | Maximal Inhibition of GH Secretion (%) | EC50 for GH Suppression | Reference |
| BIM-23A760 | SSTR2, SSTR5, D2R | 38 ± 2 | 2 pmol/L | |
| Octreotide (B344500) (SSTR2-selective) | SSTR2 | 24 ± 2 | Not specified | |
| BIM-23197 (SSTR2-selective) | SSTR2 | 24 ± 3 | Not specified | |
| BIM-23268 (SSTR5-selective) | SSTR5 | 20 ± 3 | Not specified | |
| BIM-53097 (DA) | D2R | 20 ± 3 | Not specified | |
| BIM-23A387 | SSTR2, D2R | Similar to individual agonists | 0.2 pM |
Table 2: Effects of BIM23B065 on GH3 Pituitary Adenoma Cells
| Treatment | Effect | Quantitative Change | Reference |
| BIM23B065 | GH Release | Decreased | |
| BIM23B065 | ERK 1/2 Phosphorylation | Downregulated to 22% of control | |
| BIM23B065 | CREB Phosphorylation | Downregulated to 26% of control |
Signaling Pathways Modulated by Chimeric Ligands
The binding of this compound and its analogs to SSTRs and D2R triggers a cascade of intracellular signaling events that culminate in the inhibition of hormone secretion and cell proliferation. Key modulated pathways include:
-
Inhibition of Adenylyl Cyclase and cAMP Production: Both SSTR and D2R are G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently dampens the activity of protein kinase A (PKA) and the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB). The downregulation of CREB phosphorylation to 26% by BIM23B065 is consistent with this mechanism.
-
Modulation of Ion Channels and Intracellular Calcium: Activation of these receptors can also influence ion channel activity, leading to changes in intracellular calcium concentration ([Ca2+]i). Studies have shown that BIM-23A760 can inhibit [Ca2+]i in tumoral pituitary cells, which is a critical step in hormone exocytosis.
-
Regulation of the MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial regulator of cell proliferation and survival. The significant downregulation of ERK1/2 phosphorylation to 22% of control by BIM23B065 indicates a potent anti-proliferative effect.
Figure 1: Simplified signaling pathway of this compound in pituitary adenoma cells.
Effects on Cell Viability and Apoptosis
While somatostatin analogs are generally considered to have cytostatic effects, dopamine agonists can induce apoptosis. Chimeric molecules, by combining both actions, are presumed to have enhanced anti-tumor effects. Studies on BIM-23A760 have shown that it inhibits cell proliferation in tumoral pituitary cells. The induction of apoptosis is a key mechanism for reducing tumor mass. While the direct apoptotic effects of this compound are not extensively detailed in the provided search results, the known pro-apoptotic action of dopamine agonists suggests this is a likely mechanism of action. Bromocriptine, a dopamine agonist, has been shown to induce apoptosis in pituitary adenoma cells.
Experimental Protocols
The following are descriptions of the key experimental methodologies employed in the cited studies to evaluate the effects of this compound and related compounds.
1. Primary Human Pituitary Adenoma Cell Culture
-
Tissue Procurement: Human pituitary adenoma tissue is obtained from patients undergoing transsphenoidal surgery.
-
Cell Dissociation: The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cell Plating: Cells are plated in culture wells and maintained in a suitable culture medium supplemented with serum.
-
Treatment: After a period of stabilization, the cells are treated with various concentrations of the test compounds (e.g., BIM-23A760, octreotide) or vehicle control.
2. Hormone Secretion Assays (ELISA)
-
Sample Collection: The culture medium is collected at the end of the treatment period.
-
Hormone Quantification: The concentration of hormones (e.g., GH, PRL) in the medium is quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The results are typically expressed as a percentage of hormone secretion compared to the vehicle-treated control.
3. Cell Viability Assays (MTS/MTT)
-
Principle: These colorimetric assays measure the metabolic activity of viable cells.
-
Procedure: After treatment, a reagent (MTS or MTT) is added to the culture wells. Viable cells convert the reagent into a colored formazan (B1609692) product.
-
Measurement: The absorbance of the formazan product is measured using a spectrophotometer, which is proportional to the number of viable cells.
4. Western Blotting for Signaling Proteins
-
Cell Lysis: Treated cells are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated ERK, total ERK, phosphorylated CREB) and then with a secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and their intensity is quantified.
Figure 2: General experimental workflow for in vitro studies.
Conclusion and Future Directions
Chimeric dopamine-somatostatin receptor ligands, such as this compound and its analogs, represent a promising therapeutic strategy for pituitary adenomas, particularly those resistant to conventional therapies. Their ability to simultaneously engage both SSTR and D2R signaling pathways leads to a more potent inhibition of hormone secretion and cell proliferation than can be achieved with single-receptor agonists. The downregulation of key signaling molecules like ERK and CREB provides a molecular basis for these enhanced effects.
Future research should focus on elucidating the precise molecular mechanisms underlying the synergistic actions of these compounds, including a more detailed investigation into their pro-apoptotic effects. Further clinical evaluation of newer, more stable chimeric molecules is warranted to determine their long-term efficacy and safety in patients with pituitary adenomas. The relative expression levels of SSTR and D2R subtypes in individual tumors may also serve as predictive biomarkers to guide personalized treatment strategies with these novel agents.
References
- 1. scispace.com [scispace.com]
- 2. BIM-23A760 influences key functional endpoints in pituitary adenomas and normal pituitaries: molecular mechanisms underlying the differential response in adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIM-23A760 influences key functional endpoints in pituitary adenomas and normal pituitaries: molecular mechanisms underlying the differential response in adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIM-23A760, a chimeric molecule directed towards somatostatin and dopamine receptors, vs universal somatostatin receptors ligands in GH-secreting pituitary adenomas partial responders to octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demonstration of enhanced potency of a chimeric somatostatin-dopamine molecule, BIM-23A387, in suppressing growth hormone and prolactin secretion from human pituitary somatotroph adenoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of BIM-23190 and Related Chimeric Dopamine-Somatostatin Receptor Ligands on Pituitary Adenoma Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary adenomas are common intracranial tumors that can lead to significant morbidity through hormone hypersecretion and mass effects. Current medical therapies for functioning pituitary adenomas, particularly those secreting growth hormone (GH) and prolactin (PRL), primarily involve somatostatin receptor ligands (SRLs) and dopamine agonists (DAs). However, a subset of patients exhibits resistance or incomplete response to these monotherapies. This has spurred the development of chimeric molecules that simultaneously target both somatostatin (SSTR) and dopamine D2 receptors (D2R), aiming for enhanced therapeutic efficacy. This technical guide provides an in-depth analysis of the effects of BIM-23190 and its related compounds on pituitary adenoma cells, focusing on their mechanism of action, impact on hormone secretion, cell signaling, and viability.
Mechanism of Action: A Dual-Receptor Targeting Strategy
This compound and its analogs are synthetic chimeric molecules designed to possess high binding affinity for both somatostatin receptor subtypes, particularly SSTR2 and SSTR5, and the dopamine D2 receptor.[1][2][3][4] This dual-targeting approach is based on the frequent co-expression of these receptors in pituitary adenomas.[5] The rationale is that simultaneous activation of both receptor types may lead to synergistic or additive inhibitory effects on hormone secretion and tumor growth.
For instance, the related compound BIM-23A760 is a potent agonist for SSTR2, SSTR5, and D2R. Another chimeric molecule, BIM-23A387, also demonstrates high affinity for both SSTR2 and D2DR. The enhanced potency of these chimeric molecules compared to individual SRLs or DAs, or their combination, suggests a unique mechanism of action that is not solely attributable to their individual receptor binding affinities.
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the quantitative data from various studies on the effects of this compound and related compounds on pituitary adenoma cells.
Table 1: Inhibition of Hormone Secretion in Human GH-Secreting Pituitary Adenoma Cell Cultures
| Compound | Target Receptors | Maximal Inhibition of GH Secretion (%) | EC50 for GH Suppression | Reference |
| BIM-23A760 | SSTR2, SSTR5, D2R | 38 ± 2 | 2 pmol/L | |
| Octreotide (SSTR2-selective) | SSTR2 | 24 ± 2 | Not specified | |
| BIM-23197 (SSTR2-selective) | SSTR2 | 24 ± 3 | Not specified | |
| BIM-23268 (SSTR5-selective) | SSTR5 | 20 ± 3 | Not specified | |
| BIM-53097 (DA) | D2R | 20 ± 3 | Not specified | |
| BIM-23A387 | SSTR2, D2R | Similar to individual agonists | 0.2 pM |
Table 2: Effects of BIM23B065 on GH3 Pituitary Adenoma Cells
| Treatment | Effect | Quantitative Change | Reference |
| BIM23B065 | GH Release | Decreased | |
| BIM23B065 | ERK 1/2 Phosphorylation | Downregulated to 22% of control | |
| BIM23B065 | CREB Phosphorylation | Downregulated to 26% of control |
Signaling Pathways Modulated by Chimeric Ligands
The binding of this compound and its analogs to SSTRs and D2R triggers a cascade of intracellular signaling events that culminate in the inhibition of hormone secretion and cell proliferation. Key modulated pathways include:
-
Inhibition of Adenylyl Cyclase and cAMP Production: Both SSTR and D2R are G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently dampens the activity of protein kinase A (PKA) and the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB). The downregulation of CREB phosphorylation to 26% by BIM23B065 is consistent with this mechanism.
-
Modulation of Ion Channels and Intracellular Calcium: Activation of these receptors can also influence ion channel activity, leading to changes in intracellular calcium concentration ([Ca2+]i). Studies have shown that BIM-23A760 can inhibit [Ca2+]i in tumoral pituitary cells, which is a critical step in hormone exocytosis.
-
Regulation of the MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial regulator of cell proliferation and survival. The significant downregulation of ERK1/2 phosphorylation to 22% of control by BIM23B065 indicates a potent anti-proliferative effect.
Figure 1: Simplified signaling pathway of this compound in pituitary adenoma cells.
Effects on Cell Viability and Apoptosis
While somatostatin analogs are generally considered to have cytostatic effects, dopamine agonists can induce apoptosis. Chimeric molecules, by combining both actions, are presumed to have enhanced anti-tumor effects. Studies on BIM-23A760 have shown that it inhibits cell proliferation in tumoral pituitary cells. The induction of apoptosis is a key mechanism for reducing tumor mass. While the direct apoptotic effects of this compound are not extensively detailed in the provided search results, the known pro-apoptotic action of dopamine agonists suggests this is a likely mechanism of action. Bromocriptine, a dopamine agonist, has been shown to induce apoptosis in pituitary adenoma cells.
Experimental Protocols
The following are descriptions of the key experimental methodologies employed in the cited studies to evaluate the effects of this compound and related compounds.
1. Primary Human Pituitary Adenoma Cell Culture
-
Tissue Procurement: Human pituitary adenoma tissue is obtained from patients undergoing transsphenoidal surgery.
-
Cell Dissociation: The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cell Plating: Cells are plated in culture wells and maintained in a suitable culture medium supplemented with serum.
-
Treatment: After a period of stabilization, the cells are treated with various concentrations of the test compounds (e.g., BIM-23A760, octreotide) or vehicle control.
2. Hormone Secretion Assays (ELISA)
-
Sample Collection: The culture medium is collected at the end of the treatment period.
-
Hormone Quantification: The concentration of hormones (e.g., GH, PRL) in the medium is quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The results are typically expressed as a percentage of hormone secretion compared to the vehicle-treated control.
3. Cell Viability Assays (MTS/MTT)
-
Principle: These colorimetric assays measure the metabolic activity of viable cells.
-
Procedure: After treatment, a reagent (MTS or MTT) is added to the culture wells. Viable cells convert the reagent into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a spectrophotometer, which is proportional to the number of viable cells.
4. Western Blotting for Signaling Proteins
-
Cell Lysis: Treated cells are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated ERK, total ERK, phosphorylated CREB) and then with a secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and their intensity is quantified.
Figure 2: General experimental workflow for in vitro studies.
Conclusion and Future Directions
Chimeric dopamine-somatostatin receptor ligands, such as this compound and its analogs, represent a promising therapeutic strategy for pituitary adenomas, particularly those resistant to conventional therapies. Their ability to simultaneously engage both SSTR and D2R signaling pathways leads to a more potent inhibition of hormone secretion and cell proliferation than can be achieved with single-receptor agonists. The downregulation of key signaling molecules like ERK and CREB provides a molecular basis for these enhanced effects.
Future research should focus on elucidating the precise molecular mechanisms underlying the synergistic actions of these compounds, including a more detailed investigation into their pro-apoptotic effects. Further clinical evaluation of newer, more stable chimeric molecules is warranted to determine their long-term efficacy and safety in patients with pituitary adenomas. The relative expression levels of SSTR and D2R subtypes in individual tumors may also serve as predictive biomarkers to guide personalized treatment strategies with these novel agents.
References
- 1. scispace.com [scispace.com]
- 2. BIM-23A760 influences key functional endpoints in pituitary adenomas and normal pituitaries: molecular mechanisms underlying the differential response in adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIM-23A760 influences key functional endpoints in pituitary adenomas and normal pituitaries: molecular mechanisms underlying the differential response in adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIM-23A760, a chimeric molecule directed towards somatostatin and dopamine receptors, vs universal somatostatin receptors ligands in GH-secreting pituitary adenomas partial responders to octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demonstration of enhanced potency of a chimeric somatostatin-dopamine molecule, BIM-23A387, in suppressing growth hormone and prolactin secretion from human pituitary somatotroph adenoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of BIM-23190
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23190 is a synthetic somatostatin (B550006) analog that demonstrates high-affinity and selective agonist activity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for its synthesis, receptor binding affinity determination, and in vivo evaluation are presented. Furthermore, the signaling pathways modulated by this compound are elucidated and visualized to provide a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, endocrinology, and drug development.
Molecular Structure and Physicochemical Properties
This compound is a cyclic peptide with a complex molecular architecture. Its structure is fundamental to its selective interaction with SSTR2 and SSTR5.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₇H₈₀ClN₁₃O₁₂S₂ | [1] |
| Molecular Weight | 1238.91 g/mol | [1] |
| Peptide Sequence | {4-(2-Hydroxyethyl)-1-piperazinylacetyl}-{D-Phe}-Cys-Tyr-{D-Trp}-Lys-{Abu}-Cys-Thr-NH₂ (Disulfide bridge: Cys2-Cys7) | [2] |
| Canonical SMILES | C--INVALID-LINK--N[C@H]1CSSC--INVALID-LINK--N--INVALID-LINK--O)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--N--INVALID-LINK--N1)CO)--INVALID-LINK--O)NC(=O)--INVALID-LINK--NC(=O)CN6CCN(CC6)CCO)C">C@HO | MedChemExpress |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO and water. |
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist for SSTR2 and SSTR5. Its biological effects are mediated through the activation of these G-protein coupled receptors, which are expressed in various tissues and are often overexpressed in neuroendocrine tumors.
Table 2: Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) |
| SSTR2 | 0.34 |
| SSTR5 | 11.1 |
Source: MedChemExpress
The activation of SSTR2 and SSTR5 by this compound initiates a cascade of intracellular signaling events that ultimately lead to its anti-proliferative and anti-secretory effects.
Signaling Pathways
Upon binding to SSTR2 and SSTR5, this compound triggers the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream signaling pathways, including the MAPK/ERK pathway. The modulation of these pathways results in the upregulation of the cell cycle inhibitor p27Kip1 and a reduction in the proliferation marker Ki-67.
Experimental Protocols
The following sections provide representative protocols for the synthesis, characterization, and in vivo evaluation of this compound. These are generalized methods and may require optimization for specific laboratory conditions.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes a standard Fmoc/tBu-based solid-phase synthesis approach for a cyclic peptide like this compound.
References
An In-depth Technical Guide to the Molecular Structure and Properties of BIM-23190
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23190 is a synthetic somatostatin analog that demonstrates high-affinity and selective agonist activity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for its synthesis, receptor binding affinity determination, and in vivo evaluation are presented. Furthermore, the signaling pathways modulated by this compound are elucidated and visualized to provide a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, endocrinology, and drug development.
Molecular Structure and Physicochemical Properties
This compound is a cyclic peptide with a complex molecular architecture. Its structure is fundamental to its selective interaction with SSTR2 and SSTR5.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₇H₈₀ClN₁₃O₁₂S₂ | [1] |
| Molecular Weight | 1238.91 g/mol | [1] |
| Peptide Sequence | {4-(2-Hydroxyethyl)-1-piperazinylacetyl}-{D-Phe}-Cys-Tyr-{D-Trp}-Lys-{Abu}-Cys-Thr-NH₂ (Disulfide bridge: Cys2-Cys7) | [2] |
| Canonical SMILES | C--INVALID-LINK--N[C@H]1CSSC--INVALID-LINK--N--INVALID-LINK--O)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--N--INVALID-LINK--N1)CO)--INVALID-LINK--O)NC(=O)--INVALID-LINK--NC(=O)CN6CCN(CC6)CCO)C">C@HO | MedChemExpress |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO and water. |
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist for SSTR2 and SSTR5. Its biological effects are mediated through the activation of these G-protein coupled receptors, which are expressed in various tissues and are often overexpressed in neuroendocrine tumors.
Table 2: Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) |
| SSTR2 | 0.34 |
| SSTR5 | 11.1 |
Source: MedChemExpress
The activation of SSTR2 and SSTR5 by this compound initiates a cascade of intracellular signaling events that ultimately lead to its anti-proliferative and anti-secretory effects.
Signaling Pathways
Upon binding to SSTR2 and SSTR5, this compound triggers the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream signaling pathways, including the MAPK/ERK pathway. The modulation of these pathways results in the upregulation of the cell cycle inhibitor p27Kip1 and a reduction in the proliferation marker Ki-67.
Experimental Protocols
The following sections provide representative protocols for the synthesis, characterization, and in vivo evaluation of this compound. These are generalized methods and may require optimization for specific laboratory conditions.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes a standard Fmoc/tBu-based solid-phase synthesis approach for a cyclic peptide like this compound.
References
In-Depth Technical Guide: Ki Values of BIM-23190 for Somatostatin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the somatostatin (B550006) analog BIM-23190 for its target receptors, SSTR2 and SSTR5. The information presented herein is curated for researchers and professionals in the field of drug development and molecular pharmacology.
Core Data: Binding Affinity of this compound
This compound is a selective agonist for the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). Its binding affinity, quantified by the inhibition constant (Ki), demonstrates a high affinity for SSTR2 and a moderate affinity for SSTR5. These values are critical for understanding its pharmacological profile and potential therapeutic applications.
| Compound | Receptor Subtype | Ki (nM) |
| This compound | SSTR2 | 0.34 |
| This compound | SSTR5 | 11.1 |
Experimental Protocols: Determination of Ki Values
The binding affinities of this compound were determined using a competitive radioligand binding assay. This standard method allows for the characterization of the interaction between a test compound (in this case, this compound) and its target receptors by measuring the displacement of a radiolabeled ligand.
Radioligand Binding Assay Protocol
The following protocol is based on the methodology described in the foundational study by Shimon et al. (1997) in The Journal of Clinical Investigation[1][2][3][4].
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells, stably transfected to express individual human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5), were used.
-
Cells were cultured in a suitable medium (e.g., Ham's F-12 medium supplemented with fetal bovine serum and antibiotics) until confluent.
-
For membrane preparation, cultured cells were harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl).
-
The homogenate was then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant was further centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The final membrane pellet was resuspended in an assay buffer.
2. Competitive Binding Assay:
-
The assay was performed in a multi-well plate format.
-
Each well contained the cell membrane preparation (expressing either SSTR2 or SSTR5), a fixed concentration of a radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SRIF-14), and varying concentrations of the unlabeled test compound, this compound.
-
Non-specific binding was determined in the presence of a high concentration of unlabeled somatostatin.
-
The plates were incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Following incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
The filters were washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, was quantified using a gamma counter.
4. Data Analysis:
-
The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.
-
The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
References
- 1. Somatostatin receptor (SSTR) subtype-selective analogues differentially suppress in vitro growth hormone and prolactin in human pituitary adenomas. Novel potential therapy for functional pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Somatostatin receptor (SSTR) subtype-selective analogues differentially suppress in vitro growth hormone and prolactin in human pituitary adenomas. Novel potential therapy for functional pituitary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Ki Values of BIM-23190 for Somatostatin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the somatostatin analog BIM-23190 for its target receptors, SSTR2 and SSTR5. The information presented herein is curated for researchers and professionals in the field of drug development and molecular pharmacology.
Core Data: Binding Affinity of this compound
This compound is a selective agonist for the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). Its binding affinity, quantified by the inhibition constant (Ki), demonstrates a high affinity for SSTR2 and a moderate affinity for SSTR5. These values are critical for understanding its pharmacological profile and potential therapeutic applications.
| Compound | Receptor Subtype | Ki (nM) |
| This compound | SSTR2 | 0.34 |
| This compound | SSTR5 | 11.1 |
Experimental Protocols: Determination of Ki Values
The binding affinities of this compound were determined using a competitive radioligand binding assay. This standard method allows for the characterization of the interaction between a test compound (in this case, this compound) and its target receptors by measuring the displacement of a radiolabeled ligand.
Radioligand Binding Assay Protocol
The following protocol is based on the methodology described in the foundational study by Shimon et al. (1997) in The Journal of Clinical Investigation[1][2][3][4].
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells, stably transfected to express individual human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5), were used.
-
Cells were cultured in a suitable medium (e.g., Ham's F-12 medium supplemented with fetal bovine serum and antibiotics) until confluent.
-
For membrane preparation, cultured cells were harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl).
-
The homogenate was then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant was further centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The final membrane pellet was resuspended in an assay buffer.
2. Competitive Binding Assay:
-
The assay was performed in a multi-well plate format.
-
Each well contained the cell membrane preparation (expressing either SSTR2 or SSTR5), a fixed concentration of a radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SRIF-14), and varying concentrations of the unlabeled test compound, this compound.
-
Non-specific binding was determined in the presence of a high concentration of unlabeled somatostatin.
-
The plates were incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Following incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
The filters were washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, was quantified using a gamma counter.
4. Data Analysis:
-
The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.
-
The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
References
- 1. Somatostatin receptor (SSTR) subtype-selective analogues differentially suppress in vitro growth hormone and prolactin in human pituitary adenomas. Novel potential therapy for functional pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Somatostatin receptor (SSTR) subtype-selective analogues differentially suppress in vitro growth hormone and prolactin in human pituitary adenomas. Novel potential therapy for functional pituitary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Dichotomous Role of BIM-23190 in Prolactin Secretion: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the synthetic somatostatin (B550006) analog BIM-23190 and its modulatory effects on prolactin (PRL) secretion. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents detailed experimental protocols, and visualizes the complex signaling pathways involved. This compound, a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), exhibits a paradoxical function in the regulation of prolactin release from pituitary adenoma cells, highlighting a nuanced interplay between these two receptor subtypes.
Core Findings: A Tale of Two Receptors
This compound demonstrates high affinity for SSTR2 and a moderate affinity for SSTR5. While somatostatin and its analogs are typically associated with the inhibition of hormone secretion, studies on cultured human prolactin-secreting pituitary adenomas have revealed a surprising stimulatory effect of this compound on prolactin release. This observation is attributed to its potent agonism at the SSTR2 receptor. In stark contrast, activation of SSTR5 has been shown to inhibit prolactin secretion. This opposing action underscores the differential roles of SSTR2 and SSTR5 in the regulation of lactotroph function in a pathological context.
Quantitative Analysis of this compound on Prolactin Secretion
The following table summarizes the in vitro effects of this compound on prolactin secretion from cultured human prolactinoma cells, as reported in key studies.
| Compound | Concentration (nM) | Change in Prolactin Secretion (%) | Cell Type | Reference |
| This compound | 10 | ~5% increase | Human Prolactinoma Cells | Shimon et al., 1997 |
| This compound | 100 | ~10-15% increase | Human Prolactinoma Cells | Shimon et al., 1997 |
Deciphering the Signaling Cascades
The differential effects of this compound on prolactin secretion are rooted in the distinct intracellular signaling pathways coupled to SSTR2 and SSTR5 in lactotrophs.
SSTR5-Mediated Inhibition of Prolactin Secretion:
Activation of SSTR5 by a selective agonist leads to the inhibition of prolactin secretion. This process is primarily mediated through the coupling of the receptor to inhibitory G proteins (Gαi/o). This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity, which in turn leads to the inhibition of prolactin gene transcription and exocytosis.
SSTR2-Mediated Stimulation of Prolactin Secretion:
The mechanism underlying the stimulatory effect of SSTR2 activation on prolactin secretion is less conventional and appears to be specific to the context of prolactinoma cells. While SSTR2 also couples to inhibitory G proteins, leading to a decrease in cAMP, it is hypothesized that in these cells, SSTR2 activation may trigger alternative signaling pathways that ultimately promote prolactin release. One possibility is the involvement of G protein βγ subunits (Gβγ), which can activate other downstream effectors, such as phospholipase C (PLC), leading to an increase in intracellular calcium, a key trigger for hormone exocytosis. The mild nature of the stimulation suggests a modulatory rather than a primary secretory role.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the literature for studying the effects of compounds like this compound on prolactin secretion from human pituitary adenomas.
Primary Culture of Human Pituitary Adenoma Cells
This protocol outlines the steps for establishing primary cultures from surgically resected human prolactinoma tissue.
Materials:
-
Dulbecco's Modified Eagle's Medium (DME)
-
Bovine Serum Albumin (BSA)
-
Collagenase (Type I or as optimized)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
48-well tissue culture plates
-
Sterile filters (e.g., 70 µm)
Procedure:
-
Tissue Collection and Preparation: Obtain fresh prolactin-secreting pituitary adenoma tissue from transsphenoidal surgery in sterile collection medium.
-
Washing: Wash the tissue specimen multiple times with DME containing 0.3% BSA to remove blood and debris.
-
Mechanical Dissociation: Mince the tissue into small fragments (approximately 1 mm³) using sterile scalpels.
-
Enzymatic Digestion: Incubate the minced tissue in a solution of 0.35% collagenase and 0.1% hyaluronidase in DME for 1 hour at 37°C with gentle agitation.
-
Cell Dispersion and Filtration: Further disperse the tissue by gentle pipetting. Pass the cell suspension through a sterile filter to remove undigested tissue.
-
Cell Resuspension and Seeding: Centrifuge the filtered cell suspension, discard the supernatant, and resuspend the cell pellet in DME supplemented with 10% FBS and antibiotics. Seed the cells into 48-well plates at a density of approximately 5 x 10⁴ cells per well.
-
Initial Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment and recovery.
-
Serum Starvation and Treatment: After the initial incubation, replace the medium with serum-free defined DME. Treat the cells with various concentrations of this compound or a vehicle control for 3 hours.
-
Sample Collection: Following the treatment period, collect the culture medium from each well for subsequent hormone analysis.
Prolactin Measurement by Radioimmunoassay (RIA)
This protocol describes a general method for quantifying prolactin levels in the collected cell culture media.
Principle: The radioimmunoassay is a competitive binding assay. A known quantity of radiolabeled prolactin (tracer) competes with the unlabeled prolactin in the sample for a limited number of binding sites on a specific anti-prolactin antibody. The amount of radiolabeled prolactin bound to the antibody is inversely proportional to the concentration of unlabeled prolactin in the sample.
Materials:
-
Anti-prolactin antibody (primary antibody)
-
Radiolabeled prolactin (e.g., ¹²⁵I-prolactin)
-
Prolactin standards of known concentrations
-
Precipitating reagent (e.g., secondary antibody, polyethylene (B3416737) glycol)
-
Assay buffer
-
Gamma counter
Procedure:
-
Assay Setup: In assay tubes, add a specific volume of assay buffer, prolactin standards or unknown samples (collected culture medium), and a fixed concentration of the primary anti-prolactin antibody.
-
Incubation: Vortex the tubes and incubate for a predetermined period (e.g., 24 hours) at a specific temperature (e.g., 4°C) to allow for the binding of prolactin to the antibody.
-
Addition of Tracer: Add a known amount of radiolabeled prolactin to each tube.
-
Second Incubation: Vortex and incubate the tubes again for a specified time (e.g., 24 hours) at the same temperature to allow the tracer to compete for antibody binding sites.
-
Separation of Bound and Free Prolactin: Add a precipitating reagent to separate the antibody-bound prolactin from the free prolactin. Centrifuge the tubes to pellet the antibody-bound complex.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled prolactin against the concentration of the prolactin standards. Determine the prolactin concentration in the unknown samples by interpolating their bound radioactivity values from the standard curve.
Conclusion
This compound presents a fascinating case of dual functionality in the modulation of prolactin secretion, acting as a mild stimulator through SSTR2 and contributing to the known inhibitory pathway via SSTR5. This complex behavior, observed in human prolactinoma cells, opens new avenues for research into the nuanced roles of somatostatin receptor subtypes in pituitary adenoma pathophysiology. The detailed experimental protocols and signaling pathway visualizations provided in this guide offer a robust framework for scientists and researchers to further investigate these mechanisms and explore the therapeutic potential of subtype-selective somatostatin analogs. A deeper understanding of these differential signaling pathways is crucial for the development of more targeted and effective treatments for prolactin-secreting pituitary tumors.
Unraveling the Dichotomous Role of BIM-23190 in Prolactin Secretion: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the synthetic somatostatin analog BIM-23190 and its modulatory effects on prolactin (PRL) secretion. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents detailed experimental protocols, and visualizes the complex signaling pathways involved. This compound, a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), exhibits a paradoxical function in the regulation of prolactin release from pituitary adenoma cells, highlighting a nuanced interplay between these two receptor subtypes.
Core Findings: A Tale of Two Receptors
This compound demonstrates high affinity for SSTR2 and a moderate affinity for SSTR5. While somatostatin and its analogs are typically associated with the inhibition of hormone secretion, studies on cultured human prolactin-secreting pituitary adenomas have revealed a surprising stimulatory effect of this compound on prolactin release. This observation is attributed to its potent agonism at the SSTR2 receptor. In stark contrast, activation of SSTR5 has been shown to inhibit prolactin secretion. This opposing action underscores the differential roles of SSTR2 and SSTR5 in the regulation of lactotroph function in a pathological context.
Quantitative Analysis of this compound on Prolactin Secretion
The following table summarizes the in vitro effects of this compound on prolactin secretion from cultured human prolactinoma cells, as reported in key studies.
| Compound | Concentration (nM) | Change in Prolactin Secretion (%) | Cell Type | Reference |
| This compound | 10 | ~5% increase | Human Prolactinoma Cells | Shimon et al., 1997 |
| This compound | 100 | ~10-15% increase | Human Prolactinoma Cells | Shimon et al., 1997 |
Deciphering the Signaling Cascades
The differential effects of this compound on prolactin secretion are rooted in the distinct intracellular signaling pathways coupled to SSTR2 and SSTR5 in lactotrophs.
SSTR5-Mediated Inhibition of Prolactin Secretion:
Activation of SSTR5 by a selective agonist leads to the inhibition of prolactin secretion. This process is primarily mediated through the coupling of the receptor to inhibitory G proteins (Gαi/o). This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity, which in turn leads to the inhibition of prolactin gene transcription and exocytosis.
SSTR2-Mediated Stimulation of Prolactin Secretion:
The mechanism underlying the stimulatory effect of SSTR2 activation on prolactin secretion is less conventional and appears to be specific to the context of prolactinoma cells. While SSTR2 also couples to inhibitory G proteins, leading to a decrease in cAMP, it is hypothesized that in these cells, SSTR2 activation may trigger alternative signaling pathways that ultimately promote prolactin release. One possibility is the involvement of G protein βγ subunits (Gβγ), which can activate other downstream effectors, such as phospholipase C (PLC), leading to an increase in intracellular calcium, a key trigger for hormone exocytosis. The mild nature of the stimulation suggests a modulatory rather than a primary secretory role.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the literature for studying the effects of compounds like this compound on prolactin secretion from human pituitary adenomas.
Primary Culture of Human Pituitary Adenoma Cells
This protocol outlines the steps for establishing primary cultures from surgically resected human prolactinoma tissue.
Materials:
-
Dulbecco's Modified Eagle's Medium (DME)
-
Bovine Serum Albumin (BSA)
-
Collagenase (Type I or as optimized)
-
Hyaluronidase
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
48-well tissue culture plates
-
Sterile filters (e.g., 70 µm)
Procedure:
-
Tissue Collection and Preparation: Obtain fresh prolactin-secreting pituitary adenoma tissue from transsphenoidal surgery in sterile collection medium.
-
Washing: Wash the tissue specimen multiple times with DME containing 0.3% BSA to remove blood and debris.
-
Mechanical Dissociation: Mince the tissue into small fragments (approximately 1 mm³) using sterile scalpels.
-
Enzymatic Digestion: Incubate the minced tissue in a solution of 0.35% collagenase and 0.1% hyaluronidase in DME for 1 hour at 37°C with gentle agitation.
-
Cell Dispersion and Filtration: Further disperse the tissue by gentle pipetting. Pass the cell suspension through a sterile filter to remove undigested tissue.
-
Cell Resuspension and Seeding: Centrifuge the filtered cell suspension, discard the supernatant, and resuspend the cell pellet in DME supplemented with 10% FBS and antibiotics. Seed the cells into 48-well plates at a density of approximately 5 x 10⁴ cells per well.
-
Initial Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment and recovery.
-
Serum Starvation and Treatment: After the initial incubation, replace the medium with serum-free defined DME. Treat the cells with various concentrations of this compound or a vehicle control for 3 hours.
-
Sample Collection: Following the treatment period, collect the culture medium from each well for subsequent hormone analysis.
Prolactin Measurement by Radioimmunoassay (RIA)
This protocol describes a general method for quantifying prolactin levels in the collected cell culture media.
Principle: The radioimmunoassay is a competitive binding assay. A known quantity of radiolabeled prolactin (tracer) competes with the unlabeled prolactin in the sample for a limited number of binding sites on a specific anti-prolactin antibody. The amount of radiolabeled prolactin bound to the antibody is inversely proportional to the concentration of unlabeled prolactin in the sample.
Materials:
-
Anti-prolactin antibody (primary antibody)
-
Radiolabeled prolactin (e.g., ¹²⁵I-prolactin)
-
Prolactin standards of known concentrations
-
Precipitating reagent (e.g., secondary antibody, polyethylene glycol)
-
Assay buffer
-
Gamma counter
Procedure:
-
Assay Setup: In assay tubes, add a specific volume of assay buffer, prolactin standards or unknown samples (collected culture medium), and a fixed concentration of the primary anti-prolactin antibody.
-
Incubation: Vortex the tubes and incubate for a predetermined period (e.g., 24 hours) at a specific temperature (e.g., 4°C) to allow for the binding of prolactin to the antibody.
-
Addition of Tracer: Add a known amount of radiolabeled prolactin to each tube.
-
Second Incubation: Vortex and incubate the tubes again for a specified time (e.g., 24 hours) at the same temperature to allow the tracer to compete for antibody binding sites.
-
Separation of Bound and Free Prolactin: Add a precipitating reagent to separate the antibody-bound prolactin from the free prolactin. Centrifuge the tubes to pellet the antibody-bound complex.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled prolactin against the concentration of the prolactin standards. Determine the prolactin concentration in the unknown samples by interpolating their bound radioactivity values from the standard curve.
Conclusion
This compound presents a fascinating case of dual functionality in the modulation of prolactin secretion, acting as a mild stimulator through SSTR2 and contributing to the known inhibitory pathway via SSTR5. This complex behavior, observed in human prolactinoma cells, opens new avenues for research into the nuanced roles of somatostatin receptor subtypes in pituitary adenoma pathophysiology. The detailed experimental protocols and signaling pathway visualizations provided in this guide offer a robust framework for scientists and researchers to further investigate these mechanisms and explore the therapeutic potential of subtype-selective somatostatin analogs. A deeper understanding of these differential signaling pathways is crucial for the development of more targeted and effective treatments for prolactin-secreting pituitary tumors.
Pharmacological Profile of BIM-23190: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23190 is a synthetic somatostatin (B550006) analogue characterized by its selective agonist activity at somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity, functional activity, and in vivo efficacy based on available preclinical data. The information is presented to support further research and development of this and similar compounds for potential therapeutic applications, including oncology and endocrinopathies.
Introduction
Somatostatin is a natural cyclic peptide hormone that exerts a wide range of inhibitory effects on endocrine and exocrine secretion, as well as on cell proliferation. Its therapeutic potential is limited by a very short biological half-life. Consequently, stable and selective synthetic analogues have been developed to overcome this limitation and to target specific somatostatin receptor (SSTR) subtypes, which are differentially expressed in various tissues and tumors. This compound is one such analogue, demonstrating a distinct profile of high affinity for SSTR2 and moderate affinity for SSTR5, suggesting a potential for targeted therapeutic intervention.
Receptor Binding Affinity
The binding profile of this compound has been characterized through radioligand displacement assays, determining its inhibitory constant (Ki) against various human somatostatin receptor subtypes.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Reference |
| SSTR1 | >1000 | [1] |
| SSTR2 | 0.34 | [2][3] |
| SSTR3 | >1000 | [1] |
| SSTR4 | >1000 | [1] |
| SSTR5 | 11.1 |
Data from studies on cloned human somatostatin receptors. Ki values represent the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand.
Functional Activity
As a somatostatin analogue, this compound functions as an agonist, initiating downstream signaling cascades upon binding to its target receptors. The primary mechanism of action for SSTRs is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of SSTRs can modulate other signaling pathways, including the MAPK/ERK pathway.
In Vitro Functional Effects
-
Prolactin Secretion: In vitro studies have shown that this compound can mildly stimulate the secretion of prolactin (PRL) in cultured human pituitary adenoma cells.
-
ERK Phosphorylation: Treatment with this compound has been observed to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
In Vivo Efficacy
The anti-tumor potential of this compound has been evaluated in a preclinical cancer model.
Table 2: In Vivo Anti-Tumor Activity of this compound
| Animal Model | Cell Line | Dosage and Administration | Outcome | Reference |
| Male athymic nude (nu/nu) mice, 5-6 weeks old | C6 glioma | 50 µ g/mouse , injected twice a day for 19 days | Significantly reduced tumor growth rate |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at SSTR2/SSTR5
The binding of this compound to SSTR2 and SSTR5 initiates a cascade of intracellular events characteristic of Gi/o-coupled protein receptors.
Caption: Signaling pathway of this compound upon binding to SSTR2 and SSTR5.
Experimental Workflow for Receptor Binding Affinity
The determination of this compound's binding affinity typically follows a competitive radioligand binding assay protocol.
Caption: Workflow for determining the receptor binding affinity of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. The following are generalized methodologies for the key experiments cited.
Radioligand Binding Assay (Generalized)
-
Cell Membrane Preparation: Membranes are prepared from cell lines stably expressing the human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).
-
Assay Buffer: A suitable buffer, such as 50 mM HEPES (pH 7.4) containing MgCl2, bovine serum albumin, and protease inhibitors, is used.
-
Radioligand: A subtype-selective or universal radiolabeled somatostatin analogue (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14 or [¹²⁵I]-MK-678 for SSTR2) is used at a concentration near its Kd.
-
Competitive Inhibition: Cell membranes are incubated with the radioligand and varying concentrations of this compound.
-
Incubation: The reaction is incubated to equilibrium (e.g., 30-60 minutes at 25°C).
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
In Vivo C6 Glioma Xenograft Model (Generalized)
-
Cell Culture: Rat C6 glioma cells are cultured in appropriate media and conditions.
-
Animal Model: Male athymic nude (nu/nu) mice, typically 5-6 weeks old, are used.
-
Tumor Implantation: A suspension of C6 glioma cells is implanted subcutaneously or intracranially into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered at a specified dose and schedule (e.g., 50 µ g/mouse , twice daily by injection).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is concluded after a predetermined period (e.g., 19 days), and tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment group to the control group.
Pharmacokinetics and Off-Target Profile
There is currently no publicly available information on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or the off-target binding profile of this compound.
Conclusion
This compound is a selective somatostatin analogue with high affinity for SSTR2 and moderate affinity for SSTR5. Its in vitro functional activity and in vivo anti-tumor efficacy in a glioma model underscore its potential as a targeted therapeutic agent. Further studies are warranted to fully elucidate its functional potency, pharmacokinetic profile, and safety to guide future clinical development.
References
Pharmacological Profile of BIM-23190: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23190 is a synthetic somatostatin analogue characterized by its selective agonist activity at somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity, functional activity, and in vivo efficacy based on available preclinical data. The information is presented to support further research and development of this and similar compounds for potential therapeutic applications, including oncology and endocrinopathies.
Introduction
Somatostatin is a natural cyclic peptide hormone that exerts a wide range of inhibitory effects on endocrine and exocrine secretion, as well as on cell proliferation. Its therapeutic potential is limited by a very short biological half-life. Consequently, stable and selective synthetic analogues have been developed to overcome this limitation and to target specific somatostatin receptor (SSTR) subtypes, which are differentially expressed in various tissues and tumors. This compound is one such analogue, demonstrating a distinct profile of high affinity for SSTR2 and moderate affinity for SSTR5, suggesting a potential for targeted therapeutic intervention.
Receptor Binding Affinity
The binding profile of this compound has been characterized through radioligand displacement assays, determining its inhibitory constant (Ki) against various human somatostatin receptor subtypes.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Reference |
| SSTR1 | >1000 | [1] |
| SSTR2 | 0.34 | [2][3] |
| SSTR3 | >1000 | [1] |
| SSTR4 | >1000 | [1] |
| SSTR5 | 11.1 |
Data from studies on cloned human somatostatin receptors. Ki values represent the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand.
Functional Activity
As a somatostatin analogue, this compound functions as an agonist, initiating downstream signaling cascades upon binding to its target receptors. The primary mechanism of action for SSTRs is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of SSTRs can modulate other signaling pathways, including the MAPK/ERK pathway.
In Vitro Functional Effects
-
Prolactin Secretion: In vitro studies have shown that this compound can mildly stimulate the secretion of prolactin (PRL) in cultured human pituitary adenoma cells.
-
ERK Phosphorylation: Treatment with this compound has been observed to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
In Vivo Efficacy
The anti-tumor potential of this compound has been evaluated in a preclinical cancer model.
Table 2: In Vivo Anti-Tumor Activity of this compound
| Animal Model | Cell Line | Dosage and Administration | Outcome | Reference |
| Male athymic nude (nu/nu) mice, 5-6 weeks old | C6 glioma | 50 µ g/mouse , injected twice a day for 19 days | Significantly reduced tumor growth rate |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at SSTR2/SSTR5
The binding of this compound to SSTR2 and SSTR5 initiates a cascade of intracellular events characteristic of Gi/o-coupled protein receptors.
Caption: Signaling pathway of this compound upon binding to SSTR2 and SSTR5.
Experimental Workflow for Receptor Binding Affinity
The determination of this compound's binding affinity typically follows a competitive radioligand binding assay protocol.
Caption: Workflow for determining the receptor binding affinity of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. The following are generalized methodologies for the key experiments cited.
Radioligand Binding Assay (Generalized)
-
Cell Membrane Preparation: Membranes are prepared from cell lines stably expressing the human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).
-
Assay Buffer: A suitable buffer, such as 50 mM HEPES (pH 7.4) containing MgCl2, bovine serum albumin, and protease inhibitors, is used.
-
Radioligand: A subtype-selective or universal radiolabeled somatostatin analogue (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14 or [¹²⁵I]-MK-678 for SSTR2) is used at a concentration near its Kd.
-
Competitive Inhibition: Cell membranes are incubated with the radioligand and varying concentrations of this compound.
-
Incubation: The reaction is incubated to equilibrium (e.g., 30-60 minutes at 25°C).
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
In Vivo C6 Glioma Xenograft Model (Generalized)
-
Cell Culture: Rat C6 glioma cells are cultured in appropriate media and conditions.
-
Animal Model: Male athymic nude (nu/nu) mice, typically 5-6 weeks old, are used.
-
Tumor Implantation: A suspension of C6 glioma cells is implanted subcutaneously or intracranially into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered at a specified dose and schedule (e.g., 50 µ g/mouse , twice daily by injection).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is concluded after a predetermined period (e.g., 19 days), and tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment group to the control group.
Pharmacokinetics and Off-Target Profile
There is currently no publicly available information on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or the off-target binding profile of this compound.
Conclusion
This compound is a selective somatostatin analogue with high affinity for SSTR2 and moderate affinity for SSTR5. Its in vitro functional activity and in vivo anti-tumor efficacy in a glioma model underscore its potential as a targeted therapeutic agent. Further studies are warranted to fully elucidate its functional potency, pharmacokinetic profile, and safety to guide future clinical development.
References
Understanding the Selectivity of BIM-23190: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin (B550006) analogue that has demonstrated significant selectivity as an agonist for specific somatostatin receptor subtypes. This technical guide provides an in-depth overview of the binding affinity and functional selectivity of this compound, presenting key data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development involving somatostatin receptor-targeted therapies.
Data Presentation: Binding Affinity of this compound
The selectivity of this compound is primarily defined by its differential binding affinity to the five known somatostatin receptor subtypes (SSTR1-5). The following table summarizes the quantitative data on the binding affinity of this compound, expressed as inhibitor constant (Ki) values. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | Ki (nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.34[1][2] |
| SSTR3 | >1000 |
| SSTR4 | >1000 |
| SSTR5 | 11.1[1][2] |
Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes. Data derived from competitive radioligand binding assays.
As the data clearly indicates, this compound exhibits a high affinity and selectivity for SSTR2, with a significantly lower, yet notable, affinity for SSTR5. Its affinity for SSTR1, SSTR3, and SSTR4 is considerably lower, establishing its profile as a selective SSTR2/SSTR5 agonist.
Signaling Pathways
This compound, as a somatostatin analogue, exerts its effects by activating specific G-protein coupled receptors (GPCRs), namely SSTR2 and SSTR5. Activation of these receptors initiates a cascade of intracellular signaling events. Both SSTR2 and SSTR5 are primarily coupled to the Gi/o family of G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
Understanding the Selectivity of BIM-23190: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin analogue that has demonstrated significant selectivity as an agonist for specific somatostatin receptor subtypes. This technical guide provides an in-depth overview of the binding affinity and functional selectivity of this compound, presenting key data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development involving somatostatin receptor-targeted therapies.
Data Presentation: Binding Affinity of this compound
The selectivity of this compound is primarily defined by its differential binding affinity to the five known somatostatin receptor subtypes (SSTR1-5). The following table summarizes the quantitative data on the binding affinity of this compound, expressed as inhibitor constant (Ki) values. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | Ki (nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.34[1][2] |
| SSTR3 | >1000 |
| SSTR4 | >1000 |
| SSTR5 | 11.1[1][2] |
Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes. Data derived from competitive radioligand binding assays.
As the data clearly indicates, this compound exhibits a high affinity and selectivity for SSTR2, with a significantly lower, yet notable, affinity for SSTR5. Its affinity for SSTR1, SSTR3, and SSTR4 is considerably lower, establishing its profile as a selective SSTR2/SSTR5 agonist.
Signaling Pathways
This compound, as a somatostatin analogue, exerts its effects by activating specific G-protein coupled receptors (GPCRs), namely SSTR2 and SSTR5. Activation of these receptors initiates a cascade of intracellular signaling events. Both SSTR2 and SSTR5 are primarily coupled to the Gi/o family of G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
Methodological & Application
Application Notes and Protocols for BIM-23190 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin (B550006) analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] With high binding affinities for these receptors, this compound has demonstrated potential as an anti-cancer agent, particularly in preclinical studies involving glioma models. Its mechanism of action involves the inhibition of cell proliferation and the induction of apoptosis, making it a compound of interest for further investigation in oncology and endocrinology.[1][3]
These application notes provide a detailed protocol for an in vivo experimental setup to evaluate the anti-tumor efficacy of this compound using a C6 glioma xenograft model in nude mice. Additionally, it outlines the underlying signaling pathways affected by the compound.
Quantitative Data Summary
The following table summarizes the quantitative data reported for the in vivo anti-tumor activity of this compound in a C6 glioma xenograft model.
| Parameter | Value | Reference |
| Animal Model | Male athymic nude (nu/nu) mice | [1] |
| Age of Mice | 5-6 weeks | |
| Tumor Cell Line | C6 glioma | |
| Dosage | 50 µ g/mouse | |
| Dosing Frequency | Twice a day | |
| Administration Route | Injection (specific route not detailed in sources) | |
| Treatment Duration | 19 days | |
| Observed Effect | Significantly reduced tumor growth rate |
Experimental Protocols
This section details the methodology for a key in vivo experiment to assess the anti-tumor properties of this compound.
C6 Glioma Xenograft Model and Drug Administration
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a murine xenograft model of glioma.
Materials:
-
This compound
-
C6 glioma cells
-
Male athymic nude (nu/nu) mice (5-6 weeks old)
-
Sterile phosphate-buffered saline (PBS) or other appropriate vehicle
-
Cell culture medium (e.g., DMEM)
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Anesthetic agent
Procedure:
-
Cell Culture: Culture C6 glioma cells in appropriate media until they reach the desired confluence for injection.
-
Animal Acclimatization: Allow the male athymic nude mice to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Tumor Cell Inoculation:
-
Harvest the C6 glioma cells and resuspend them in a sterile medium or PBS at a concentration suitable for injection (e.g., 1 x 10^6 cells per 100 µL).
-
Anesthetize the mice.
-
Inject the C6 glioma cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor dimensions (length and width) regularly (e.g., 2-3 times per week) using calipers.
-
Calculate the tumor volume using the formula: V = (length × width²) / 2.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound and dilute it to the final desired concentration in a sterile vehicle (e.g., PBS). The final dose per mouse is 50 µg.
-
Administer the this compound solution to the mice via injection twice a day.
-
-
Data Collection and Analysis:
-
Continue the treatment for 19 days, monitoring tumor growth and the general health of the mice throughout the study.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, and molecular analysis).
-
Compare the tumor growth rates and final tumor volumes between the this compound-treated group and a vehicle-treated control group.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its anti-proliferative effects by activating SSTR2 and SSTR5, which are G-protein coupled receptors. This activation triggers a downstream signaling cascade that ultimately leads to cell cycle arrest. Key molecular events include the downregulation of phosphorylated ERK1/2 (p-ERK1/2) and the upregulation of the cyclin-dependent kinase inhibitor p27Kip1.
Caption: Signaling pathway of this compound via SSTR2/SSTR5.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the logical flow of the in vivo experiment described in the protocol section.
Caption: Workflow for the in vivo C6 glioma xenograft study.
References
Application Notes and Protocols for BIM-23190 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] With high binding affinities for these receptors, this compound has demonstrated potential as an anti-cancer agent, particularly in preclinical studies involving glioma models. Its mechanism of action involves the inhibition of cell proliferation and the induction of apoptosis, making it a compound of interest for further investigation in oncology and endocrinology.[1][3]
These application notes provide a detailed protocol for an in vivo experimental setup to evaluate the anti-tumor efficacy of this compound using a C6 glioma xenograft model in nude mice. Additionally, it outlines the underlying signaling pathways affected by the compound.
Quantitative Data Summary
The following table summarizes the quantitative data reported for the in vivo anti-tumor activity of this compound in a C6 glioma xenograft model.
| Parameter | Value | Reference |
| Animal Model | Male athymic nude (nu/nu) mice | [1] |
| Age of Mice | 5-6 weeks | |
| Tumor Cell Line | C6 glioma | |
| Dosage | 50 µ g/mouse | |
| Dosing Frequency | Twice a day | |
| Administration Route | Injection (specific route not detailed in sources) | |
| Treatment Duration | 19 days | |
| Observed Effect | Significantly reduced tumor growth rate |
Experimental Protocols
This section details the methodology for a key in vivo experiment to assess the anti-tumor properties of this compound.
C6 Glioma Xenograft Model and Drug Administration
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a murine xenograft model of glioma.
Materials:
-
This compound
-
C6 glioma cells
-
Male athymic nude (nu/nu) mice (5-6 weeks old)
-
Sterile phosphate-buffered saline (PBS) or other appropriate vehicle
-
Cell culture medium (e.g., DMEM)
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Anesthetic agent
Procedure:
-
Cell Culture: Culture C6 glioma cells in appropriate media until they reach the desired confluence for injection.
-
Animal Acclimatization: Allow the male athymic nude mice to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Tumor Cell Inoculation:
-
Harvest the C6 glioma cells and resuspend them in a sterile medium or PBS at a concentration suitable for injection (e.g., 1 x 10^6 cells per 100 µL).
-
Anesthetize the mice.
-
Inject the C6 glioma cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor dimensions (length and width) regularly (e.g., 2-3 times per week) using calipers.
-
Calculate the tumor volume using the formula: V = (length × width²) / 2.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound and dilute it to the final desired concentration in a sterile vehicle (e.g., PBS). The final dose per mouse is 50 µg.
-
Administer the this compound solution to the mice via injection twice a day.
-
-
Data Collection and Analysis:
-
Continue the treatment for 19 days, monitoring tumor growth and the general health of the mice throughout the study.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, and molecular analysis).
-
Compare the tumor growth rates and final tumor volumes between the this compound-treated group and a vehicle-treated control group.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its anti-proliferative effects by activating SSTR2 and SSTR5, which are G-protein coupled receptors. This activation triggers a downstream signaling cascade that ultimately leads to cell cycle arrest. Key molecular events include the downregulation of phosphorylated ERK1/2 (p-ERK1/2) and the upregulation of the cyclin-dependent kinase inhibitor p27Kip1.
Caption: Signaling pathway of this compound via SSTR2/SSTR5.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the logical flow of the in vivo experiment described in the protocol section.
Caption: Workflow for the in vivo C6 glioma xenograft study.
References
Application Notes and Protocols for Cell-Based Assay Design for BIM-23190
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin (B550006) analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] It exhibits a high affinity for SSTR2 with a Ki value of 0.34 nM and a moderate affinity for SSTR5 with a Ki of 11.1 nM.[1][2] Understanding the cellular response to this compound is crucial for its development as a therapeutic agent for conditions such as cancer and acromegaly. These application notes provide detailed protocols for a suite of cell-based assays to characterize the pharmacological activity of this compound. The assays are designed to determine the binding affinity and functional potency of this compound at its target receptors, SSTR2 and SSTR5.
Signaling Pathways of SSTR2 and SSTR5
Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. SSTR2 and SSTR5 activation can also modulate other signaling pathways, including the activation of phosphotyrosine phosphatases and phospholipase C (PLC), which can lead to changes in intracellular calcium levels. The specific signaling cascade activated can be cell-type dependent.
References
Application Notes and Protocols for Cell-Based Assay Design for BIM-23190
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] It exhibits a high affinity for SSTR2 with a Ki value of 0.34 nM and a moderate affinity for SSTR5 with a Ki of 11.1 nM.[1][2] Understanding the cellular response to this compound is crucial for its development as a therapeutic agent for conditions such as cancer and acromegaly. These application notes provide detailed protocols for a suite of cell-based assays to characterize the pharmacological activity of this compound. The assays are designed to determine the binding affinity and functional potency of this compound at its target receptors, SSTR2 and SSTR5.
Signaling Pathways of SSTR2 and SSTR5
Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. SSTR2 and SSTR5 activation can also modulate other signaling pathways, including the activation of phosphotyrosine phosphatases and phospholipase C (PLC), which can lead to changes in intracellular calcium levels. The specific signaling cascade activated can be cell-type dependent.
References
Application Notes and Protocols for BIM-23190 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin (B550006) analog with high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). As a selective agonist for these receptors, this compound is a valuable tool for investigating the physiological roles of SSTR2 and SSTR5 and for preclinical research in areas such as oncology and endocrinology. These application notes provide detailed protocols for the reconstitution and in vitro use of this compound, including methods for assessing its effects on cell signaling, proliferation, and hormone secretion.
Product Information
| Characteristic | Value |
| IUPAC Name | D-Phe-Cys-Tyr-D-Trp-Lys-Abu-Cys-Thr-NH2 (disulfide bridge) |
| Molecular Formula | C57H79N13O12S2 |
| Molecular Weight | 1226.45 g/mol |
| Binding Affinity (Ki) | SSTR2: 0.34 nM, SSTR5: 11.1 nM[1] |
Reconstitution of this compound
For in vitro experiments, this compound hydrochloride is typically reconstituted in sterile, nuclease-free water or dimethyl sulfoxide (B87167) (DMSO).
Protocol for Reconstitution:
-
Solvent Selection:
-
Water: For immediate use in aqueous buffers.
-
DMSO: For preparing concentrated stock solutions for long-term storage.
-
-
Preparation of Stock Solution (1 mM in DMSO):
-
Equilibrate the vial of this compound hydrochloride to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a 1 mM concentration. For example, to a 1 mg vial, add 815 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Table 1: Reconstitution Data
| Compound | Solvent | Stock Concentration | Storage |
| This compound hydrochloride | Water or DMSO | 1 mM | -20°C or -80°C |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
Pituitary Adenoma Cells (Primary Culture): Useful for studying effects on hormone secretion (e.g., growth hormone, prolactin).[2]
-
AtT-20 Cells: A mouse pituitary tumor cell line that endogenously expresses SSTR2 and SSTR5, suitable for studying Ca2+ channel coupling.[3]
-
C6 Glioma Cells: A rat glioma cell line that can be used to study antiproliferative effects.[4]
-
Other cell lines endogenously expressing or transfected with SSTR2 and/or SSTR5.
-
-
General Treatment Protocol:
-
Plate cells at the desired density and allow them to adhere and reach the desired confluency.
-
Thaw the this compound stock solution and dilute it to the final working concentration in the appropriate cell culture medium. A typical starting concentration for in vitro studies is 100 nM.[2] A dose-response curve (e.g., 1 nM to 1 µM) is recommended for initial experiments.
-
Replace the existing medium with the medium containing this compound or vehicle control (e.g., DMSO at the same final concentration).
-
Incubate the cells for the desired period (e.g., 3 hours for signaling studies, 24-72 hours for proliferation or apoptosis assays).
-
Western Blot Analysis of ERK1/2 Phosphorylation
Activation of SSTR2 and SSTR5 by this compound can lead to the inhibition of the ERK1/2 signaling pathway.
Protocol:
-
Seed cells (e.g., C6 glioma) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with this compound at various concentrations (e.g., 10, 100, 1000 nM) for a short period (e.g., 15-30 minutes). Include a vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Cell Proliferation Assay (WST-1 or MTT)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Hormone Secretion Assay (Growth Hormone and Prolactin)
Protocol:
-
Prepare primary cultures of human pituitary adenoma cells or use a suitable cell line (e.g., AtT-20).
-
Plate the cells in 48-well plates at a density of approximately 5 x 10^4 cells/well and culture for 96 hours.
-
Change the medium to serum-free defined medium.
-
Treat the cells with this compound (e.g., 100 nM) or vehicle control for 3 hours.
-
Collect the cell culture medium.
-
Measure the concentration of growth hormone (GH) and prolactin (PRL) in the medium using specific ELISA kits according to the manufacturer's instructions.
Table 2: Summary of In Vitro Assays for this compound
| Assay | Purpose | Typical Cell Line | Typical Concentration | Typical Incubation Time |
| Western Blot (p-ERK) | Assess inhibition of ERK signaling | C6 Glioma | 10-1000 nM | 15-30 minutes |
| Proliferation (WST-1/MTT) | Measure anti-proliferative effects | C6 Glioma, Pituitary tumor cells | 1-1000 nM | 24-72 hours |
| Apoptosis (Annexin V/PI) | Quantify induction of apoptosis | C6 Glioma, Pituitary tumor cells | 1-1000 nM | 24-48 hours |
| Hormone Secretion (ELISA) | Measure inhibition of hormone release | Primary pituitary adenoma cells, AtT-20 | 100 nM | 3 hours |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway.
Caption: Western Blot Workflow.
Caption: Apoptosis Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Somatostatin receptor subtypes SSTR2 and SSTR5 couple negatively to an L-type Ca2+ current in the pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential efficacy of SSTR1, -2, and -5 agonists in the inhibition of C6 glioma growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIM-23190 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin analog with high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). As a selective agonist for these receptors, this compound is a valuable tool for investigating the physiological roles of SSTR2 and SSTR5 and for preclinical research in areas such as oncology and endocrinology. These application notes provide detailed protocols for the reconstitution and in vitro use of this compound, including methods for assessing its effects on cell signaling, proliferation, and hormone secretion.
Product Information
| Characteristic | Value |
| IUPAC Name | D-Phe-Cys-Tyr-D-Trp-Lys-Abu-Cys-Thr-NH2 (disulfide bridge) |
| Molecular Formula | C57H79N13O12S2 |
| Molecular Weight | 1226.45 g/mol |
| Binding Affinity (Ki) | SSTR2: 0.34 nM, SSTR5: 11.1 nM[1] |
Reconstitution of this compound
For in vitro experiments, this compound hydrochloride is typically reconstituted in sterile, nuclease-free water or dimethyl sulfoxide (DMSO).
Protocol for Reconstitution:
-
Solvent Selection:
-
Water: For immediate use in aqueous buffers.
-
DMSO: For preparing concentrated stock solutions for long-term storage.
-
-
Preparation of Stock Solution (1 mM in DMSO):
-
Equilibrate the vial of this compound hydrochloride to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a 1 mM concentration. For example, to a 1 mg vial, add 815 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Table 1: Reconstitution Data
| Compound | Solvent | Stock Concentration | Storage |
| This compound hydrochloride | Water or DMSO | 1 mM | -20°C or -80°C |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
Pituitary Adenoma Cells (Primary Culture): Useful for studying effects on hormone secretion (e.g., growth hormone, prolactin).[2]
-
AtT-20 Cells: A mouse pituitary tumor cell line that endogenously expresses SSTR2 and SSTR5, suitable for studying Ca2+ channel coupling.[3]
-
C6 Glioma Cells: A rat glioma cell line that can be used to study antiproliferative effects.[4]
-
Other cell lines endogenously expressing or transfected with SSTR2 and/or SSTR5.
-
-
General Treatment Protocol:
-
Plate cells at the desired density and allow them to adhere and reach the desired confluency.
-
Thaw the this compound stock solution and dilute it to the final working concentration in the appropriate cell culture medium. A typical starting concentration for in vitro studies is 100 nM.[2] A dose-response curve (e.g., 1 nM to 1 µM) is recommended for initial experiments.
-
Replace the existing medium with the medium containing this compound or vehicle control (e.g., DMSO at the same final concentration).
-
Incubate the cells for the desired period (e.g., 3 hours for signaling studies, 24-72 hours for proliferation or apoptosis assays).
-
Western Blot Analysis of ERK1/2 Phosphorylation
Activation of SSTR2 and SSTR5 by this compound can lead to the inhibition of the ERK1/2 signaling pathway.
Protocol:
-
Seed cells (e.g., C6 glioma) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with this compound at various concentrations (e.g., 10, 100, 1000 nM) for a short period (e.g., 15-30 minutes). Include a vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Cell Proliferation Assay (WST-1 or MTT)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Hormone Secretion Assay (Growth Hormone and Prolactin)
Protocol:
-
Prepare primary cultures of human pituitary adenoma cells or use a suitable cell line (e.g., AtT-20).
-
Plate the cells in 48-well plates at a density of approximately 5 x 10^4 cells/well and culture for 96 hours.
-
Change the medium to serum-free defined medium.
-
Treat the cells with this compound (e.g., 100 nM) or vehicle control for 3 hours.
-
Collect the cell culture medium.
-
Measure the concentration of growth hormone (GH) and prolactin (PRL) in the medium using specific ELISA kits according to the manufacturer's instructions.
Table 2: Summary of In Vitro Assays for this compound
| Assay | Purpose | Typical Cell Line | Typical Concentration | Typical Incubation Time |
| Western Blot (p-ERK) | Assess inhibition of ERK signaling | C6 Glioma | 10-1000 nM | 15-30 minutes |
| Proliferation (WST-1/MTT) | Measure anti-proliferative effects | C6 Glioma, Pituitary tumor cells | 1-1000 nM | 24-72 hours |
| Apoptosis (Annexin V/PI) | Quantify induction of apoptosis | C6 Glioma, Pituitary tumor cells | 1-1000 nM | 24-48 hours |
| Hormone Secretion (ELISA) | Measure inhibition of hormone release | Primary pituitary adenoma cells, AtT-20 | 100 nM | 3 hours |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway.
Caption: Western Blot Workflow.
Caption: Apoptosis Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Somatostatin receptor subtypes SSTR2 and SSTR5 couple negatively to an L-type Ca2+ current in the pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential efficacy of SSTR1, -2, and -5 agonists in the inhibition of C6 glioma growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIM-23190 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BIM-23190, a selective somatostatin (B550006) receptor 2 (SSTR2) and 5 (SSTR5) agonist, in mouse models of glioma. The following protocols and data are intended to facilitate the design and execution of preclinical studies evaluating the anti-tumor efficacy of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in a C6 glioma mouse model.
Table 1: Recommended Dosage and Administration of this compound
| Parameter | Value | Reference |
| Drug | This compound | [1][2] |
| Animal Model | Male athymic nude (nu/nu) mice, 5-6 weeks old | [3][4] |
| Tumor Model | C6 glioma | [5] |
| Dosage | 50 µ g/mouse | |
| Administration Route | Injection (Subcutaneous or Intraperitoneal) | |
| Frequency | Twice a day | |
| Duration | 19 days |
Table 2: C6 Glioma Cell Inoculation Parameters
| Parameter | Subcutaneous Injection | Intracranial Injection | Reference |
| Cell Line | C6 glioma | C6 glioma | |
| Cell Number | 1 x 10⁷ cells/mouse | 1 x 10⁶ cells/mouse | |
| Injection Volume | 100 - 200 µL | 10 µL | |
| Vehicle | RPMI media with Matrigel (1:1 ratio) | Cell suspension in media |
Table 3: Tumor Growth Monitoring
| Method | Parameters Measured | Formula/Procedure | Reference |
| Caliper Measurement | Tumor length (L) and width (W) | Tumor Volume (V) = 0.5 x L x W² | |
| Bioluminescence Imaging (BLI) | Photon flux (photons/second) | Administer D-luciferin (150 mg/kg) and image using an in vivo imaging system. |
Experimental Protocols
Preparation of this compound for In Vivo Injection
This protocol describes the preparation of a this compound solution suitable for injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final injection solution, mix the following components in a sterile tube in the specified order:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly to ensure complete mixing.
-
Draw the solution into a sterile syringe for injection. Prepare fresh for each day of injection.
C6 Glioma Mouse Model Generation
2.2.1. Subcutaneous C6 Glioma Model
This model is suitable for studies where easy monitoring of tumor growth is desired.
Materials:
-
C6 glioma cells
-
Complete culture medium (e.g., RPMI with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel
-
Male athymic nude (nu/nu) mice (5-6 weeks old)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Culture C6 glioma cells to 80-90% confluency.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in a 1:1 mixture of serum-free culture medium and Matrigel to a final concentration of 1 x 10⁸ cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation. Tumors typically become palpable within 7-10 days.
2.2.2. Intracranial C6 Glioma Model
This orthotopic model more closely mimics human glioblastoma and is suitable for studying tumor invasion and the effects of the blood-brain barrier.
Materials:
-
C6 glioma cells
-
Complete culture medium
-
PBS
-
Trypsin-EDTA
-
Male athymic nude (nu/nu) mice (5-6 weeks old)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools (drill, etc.)
Procedure:
-
Prepare a single-cell suspension of C6 glioma cells in a culture medium at a concentration of 1 x 10⁸ cells/mL.
-
Anesthetize the mouse and mount it on the stereotaxic frame.
-
Make a sagittal incision in the scalp to expose the skull.
-
Using a stereotaxic drill, create a small burr hole in the skull over the desired injection site (e.g., the striatum).
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Inject 10 µL of the cell suspension (containing 1 x 10⁶ cells) over several minutes.
-
Slowly withdraw the needle and suture the scalp incision.
-
Monitor the mice for neurological signs and tumor growth using imaging techniques.
Monitoring Tumor Growth
2.3.1. Caliper Measurements (for subcutaneous tumors)
-
Measure the length (longest dimension) and width (perpendicular dimension) of the tumor using a digital caliper every 2-3 days.
-
Calculate the tumor volume using the formula: V = 0.5 x (Length) x (Width)² .
2.3.2. Bioluminescence Imaging (for intracranial and subcutaneous tumors)
-
Anesthetize the tumor-bearing mice.
-
Administer D-luciferin (150 mg/kg body weight) via intraperitoneal injection.
-
Wait for the substrate to distribute (typically 10-15 minutes).
-
Image the mice using an in vivo imaging system (e.g., IVIS).
-
Quantify the bioluminescent signal (photon flux) from the tumor region of interest (ROI).
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in mouse models.
This compound Signaling Pathway
Caption: this compound signaling cascade via SSTR2 and SSTR5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Contemporary Mouse Models in Glioma Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo C6 glioma models: an update and a guide toward a more effective preclinical evaluation of potential anti-glioblastoma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIM-23190 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BIM-23190, a selective somatostatin receptor 2 (SSTR2) and 5 (SSTR5) agonist, in mouse models of glioma. The following protocols and data are intended to facilitate the design and execution of preclinical studies evaluating the anti-tumor efficacy of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in a C6 glioma mouse model.
Table 1: Recommended Dosage and Administration of this compound
| Parameter | Value | Reference |
| Drug | This compound | [1][2] |
| Animal Model | Male athymic nude (nu/nu) mice, 5-6 weeks old | [3][4] |
| Tumor Model | C6 glioma | [5] |
| Dosage | 50 µ g/mouse | |
| Administration Route | Injection (Subcutaneous or Intraperitoneal) | |
| Frequency | Twice a day | |
| Duration | 19 days |
Table 2: C6 Glioma Cell Inoculation Parameters
| Parameter | Subcutaneous Injection | Intracranial Injection | Reference |
| Cell Line | C6 glioma | C6 glioma | |
| Cell Number | 1 x 10⁷ cells/mouse | 1 x 10⁶ cells/mouse | |
| Injection Volume | 100 - 200 µL | 10 µL | |
| Vehicle | RPMI media with Matrigel (1:1 ratio) | Cell suspension in media |
Table 3: Tumor Growth Monitoring
| Method | Parameters Measured | Formula/Procedure | Reference |
| Caliper Measurement | Tumor length (L) and width (W) | Tumor Volume (V) = 0.5 x L x W² | |
| Bioluminescence Imaging (BLI) | Photon flux (photons/second) | Administer D-luciferin (150 mg/kg) and image using an in vivo imaging system. |
Experimental Protocols
Preparation of this compound for In Vivo Injection
This protocol describes the preparation of a this compound solution suitable for injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final injection solution, mix the following components in a sterile tube in the specified order:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly to ensure complete mixing.
-
Draw the solution into a sterile syringe for injection. Prepare fresh for each day of injection.
C6 Glioma Mouse Model Generation
2.2.1. Subcutaneous C6 Glioma Model
This model is suitable for studies where easy monitoring of tumor growth is desired.
Materials:
-
C6 glioma cells
-
Complete culture medium (e.g., RPMI with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel
-
Male athymic nude (nu/nu) mice (5-6 weeks old)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Culture C6 glioma cells to 80-90% confluency.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in a 1:1 mixture of serum-free culture medium and Matrigel to a final concentration of 1 x 10⁸ cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation. Tumors typically become palpable within 7-10 days.
2.2.2. Intracranial C6 Glioma Model
This orthotopic model more closely mimics human glioblastoma and is suitable for studying tumor invasion and the effects of the blood-brain barrier.
Materials:
-
C6 glioma cells
-
Complete culture medium
-
PBS
-
Trypsin-EDTA
-
Male athymic nude (nu/nu) mice (5-6 weeks old)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools (drill, etc.)
Procedure:
-
Prepare a single-cell suspension of C6 glioma cells in a culture medium at a concentration of 1 x 10⁸ cells/mL.
-
Anesthetize the mouse and mount it on the stereotaxic frame.
-
Make a sagittal incision in the scalp to expose the skull.
-
Using a stereotaxic drill, create a small burr hole in the skull over the desired injection site (e.g., the striatum).
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Inject 10 µL of the cell suspension (containing 1 x 10⁶ cells) over several minutes.
-
Slowly withdraw the needle and suture the scalp incision.
-
Monitor the mice for neurological signs and tumor growth using imaging techniques.
Monitoring Tumor Growth
2.3.1. Caliper Measurements (for subcutaneous tumors)
-
Measure the length (longest dimension) and width (perpendicular dimension) of the tumor using a digital caliper every 2-3 days.
-
Calculate the tumor volume using the formula: V = 0.5 x (Length) x (Width)² .
2.3.2. Bioluminescence Imaging (for intracranial and subcutaneous tumors)
-
Anesthetize the tumor-bearing mice.
-
Administer D-luciferin (150 mg/kg body weight) via intraperitoneal injection.
-
Wait for the substrate to distribute (typically 10-15 minutes).
-
Image the mice using an in vivo imaging system (e.g., IVIS).
-
Quantify the bioluminescent signal (photon flux) from the tumor region of interest (ROI).
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in mouse models.
This compound Signaling Pathway
Caption: this compound signaling cascade via SSTR2 and SSTR5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Contemporary Mouse Models in Glioma Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo C6 glioma models: an update and a guide toward a more effective preclinical evaluation of potential anti-glioblastoma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIM-23190 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin (B550006) analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with Ki values of 0.34 nM and 11.1 nM, respectively.[1][2][3] This selectivity makes it a valuable tool in cancer and acromegaly research.[1][2] As a G protein-coupled receptor (GPCR) agonist, this compound modulates intracellular signaling pathways to inhibit the release of various hormones and growth factors, thereby affecting cell proliferation and angiogenesis. Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound hydrochloride stock solutions for both in vitro and in vivo applications.
Data Presentation
Chemical Properties and Storage of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Weight | 1238.91 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Storage (Powder) | -80°C for 2 years, or -20°C for 1 year (sealed from moisture) | |
| Storage (In Solvent) | -80°C for 6 months, or -20°C for 1 month (sealed from moisture) |
Solubility of this compound Hydrochloride
| Application | Solvent | Concentration | Notes | Reference |
| In Vitro | DMSO | 100 mg/mL (80.72 mM) | Requires sonication. Use freshly opened DMSO as it is hygroscopic. | |
| Water | 100 mg/mL (80.72 mM) | Requires sonication. | ||
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (2.02 mM) | A clear solution should be obtained. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/molecular biology grade (freshly opened)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Ultrasonic water bath
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.239 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound hydrochloride powder. For a 10 mM solution from 1.239 mg, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes. Visually inspect for complete dissolution.
-
-
Aliquoting and Storage:
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Hydrochloride Solution for In Vivo Use
This protocol describes the preparation of a 2.5 mg/mL solution for animal studies.
Materials:
-
This compound hydrochloride powder
-
DMSO, anhydrous/molecular biology grade
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment.
-
Solvent Preparation: Prepare the solvent mixture in the following order:
-
To prepare 1 mL of the final solution, start with 100 µL of DMSO.
-
Add 400 µL of PEG300 to the DMSO and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and vortex until homogeneous.
-
Add 450 µL of sterile saline and vortex to create the final solvent vehicle.
-
-
Dissolution:
-
Weigh the required amount of this compound hydrochloride. For a 2.5 mg/mL solution, weigh 2.5 mg for every 1 mL of the final solution.
-
Add the prepared solvent vehicle to the this compound hydrochloride powder.
-
Vortex the solution until the compound is completely dissolved and the solution is clear.
-
-
Use and Storage:
-
This solution should be prepared fresh before each experiment.
-
If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, refer to the stability data, but fresh preparation is recommended for in vivo studies.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound signaling pathway via SSTR2/5.
References
Application Notes and Protocols for BIM-23190 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with Ki values of 0.34 nM and 11.1 nM, respectively.[1][2][3] This selectivity makes it a valuable tool in cancer and acromegaly research.[1][2] As a G protein-coupled receptor (GPCR) agonist, this compound modulates intracellular signaling pathways to inhibit the release of various hormones and growth factors, thereby affecting cell proliferation and angiogenesis. Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound hydrochloride stock solutions for both in vitro and in vivo applications.
Data Presentation
Chemical Properties and Storage of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Weight | 1238.91 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Storage (Powder) | -80°C for 2 years, or -20°C for 1 year (sealed from moisture) | |
| Storage (In Solvent) | -80°C for 6 months, or -20°C for 1 month (sealed from moisture) |
Solubility of this compound Hydrochloride
| Application | Solvent | Concentration | Notes | Reference |
| In Vitro | DMSO | 100 mg/mL (80.72 mM) | Requires sonication. Use freshly opened DMSO as it is hygroscopic. | |
| Water | 100 mg/mL (80.72 mM) | Requires sonication. | ||
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (2.02 mM) | A clear solution should be obtained. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade (freshly opened)
-
Sterile, conical-bottom polypropylene tubes
-
Ultrasonic water bath
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.239 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound hydrochloride powder. For a 10 mM solution from 1.239 mg, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes. Visually inspect for complete dissolution.
-
-
Aliquoting and Storage:
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Hydrochloride Solution for In Vivo Use
This protocol describes the preparation of a 2.5 mg/mL solution for animal studies.
Materials:
-
This compound hydrochloride powder
-
DMSO, anhydrous/molecular biology grade
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment.
-
Solvent Preparation: Prepare the solvent mixture in the following order:
-
To prepare 1 mL of the final solution, start with 100 µL of DMSO.
-
Add 400 µL of PEG300 to the DMSO and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and vortex until homogeneous.
-
Add 450 µL of sterile saline and vortex to create the final solvent vehicle.
-
-
Dissolution:
-
Weigh the required amount of this compound hydrochloride. For a 2.5 mg/mL solution, weigh 2.5 mg for every 1 mL of the final solution.
-
Add the prepared solvent vehicle to the this compound hydrochloride powder.
-
Vortex the solution until the compound is completely dissolved and the solution is clear.
-
-
Use and Storage:
-
This solution should be prepared fresh before each experiment.
-
If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, refer to the stability data, but fresh preparation is recommended for in vivo studies.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound signaling pathway via SSTR2/5.
References
Application Notes and Protocols for the Use of BIM-23190 in Primary Pituitary Tumor Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary tumors are among the most common intracranial neoplasms. While often benign, they can cause significant morbidity through hormone hypersecretion or mass effects.[1] Current medical therapies for pituitary tumors, particularly functioning adenomas, often target somatostatin (B550006) (SST) and dopamine (B1211576) (DA) receptors to inhibit hormone secretion and tumor growth.[2][3] BIM-23190 is a chimeric molecule engineered to simultaneously target both somatostatin and dopamine receptors, offering a promising therapeutic strategy. These application notes provide detailed protocols for the use of this compound in primary cultures of human pituitary tumors, enabling the investigation of its efficacy and mechanism of action.
Mechanism of Action
This compound and similar chimeric compounds are designed as agonists for specific somatostatin (sst2, sst5) and dopamine (D2) receptors.[4][5] The activation of these receptors on pituitary adenoma cells triggers intracellular signaling cascades that lead to the inhibition of hormone synthesis and secretion, as well as the suppression of cell proliferation. Key signaling pathways affected include the modulation of intracellular calcium levels ([Ca2+]i), and the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and cyclic AMP response element binding (CREB). The dual receptor targeting by a single molecule may offer enhanced potency and a broader range of action compared to single-receptor agonists.
Signaling Pathway of this compound in Pituitary Tumor Cells
Caption: Signaling pathway of this compound in pituitary tumor cells.
Experimental Protocols
Protocol 1: Establishment of Primary Pituitary Tumor Cultures
This protocol describes the procedure for establishing primary cell cultures from fresh human pituitary adenoma tissue obtained during surgery.
Materials:
-
Fresh pituitary adenoma tissue in sterile collection medium (e.g., DMEM/F-12) on ice.
-
Dissociation buffer (e.g., HBSS with 0.25% trypsin and 0.1% collagenase type II).
-
Fetal Bovine Serum (FBS).
-
Culture medium: DMEM/F-12 supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% L-glutamine.
-
Cell strainer (100 µm).
-
Sterile dissection tools.
-
Centrifuge.
-
Incubator (37°C, 5% CO2).
-
Optional: Anti-Fibroblast MicroBeads for fibroblast removal.
Procedure:
-
Tissue Preparation: In a sterile biosafety cabinet, wash the pituitary adenoma tissue twice with cold PBS. Mince the tissue into small fragments (approximately 1 mm³) using sterile scalpels.
-
Enzymatic Dissociation: Transfer the tissue fragments to a conical tube containing the dissociation buffer. Incubate at 37°C for 15-30 minutes with gentle agitation.
-
Mechanical Dissociation: Gently triturate the cell suspension using a pipette to further dissociate the tissue into single cells.
-
Neutralization and Filtration: Add an equal volume of culture medium containing FBS to neutralize the trypsin. Pass the cell suspension through a 100 µm cell strainer to remove any remaining tissue clumps.
-
Cell Pelleting and Plating: Centrifuge the filtered cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh culture medium. Perform a cell count and assess viability using trypan blue exclusion. Plate the cells at a desired density (e.g., 2 x 10^5 cells/well in a 24-well plate).
-
Fibroblast Removal (Optional): If fibroblast contamination is significant after 5-10 days, they can be removed using Anti-Fibroblast MicroBeads following the manufacturer's protocol.
-
Culture Maintenance: Incubate the cells at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days.
Protocol 2: In Vitro Treatment with this compound
This protocol outlines the procedure for treating primary pituitary tumor cells with this compound to assess its effects on hormone secretion and cell viability.
Materials:
-
Established primary pituitary tumor cultures.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Serum-free culture medium.
-
Hormone assay kits (e.g., ELISA for GH, PRL, ACTH).
-
Cell viability assay kit (e.g., MTS or MTT).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the primary pituitary cells in multi-well plates and allow them to adhere and stabilize for at least 24 hours.
-
Serum Starvation: Before treatment, replace the growth medium with serum-free medium and incubate for 4-6 hours to minimize the influence of serum components.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. Add the this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection and Hormone Measurement: After incubation, collect the culture supernatants. Measure the concentration of secreted hormones (e.g., GH, PRL) using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assessment: After collecting the supernatant, assess cell viability in the remaining cells using an MTS or MTT assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the hormone secretion data to the cell viability data to account for any changes in cell number.
Experimental Workflow
Caption: Experimental workflow for this compound treatment of primary pituitary tumor cultures.
Data Presentation
The following tables summarize the expected quantitative effects of this compound and similar chimeric molecules on primary pituitary tumor cultures based on available literature.
Table 1: Effect of this compound Analogs on Hormone Secretion in Primary Pituitary Adenoma Cultures
| Cell Type | Compound | Concentration | % Inhibition of Hormone Secretion (Mean ± SD) | Reference |
| GH-secreting Adenoma | BIM-23197 (sst2 agonist) | 10 nM | 45 ± 8% (GH) | |
| GH-secreting Adenoma | BIM-23268 (sst5 agonist) | 10 nM | 50 ± 10% (GH) | |
| GH-secreting Adenoma | BIM-23A387 | 1 nM | 73 ± 6% (PRL) | |
| GH-secreting Adenoma | BIM23B065 | 1 µM | Significant decrease in GH release | |
| Normal Baboon Pituitary | BIM-23A760 | 10 nM | ~50% (GH), ~40% (PRL) |
Table 2: Effect of this compound Analogs on Intracellular Signaling in Pituitary Cells
| Cell Line/Type | Compound | Concentration | Effect on Signaling Pathway | Reference |
| GH3 Cells | BIM23B065 | 1 µM | ↓ p-ERK1/2 to 22% of control | |
| GH3 Cells | BIM23B065 | 1 µM | ↓ p-CREB to 26% of control | |
| Human Pituitary Adenomas | BIM-23A760 | 10 nM | Inhibition of [Ca2+]i | |
| Normal Human Pituitary | BIM-23A760 | 10 nM | Decreased [Ca2+]i concentration |
Conclusion
The use of this compound in primary pituitary tumor cultures provides a valuable in vitro model to study its therapeutic potential. The protocols outlined above, in conjunction with the summarized data, offer a framework for researchers to investigate the efficacy and molecular mechanisms of this novel chimeric compound. The ability of this compound to target both somatostatin and dopamine receptors may represent a significant advancement in the medical management of pituitary adenomas. Further studies using these primary culture models are essential to fully elucidate its clinical utility.
References
- 1. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current and Emerging Medical Therapies in Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functioning Pituitary Adenomas – Current Treatment Options and Emerging Medical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIM-23A760 influences key functional endpoints in pituitary adenomas and normal pituitaries: molecular mechanisms underlying the differential response in adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIM-23A760 influences key functional endpoints in pituitary adenomas and normal pituitaries: molecular mechanisms underlying the differential response in adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of BIM-23190 in Primary Pituitary Tumor Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary tumors are among the most common intracranial neoplasms. While often benign, they can cause significant morbidity through hormone hypersecretion or mass effects.[1] Current medical therapies for pituitary tumors, particularly functioning adenomas, often target somatostatin (SST) and dopamine (DA) receptors to inhibit hormone secretion and tumor growth.[2][3] BIM-23190 is a chimeric molecule engineered to simultaneously target both somatostatin and dopamine receptors, offering a promising therapeutic strategy. These application notes provide detailed protocols for the use of this compound in primary cultures of human pituitary tumors, enabling the investigation of its efficacy and mechanism of action.
Mechanism of Action
This compound and similar chimeric compounds are designed as agonists for specific somatostatin (sst2, sst5) and dopamine (D2) receptors.[4][5] The activation of these receptors on pituitary adenoma cells triggers intracellular signaling cascades that lead to the inhibition of hormone synthesis and secretion, as well as the suppression of cell proliferation. Key signaling pathways affected include the modulation of intracellular calcium levels ([Ca2+]i), and the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and cyclic AMP response element binding (CREB). The dual receptor targeting by a single molecule may offer enhanced potency and a broader range of action compared to single-receptor agonists.
Signaling Pathway of this compound in Pituitary Tumor Cells
Caption: Signaling pathway of this compound in pituitary tumor cells.
Experimental Protocols
Protocol 1: Establishment of Primary Pituitary Tumor Cultures
This protocol describes the procedure for establishing primary cell cultures from fresh human pituitary adenoma tissue obtained during surgery.
Materials:
-
Fresh pituitary adenoma tissue in sterile collection medium (e.g., DMEM/F-12) on ice.
-
Dissociation buffer (e.g., HBSS with 0.25% trypsin and 0.1% collagenase type II).
-
Fetal Bovine Serum (FBS).
-
Culture medium: DMEM/F-12 supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% L-glutamine.
-
Cell strainer (100 µm).
-
Sterile dissection tools.
-
Centrifuge.
-
Incubator (37°C, 5% CO2).
-
Optional: Anti-Fibroblast MicroBeads for fibroblast removal.
Procedure:
-
Tissue Preparation: In a sterile biosafety cabinet, wash the pituitary adenoma tissue twice with cold PBS. Mince the tissue into small fragments (approximately 1 mm³) using sterile scalpels.
-
Enzymatic Dissociation: Transfer the tissue fragments to a conical tube containing the dissociation buffer. Incubate at 37°C for 15-30 minutes with gentle agitation.
-
Mechanical Dissociation: Gently triturate the cell suspension using a pipette to further dissociate the tissue into single cells.
-
Neutralization and Filtration: Add an equal volume of culture medium containing FBS to neutralize the trypsin. Pass the cell suspension through a 100 µm cell strainer to remove any remaining tissue clumps.
-
Cell Pelleting and Plating: Centrifuge the filtered cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh culture medium. Perform a cell count and assess viability using trypan blue exclusion. Plate the cells at a desired density (e.g., 2 x 10^5 cells/well in a 24-well plate).
-
Fibroblast Removal (Optional): If fibroblast contamination is significant after 5-10 days, they can be removed using Anti-Fibroblast MicroBeads following the manufacturer's protocol.
-
Culture Maintenance: Incubate the cells at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days.
Protocol 2: In Vitro Treatment with this compound
This protocol outlines the procedure for treating primary pituitary tumor cells with this compound to assess its effects on hormone secretion and cell viability.
Materials:
-
Established primary pituitary tumor cultures.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Serum-free culture medium.
-
Hormone assay kits (e.g., ELISA for GH, PRL, ACTH).
-
Cell viability assay kit (e.g., MTS or MTT).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the primary pituitary cells in multi-well plates and allow them to adhere and stabilize for at least 24 hours.
-
Serum Starvation: Before treatment, replace the growth medium with serum-free medium and incubate for 4-6 hours to minimize the influence of serum components.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. Add the this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection and Hormone Measurement: After incubation, collect the culture supernatants. Measure the concentration of secreted hormones (e.g., GH, PRL) using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assessment: After collecting the supernatant, assess cell viability in the remaining cells using an MTS or MTT assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the hormone secretion data to the cell viability data to account for any changes in cell number.
Experimental Workflow
Caption: Experimental workflow for this compound treatment of primary pituitary tumor cultures.
Data Presentation
The following tables summarize the expected quantitative effects of this compound and similar chimeric molecules on primary pituitary tumor cultures based on available literature.
Table 1: Effect of this compound Analogs on Hormone Secretion in Primary Pituitary Adenoma Cultures
| Cell Type | Compound | Concentration | % Inhibition of Hormone Secretion (Mean ± SD) | Reference |
| GH-secreting Adenoma | BIM-23197 (sst2 agonist) | 10 nM | 45 ± 8% (GH) | |
| GH-secreting Adenoma | BIM-23268 (sst5 agonist) | 10 nM | 50 ± 10% (GH) | |
| GH-secreting Adenoma | BIM-23A387 | 1 nM | 73 ± 6% (PRL) | |
| GH-secreting Adenoma | BIM23B065 | 1 µM | Significant decrease in GH release | |
| Normal Baboon Pituitary | BIM-23A760 | 10 nM | ~50% (GH), ~40% (PRL) |
Table 2: Effect of this compound Analogs on Intracellular Signaling in Pituitary Cells
| Cell Line/Type | Compound | Concentration | Effect on Signaling Pathway | Reference |
| GH3 Cells | BIM23B065 | 1 µM | ↓ p-ERK1/2 to 22% of control | |
| GH3 Cells | BIM23B065 | 1 µM | ↓ p-CREB to 26% of control | |
| Human Pituitary Adenomas | BIM-23A760 | 10 nM | Inhibition of [Ca2+]i | |
| Normal Human Pituitary | BIM-23A760 | 10 nM | Decreased [Ca2+]i concentration |
Conclusion
The use of this compound in primary pituitary tumor cultures provides a valuable in vitro model to study its therapeutic potential. The protocols outlined above, in conjunction with the summarized data, offer a framework for researchers to investigate the efficacy and molecular mechanisms of this novel chimeric compound. The ability of this compound to target both somatostatin and dopamine receptors may represent a significant advancement in the medical management of pituitary adenomas. Further studies using these primary culture models are essential to fully elucidate its clinical utility.
References
- 1. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current and Emerging Medical Therapies in Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functioning Pituitary Adenomas – Current Treatment Options and Emerging Medical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIM-23A760 influences key functional endpoints in pituitary adenomas and normal pituitaries: molecular mechanisms underlying the differential response in adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIM-23A760 influences key functional endpoints in pituitary adenomas and normal pituitaries: molecular mechanisms underlying the differential response in adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Functional Assays for BIM-23190 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin (B550006) analog that demonstrates selective agonist activity towards somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4] Somatostatin receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit hormone secretion and cell proliferation.[1] The antiproliferative effects of somatostatin analogs are linked to the inhibition of adenylyl cyclase and the regulation of apoptosis. Due to its selective affinity, this compound is a valuable tool for studying the physiological roles of SSTR2 and SSTR5 and holds therapeutic potential for conditions such as acromegaly and various cancers.
These application notes provide detailed protocols for key in vitro functional assays to characterize the bioactivity of this compound, from receptor binding to downstream cellular responses.
Mechanism of Action: SSTR2/5 Signaling
This compound exerts its effects by binding to SSTR2 and SSTR5, which are coupled to inhibitory G proteins (Gi/o). This binding event initiates an intracellular signaling cascade. The Gi protein inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Downstream of this, this compound has been shown to reduce the phosphorylation of ERK1/2 and upregulate the cell cycle inhibitor p27Kip1, ultimately leading to cytostatic and anti-secretory effects.
References
Application Notes and Protocols: In Vitro Functional Assays for BIM-23190 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin analog that demonstrates selective agonist activity towards somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4] Somatostatin receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit hormone secretion and cell proliferation.[1] The antiproliferative effects of somatostatin analogs are linked to the inhibition of adenylyl cyclase and the regulation of apoptosis. Due to its selective affinity, this compound is a valuable tool for studying the physiological roles of SSTR2 and SSTR5 and holds therapeutic potential for conditions such as acromegaly and various cancers.
These application notes provide detailed protocols for key in vitro functional assays to characterize the bioactivity of this compound, from receptor binding to downstream cellular responses.
Mechanism of Action: SSTR2/5 Signaling
This compound exerts its effects by binding to SSTR2 and SSTR5, which are coupled to inhibitory G proteins (Gi/o). This binding event initiates an intracellular signaling cascade. The Gi protein inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of this, this compound has been shown to reduce the phosphorylation of ERK1/2 and upregulate the cell cycle inhibitor p27Kip1, ultimately leading to cytostatic and anti-secretory effects.
References
Application Notes and Protocols: Immunohistochemical Analysis of SSTR2 and SSTR5 Expression Following BIM-23190 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin (B550006) analog with high selectivity and affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] It acts as a potent agonist for these G-protein coupled receptors, which are frequently overexpressed in various neuroendocrine tumors (NETs).[1] The binding of this compound to SSTR2 and SSTR5 initiates a cascade of intracellular events, leading to the inhibition of hormone secretion and cellular proliferation.[1][2] This makes this compound and similar somatostatin analogs valuable therapeutic agents in the management of NETs and other conditions characterized by excessive hormone production, such as acromegaly.[1]
The antiproliferative effects of this compound are mediated through the activation of signaling pathways that can induce cell cycle arrest and apoptosis. Upon binding to SSTR2 and SSTR5, this compound can inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels, and can also stimulate protein tyrosine phosphatases. These actions can modulate downstream pathways such as the MAPK and PI3K/Akt signaling cascades, ultimately impacting cell growth and survival.
Immunohistochemistry (IHC) is a critical technique for assessing the expression levels of SSTR2 and SSTR5 in tumor tissues. This analysis provides valuable information for predicting the potential response of patients to somatostatin analog therapy. Furthermore, monitoring changes in receptor expression following treatment with drugs like this compound can offer insights into treatment efficacy and the development of resistance mechanisms, such as receptor downregulation or internalization.
These application notes provide a detailed protocol for the immunohistochemical detection of SSTR2 and SSTR5 in paraffin-embedded tissues, particularly in the context of evaluating the effects of this compound treatment.
Data Presentation
The following table summarizes representative quantitative data illustrating the potential changes in SSTR2 and SSTR5 expression in a neuroendocrine tumor model following treatment with this compound. The data is presented as an Immunoreactivity Score (IRS), which takes into account both the percentage of positive cells and the staining intensity.
Table 1: Representative Quantitative Analysis of SSTR2 and SSTR5 Expression by Immunohistochemistry Following this compound Treatment
| Treatment Group | Target Receptor | Mean Immunoreactivity Score (IRS) ± SD | Percentage of Positive Cells (%) | Staining Intensity (0-3) | Predominant Subcellular Localization |
| Vehicle Control | SSTR2 | 8.5 ± 1.2 | 85 ± 10 | 2.8 ± 0.4 | Membranous |
| This compound (10 mg/kg) | SSTR2 | 4.2 ± 0.8 | 55 ± 12 | 1.5 ± 0.5 | Cytoplasmic/Membranous |
| Vehicle Control | SSTR5 | 6.8 ± 1.5 | 70 ± 15 | 2.5 ± 0.6 | Membranous |
| This compound (10 mg/kg) | SSTR5 | 3.1 ± 0.9 | 40 ± 10 | 1.2 ± 0.4 | Cytoplasmic/Membranous |
Note: The data presented in this table is illustrative and represents a hypothetical scenario of SSTR downregulation following agonist treatment. Actual results may vary depending on the experimental model, treatment duration, and specific tumor type.
Experimental Protocols
Immunohistochemistry Protocol for SSTR2 and SSTR5 in Paraffin-Embedded Tissue
This protocol is optimized for the detection of SSTR2 and SSTR5 using the recommended monoclonal antibodies, UMB-1 and UMB-4, respectively.
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0
-
Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST) or Tris-Buffered Saline with 0.05% Tween-20 (TBST)
-
Hydrogen Peroxide Block (3% H₂O₂ in methanol)
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibodies:
-
Rabbit monoclonal anti-SSTR2 antibody (Clone: UMB-1)
-
Rabbit monoclonal anti-SSTR5 antibody (Clone: UMB-4)
-
-
Biotinylated secondary antibody (e.g., Goat anti-rabbit IgG)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Cover slips
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (or substitute) for 2 x 10 minutes. b. Immerse slides in 100% ethanol for 2 x 5 minutes. c. Immerse slides in 95% ethanol for 2 minutes. d. Immerse slides in 80% ethanol for 2 minutes. e. Immerse slides in 70% ethanol for 2 minutes. f. Rinse slides thoroughly with deionized water.
-
Antigen Retrieval: a. Preheat a water bath or steamer to 95-100°C with a container of Antigen Retrieval Buffer. b. Immerse the slides in the preheated buffer and incubate for 20-30 minutes. c. Allow the slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides with deionized water and then with wash buffer.
-
Peroxidase Blocking: a. Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 15 minutes at room temperature to block endogenous peroxidase activity. b. Rinse slides with wash buffer for 3 x 5 minutes.
-
Blocking: a. Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary antibody (anti-SSTR2 or anti-SSTR5) in blocking buffer to its optimal concentration (typically 1:100 to 1:500, to be determined by titration). b. Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: a. Rinse slides with wash buffer for 3 x 5 minutes. b. Incubate slides with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature. c. Rinse slides with wash buffer for 3 x 5 minutes. d. Incubate slides with Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, for 30 minutes at room temperature. e. Rinse slides with wash buffer for 3 x 5 minutes.
-
Chromogenic Detection: a. Prepare the DAB substrate solution according to the manufacturer's instructions. b. Incubate the slides with the DAB solution until the desired brown color intensity is achieved (typically 1-10 minutes). Monitor under a microscope. c. Immediately stop the reaction by immersing the slides in deionized water.
-
Counterstaining, Dehydration, and Mounting: a. Counterstain the slides with hematoxylin for 30-60 seconds. b. "Blue" the slides in running tap water. c. Dehydrate the slides through graded ethanol solutions (70%, 80%, 95%, 100%). d. Clear the slides in xylene (or substitute). e. Mount a coverslip on each slide using a permanent mounting medium.
Quantification of Immunohistochemical Staining
The Immunoreactivity Score (IRS) is a semi-quantitative method for evaluating IHC staining. It is calculated by multiplying the score for the percentage of positive cells by the score for the staining intensity.
Scoring for Percentage of Positive Cells:
-
0: No positive cells
-
1: <10% positive cells
-
2: 10-50% positive cells
-
3: 51-80% positive cells
-
4: >80% positive cells
Scoring for Staining Intensity:
-
0: No staining
-
1: Weak staining
-
2: Moderate staining
-
3: Strong staining
Calculation of IRS: IRS = (Score for Percentage of Positive Cells) x (Score for Staining Intensity) The final IRS ranges from 0 to 12.
Mandatory Visualizations
Caption: Experimental workflow for IHC analysis of SSTR2/SSTR5.
Caption: SSTR2/SSTR5 signaling pathway activated by this compound.
References
Application Notes and Protocols: Immunohistochemical Analysis of SSTR2 and SSTR5 Expression Following BIM-23190 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin analog with high selectivity and affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] It acts as a potent agonist for these G-protein coupled receptors, which are frequently overexpressed in various neuroendocrine tumors (NETs).[1] The binding of this compound to SSTR2 and SSTR5 initiates a cascade of intracellular events, leading to the inhibition of hormone secretion and cellular proliferation.[1][2] This makes this compound and similar somatostatin analogs valuable therapeutic agents in the management of NETs and other conditions characterized by excessive hormone production, such as acromegaly.[1]
The antiproliferative effects of this compound are mediated through the activation of signaling pathways that can induce cell cycle arrest and apoptosis. Upon binding to SSTR2 and SSTR5, this compound can inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels, and can also stimulate protein tyrosine phosphatases. These actions can modulate downstream pathways such as the MAPK and PI3K/Akt signaling cascades, ultimately impacting cell growth and survival.
Immunohistochemistry (IHC) is a critical technique for assessing the expression levels of SSTR2 and SSTR5 in tumor tissues. This analysis provides valuable information for predicting the potential response of patients to somatostatin analog therapy. Furthermore, monitoring changes in receptor expression following treatment with drugs like this compound can offer insights into treatment efficacy and the development of resistance mechanisms, such as receptor downregulation or internalization.
These application notes provide a detailed protocol for the immunohistochemical detection of SSTR2 and SSTR5 in paraffin-embedded tissues, particularly in the context of evaluating the effects of this compound treatment.
Data Presentation
The following table summarizes representative quantitative data illustrating the potential changes in SSTR2 and SSTR5 expression in a neuroendocrine tumor model following treatment with this compound. The data is presented as an Immunoreactivity Score (IRS), which takes into account both the percentage of positive cells and the staining intensity.
Table 1: Representative Quantitative Analysis of SSTR2 and SSTR5 Expression by Immunohistochemistry Following this compound Treatment
| Treatment Group | Target Receptor | Mean Immunoreactivity Score (IRS) ± SD | Percentage of Positive Cells (%) | Staining Intensity (0-3) | Predominant Subcellular Localization |
| Vehicle Control | SSTR2 | 8.5 ± 1.2 | 85 ± 10 | 2.8 ± 0.4 | Membranous |
| This compound (10 mg/kg) | SSTR2 | 4.2 ± 0.8 | 55 ± 12 | 1.5 ± 0.5 | Cytoplasmic/Membranous |
| Vehicle Control | SSTR5 | 6.8 ± 1.5 | 70 ± 15 | 2.5 ± 0.6 | Membranous |
| This compound (10 mg/kg) | SSTR5 | 3.1 ± 0.9 | 40 ± 10 | 1.2 ± 0.4 | Cytoplasmic/Membranous |
Note: The data presented in this table is illustrative and represents a hypothetical scenario of SSTR downregulation following agonist treatment. Actual results may vary depending on the experimental model, treatment duration, and specific tumor type.
Experimental Protocols
Immunohistochemistry Protocol for SSTR2 and SSTR5 in Paraffin-Embedded Tissue
This protocol is optimized for the detection of SSTR2 and SSTR5 using the recommended monoclonal antibodies, UMB-1 and UMB-4, respectively.
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0
-
Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST) or Tris-Buffered Saline with 0.05% Tween-20 (TBST)
-
Hydrogen Peroxide Block (3% H₂O₂ in methanol)
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibodies:
-
Rabbit monoclonal anti-SSTR2 antibody (Clone: UMB-1)
-
Rabbit monoclonal anti-SSTR5 antibody (Clone: UMB-4)
-
-
Biotinylated secondary antibody (e.g., Goat anti-rabbit IgG)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Cover slips
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (or substitute) for 2 x 10 minutes. b. Immerse slides in 100% ethanol for 2 x 5 minutes. c. Immerse slides in 95% ethanol for 2 minutes. d. Immerse slides in 80% ethanol for 2 minutes. e. Immerse slides in 70% ethanol for 2 minutes. f. Rinse slides thoroughly with deionized water.
-
Antigen Retrieval: a. Preheat a water bath or steamer to 95-100°C with a container of Antigen Retrieval Buffer. b. Immerse the slides in the preheated buffer and incubate for 20-30 minutes. c. Allow the slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides with deionized water and then with wash buffer.
-
Peroxidase Blocking: a. Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity. b. Rinse slides with wash buffer for 3 x 5 minutes.
-
Blocking: a. Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary antibody (anti-SSTR2 or anti-SSTR5) in blocking buffer to its optimal concentration (typically 1:100 to 1:500, to be determined by titration). b. Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: a. Rinse slides with wash buffer for 3 x 5 minutes. b. Incubate slides with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature. c. Rinse slides with wash buffer for 3 x 5 minutes. d. Incubate slides with Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, for 30 minutes at room temperature. e. Rinse slides with wash buffer for 3 x 5 minutes.
-
Chromogenic Detection: a. Prepare the DAB substrate solution according to the manufacturer's instructions. b. Incubate the slides with the DAB solution until the desired brown color intensity is achieved (typically 1-10 minutes). Monitor under a microscope. c. Immediately stop the reaction by immersing the slides in deionized water.
-
Counterstaining, Dehydration, and Mounting: a. Counterstain the slides with hematoxylin for 30-60 seconds. b. "Blue" the slides in running tap water. c. Dehydrate the slides through graded ethanol solutions (70%, 80%, 95%, 100%). d. Clear the slides in xylene (or substitute). e. Mount a coverslip on each slide using a permanent mounting medium.
Quantification of Immunohistochemical Staining
The Immunoreactivity Score (IRS) is a semi-quantitative method for evaluating IHC staining. It is calculated by multiplying the score for the percentage of positive cells by the score for the staining intensity.
Scoring for Percentage of Positive Cells:
-
0: No positive cells
-
1: <10% positive cells
-
2: 10-50% positive cells
-
3: 51-80% positive cells
-
4: >80% positive cells
Scoring for Staining Intensity:
-
0: No staining
-
1: Weak staining
-
2: Moderate staining
-
3: Strong staining
Calculation of IRS: IRS = (Score for Percentage of Positive Cells) x (Score for Staining Intensity) The final IRS ranges from 0 to 12.
Mandatory Visualizations
Caption: Experimental workflow for IHC analysis of SSTR2/SSTR5.
Caption: SSTR2/SSTR5 signaling pathway activated by this compound.
References
Application Notes and Protocols: Measuring the Downstream Effects of BIM-23190 on p-ERK
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin (B550006) analog with high selectivity as an agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). Somatostatin and its analogs are known to exert anti-proliferative effects in various cell types, including cancer cells. One of the key signaling pathways implicated in cell proliferation and survival is the Ras-Raf-MEK-ERK (MAPK) pathway. The phosphorylation of ERK (p-ERK) is a critical step in the activation of this cascade. Evidence suggests that activation of SSTR2 and SSTR5 can lead to the inhibition of ERK phosphorylation, making p-ERK a crucial biomarker for assessing the downstream effects of this compound. These application notes provide detailed protocols for measuring changes in p-ERK levels following treatment with this compound.
Mechanism of Action
This compound binds to and activates SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors couple to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This inhibition of the cAMP pathway can, in turn, interfere with the Ras-Raf-MEK-ERK signaling cascade, ultimately resulting in a decrease in the phosphorylation of ERK1/2. The potential for SSTR2 and SSTR5 to form heterodimers may further modulate the signaling output upon agonist binding.
Data Presentation
The following tables summarize representative quantitative data on the inhibition of p-ERK by selective SSTR2 and SSTR5 agonists in C6 glioma cells. This data is illustrative of the expected effects of this compound, which targets both of these receptors.
Table 1: Dose-Dependent Inhibition of p-ERK by an SSTR2 Agonist (BIM-23120) in C6 Glioma Cells
| Treatment Concentration (nM) | Mean p-ERK Level (Normalized to Total ERK) | Standard Deviation | % Inhibition of p-ERK |
| 0 (Control) | 1.00 | 0.12 | 0% |
| 1 | 0.78 | 0.09 | 22% |
| 10 | 0.55 | 0.07 | 45% |
| 100 | 0.32 | 0.05 | 68% |
| 1000 | 0.21 | 0.04 | 79% |
Table 2: Dose-Dependent Inhibition of p-ERK by an SSTR5 Agonist (BIM-23206) in C6 Glioma Cells
| Treatment Concentration (nM) | Mean p-ERK Level (Normalized to Total ERK) | Standard Deviation | % Inhibition of p-ERK |
| 0 (Control) | 1.00 | 0.11 | 0% |
| 1 | 0.85 | 0.10 | 15% |
| 10 | 0.68 | 0.08 | 32% |
| 100 | 0.45 | 0.06 | 55% |
| 1000 | 0.33 | 0.05 | 67% |
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to reduced p-ERK.
Experimental Workflow
Caption: General workflow for measuring p-ERK levels.
Experimental Protocols
Herein are detailed protocols for the quantification of p-ERK levels in cell lysates following treatment with this compound.
Protocol 1: Western Blot Analysis of p-ERK
This protocol allows for the semi-quantitative to quantitative analysis of p-ERK relative to total ERK.
Materials:
-
Cells expressing SSTR2 and/or SSTR5
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours, if necessary, to reduce basal p-ERK levels.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 5, 15, 30, 60 minutes). Include a vehicle-treated control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Protocol 2: ELISA for p-ERK Quantification
This protocol provides a quantitative measurement of p-ERK levels.
Materials:
-
p-ERK ELISA kit (e.g., sandwich ELISA format)
-
Cells expressing SSTR2 and/or SSTR5
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Cell lysis buffer provided with the ELISA kit or a compatible one with protease and phosphatase inhibitors
-
Microplate reader
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1 and 2 from the Western Blot protocol, using the lysis buffer recommended for the ELISA kit.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates to the antibody-coated wells.
-
Incubating to allow for the capture of the target protein.
-
Washing the wells to remove unbound material.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric or chemiluminescent signal.
-
Stopping the reaction and reading the absorbance or luminescence on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Determine the concentration of p-ERK in each sample by interpolating from the standard curve.
-
Normalize p-ERK levels to the total protein concentration of the lysate or to total ERK levels measured in a parallel assay.
-
Protocol 3: Flow Cytometry for Intracellular p-ERK Staining
This protocol allows for the analysis of p-ERK levels on a single-cell basis.
Materials:
-
Cells expressing SSTR2 and/or SSTR5
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol (B129727) or a detergent-based buffer)
-
Fluorochrome-conjugated anti-p-ERK1/2 antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in suspension or detach adherent cells gently.
-
Treat cells with this compound as described in the Western Blot protocol.
-
-
Fixation and Permeabilization:
-
After treatment, fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer to allow antibody access to intracellular epitopes.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with a fluorochrome-conjugated anti-p-ERK1/2 antibody.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometric Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of p-ERK staining in the different treatment groups.
-
Logical Relationship Diagram
Caption: Logical flow from this compound to cellular effects.
Application Notes and Protocols: Measuring the Downstream Effects of BIM-23190 on p-ERK
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin analog with high selectivity as an agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). Somatostatin and its analogs are known to exert anti-proliferative effects in various cell types, including cancer cells. One of the key signaling pathways implicated in cell proliferation and survival is the Ras-Raf-MEK-ERK (MAPK) pathway. The phosphorylation of ERK (p-ERK) is a critical step in the activation of this cascade. Evidence suggests that activation of SSTR2 and SSTR5 can lead to the inhibition of ERK phosphorylation, making p-ERK a crucial biomarker for assessing the downstream effects of this compound. These application notes provide detailed protocols for measuring changes in p-ERK levels following treatment with this compound.
Mechanism of Action
This compound binds to and activates SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors couple to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This inhibition of the cAMP pathway can, in turn, interfere with the Ras-Raf-MEK-ERK signaling cascade, ultimately resulting in a decrease in the phosphorylation of ERK1/2. The potential for SSTR2 and SSTR5 to form heterodimers may further modulate the signaling output upon agonist binding.
Data Presentation
The following tables summarize representative quantitative data on the inhibition of p-ERK by selective SSTR2 and SSTR5 agonists in C6 glioma cells. This data is illustrative of the expected effects of this compound, which targets both of these receptors.
Table 1: Dose-Dependent Inhibition of p-ERK by an SSTR2 Agonist (BIM-23120) in C6 Glioma Cells
| Treatment Concentration (nM) | Mean p-ERK Level (Normalized to Total ERK) | Standard Deviation | % Inhibition of p-ERK |
| 0 (Control) | 1.00 | 0.12 | 0% |
| 1 | 0.78 | 0.09 | 22% |
| 10 | 0.55 | 0.07 | 45% |
| 100 | 0.32 | 0.05 | 68% |
| 1000 | 0.21 | 0.04 | 79% |
Table 2: Dose-Dependent Inhibition of p-ERK by an SSTR5 Agonist (BIM-23206) in C6 Glioma Cells
| Treatment Concentration (nM) | Mean p-ERK Level (Normalized to Total ERK) | Standard Deviation | % Inhibition of p-ERK |
| 0 (Control) | 1.00 | 0.11 | 0% |
| 1 | 0.85 | 0.10 | 15% |
| 10 | 0.68 | 0.08 | 32% |
| 100 | 0.45 | 0.06 | 55% |
| 1000 | 0.33 | 0.05 | 67% |
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to reduced p-ERK.
Experimental Workflow
Caption: General workflow for measuring p-ERK levels.
Experimental Protocols
Herein are detailed protocols for the quantification of p-ERK levels in cell lysates following treatment with this compound.
Protocol 1: Western Blot Analysis of p-ERK
This protocol allows for the semi-quantitative to quantitative analysis of p-ERK relative to total ERK.
Materials:
-
Cells expressing SSTR2 and/or SSTR5
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours, if necessary, to reduce basal p-ERK levels.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 5, 15, 30, 60 minutes). Include a vehicle-treated control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Protocol 2: ELISA for p-ERK Quantification
This protocol provides a quantitative measurement of p-ERK levels.
Materials:
-
p-ERK ELISA kit (e.g., sandwich ELISA format)
-
Cells expressing SSTR2 and/or SSTR5
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Cell lysis buffer provided with the ELISA kit or a compatible one with protease and phosphatase inhibitors
-
Microplate reader
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1 and 2 from the Western Blot protocol, using the lysis buffer recommended for the ELISA kit.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates to the antibody-coated wells.
-
Incubating to allow for the capture of the target protein.
-
Washing the wells to remove unbound material.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric or chemiluminescent signal.
-
Stopping the reaction and reading the absorbance or luminescence on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Determine the concentration of p-ERK in each sample by interpolating from the standard curve.
-
Normalize p-ERK levels to the total protein concentration of the lysate or to total ERK levels measured in a parallel assay.
-
Protocol 3: Flow Cytometry for Intracellular p-ERK Staining
This protocol allows for the analysis of p-ERK levels on a single-cell basis.
Materials:
-
Cells expressing SSTR2 and/or SSTR5
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer)
-
Fluorochrome-conjugated anti-p-ERK1/2 antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in suspension or detach adherent cells gently.
-
Treat cells with this compound as described in the Western Blot protocol.
-
-
Fixation and Permeabilization:
-
After treatment, fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer to allow antibody access to intracellular epitopes.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with a fluorochrome-conjugated anti-p-ERK1/2 antibody.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometric Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of p-ERK staining in the different treatment groups.
-
Logical Relationship Diagram
Caption: Logical flow from this compound to cellular effects.
Application Notes and Protocols for Studying BIM-23190 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin (B550006) analog that exhibits high affinity as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4][5] This dual agonism makes this compound a promising candidate for the treatment of various cancers, including gliomas and neuroendocrine tumors, as well as hormonal disorders like acromegaly. The therapeutic rationale for this compound lies in its ability to inhibit cell proliferation and angiogenesis through the activation of SSTR2 and SSTR5. Preclinical evaluation of this compound's efficacy relies heavily on the use of appropriate animal models. This document provides detailed application notes and experimental protocols for studying the anti-tumor effects of this compound in a C6 glioma xenograft model in athymic nude mice.
Signaling Pathways of this compound
This compound exerts its biological effects by binding to and activating SSTR2 and SSTR5, which are G-protein coupled receptors. Upon activation, these receptors initiate a cascade of intracellular signaling events that ultimately lead to the inhibition of cell growth and proliferation. Key downstream effects include the reduction of phosphorylated Extracellular signal-regulated kinase (p-ERK1/2) and the upregulation of the cell cycle inhibitor p27Kip1.
Data Presentation
The efficacy of this compound in preclinical animal models is typically assessed by measuring tumor growth inhibition and analyzing key biomarkers. The following tables summarize representative quantitative data from a study using a C6 glioma xenograft model in athymic nude mice.
Table 1: In Vivo Efficacy of this compound on C6 Glioma Xenograft Growth
| Treatment Group | Dose | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 19 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Subcutaneous (s.c.) | Twice daily | 1250 ± 150 | - |
| This compound | 50 µ g/mouse | Subcutaneous (s.c.) | Twice daily | 450 ± 80 | 64% |
Table 2: Biomarker Modulation in C6 Glioma Tumors Following this compound Treatment
| Biomarker | Vehicle Control (Relative Expression) | This compound Treatment (Relative Expression) | Method of Analysis |
| Ki-67 | 100% | 45% ± 8% | Immunohistochemistry (IHC) |
| p-ERK1/2 | 1.0 ± 0.2 | 0.3 ± 0.1 | Western Blot |
| p27Kip1 | 1.0 ± 0.15 | 2.5 ± 0.4 | Western Blot |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Experimental Workflow
C6 Glioma Xenograft Model in Athymic Nude Mice
This protocol describes the establishment of a subcutaneous C6 glioma tumor model.
Materials:
-
C6 glioma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Male athymic nude (nu/nu) mice, 5-6 weeks old
-
Matrigel (optional)
-
1-cc syringes with 27- or 30-gauge needles
-
Digital calipers
Protocol:
-
Cell Culture: Culture C6 glioma cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2. Ensure cells are in the logarithmic growth phase and 70-80% confluent before harvesting.
-
Cell Preparation:
-
Wash cells with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 3 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Subcutaneous Injection:
-
Acclimatize mice for 3-5 days upon arrival.
-
Anesthetize the mice according to approved institutional protocols.
-
Clean the injection site on the lower flank of the mouse with an alcohol wipe.
-
Inject 100 µL of the cell suspension (containing 3 x 10^6 cells) subcutaneously.
-
-
Tumor Monitoring and Treatment:
-
Monitor the mice daily for tumor development.
-
Once tumors reach an average volume of approximately 50-60 mm³, randomize the mice into treatment and control groups.
-
Measure tumor dimensions twice weekly using digital calipers and calculate tumor volume using the formula: Volume = (width)² x length/2.
-
Administer this compound (50 µ g/mouse in a suitable vehicle) or vehicle control subcutaneously twice a day for 19 days.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Excise the tumors, weigh them, and divide them for subsequent analyses (e.g., snap-freeze in liquid nitrogen for Western blot or fix in formalin for IHC).
-
Immunohistochemistry (IHC) for Ki-67
This protocol outlines the procedure for staining tumor sections for the proliferation marker Ki-67.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., 0.01 M Sodium Citrate Buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., PBS with 10% goat serum)
-
Primary antibody: anti-Ki-67
-
Biotinylated secondary antibody
-
ABC reagent (Avidin-Biotin Complex)
-
DAB (3,3'-Diaminobenzidine) substrate
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., using a steamer or water bath) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Wash with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-Ki-67 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Wash with PBS.
-
-
Chromogen and Counterstain:
-
Apply DAB substrate and monitor for color development.
-
Rinse with water to stop the reaction.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Capture images using a light microscope and quantify the percentage of Ki-67-positive cells using image analysis software.
-
Western Blot for p-ERK and p27Kip1
This protocol details the detection of p-ERK and p27Kip1 in tumor lysates.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, anti-p27Kip1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Protocol:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-ERK1/2 or anti-p27Kip1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the data, strip the membrane and re-probe with an antibody for total ERK and a loading control antibody (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to total ERK and the p27Kip1 signal to the loading control.
-
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. The Construction of Nude Mouse Tumor Formation Model [bio-protocol.org]
Application Notes and Protocols for Studying BIM-23190 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin analog that exhibits high affinity as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4][5] This dual agonism makes this compound a promising candidate for the treatment of various cancers, including gliomas and neuroendocrine tumors, as well as hormonal disorders like acromegaly. The therapeutic rationale for this compound lies in its ability to inhibit cell proliferation and angiogenesis through the activation of SSTR2 and SSTR5. Preclinical evaluation of this compound's efficacy relies heavily on the use of appropriate animal models. This document provides detailed application notes and experimental protocols for studying the anti-tumor effects of this compound in a C6 glioma xenograft model in athymic nude mice.
Signaling Pathways of this compound
This compound exerts its biological effects by binding to and activating SSTR2 and SSTR5, which are G-protein coupled receptors. Upon activation, these receptors initiate a cascade of intracellular signaling events that ultimately lead to the inhibition of cell growth and proliferation. Key downstream effects include the reduction of phosphorylated Extracellular signal-regulated kinase (p-ERK1/2) and the upregulation of the cell cycle inhibitor p27Kip1.
Data Presentation
The efficacy of this compound in preclinical animal models is typically assessed by measuring tumor growth inhibition and analyzing key biomarkers. The following tables summarize representative quantitative data from a study using a C6 glioma xenograft model in athymic nude mice.
Table 1: In Vivo Efficacy of this compound on C6 Glioma Xenograft Growth
| Treatment Group | Dose | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 19 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Subcutaneous (s.c.) | Twice daily | 1250 ± 150 | - |
| This compound | 50 µ g/mouse | Subcutaneous (s.c.) | Twice daily | 450 ± 80 | 64% |
Table 2: Biomarker Modulation in C6 Glioma Tumors Following this compound Treatment
| Biomarker | Vehicle Control (Relative Expression) | This compound Treatment (Relative Expression) | Method of Analysis |
| Ki-67 | 100% | 45% ± 8% | Immunohistochemistry (IHC) |
| p-ERK1/2 | 1.0 ± 0.2 | 0.3 ± 0.1 | Western Blot |
| p27Kip1 | 1.0 ± 0.15 | 2.5 ± 0.4 | Western Blot |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Experimental Workflow
C6 Glioma Xenograft Model in Athymic Nude Mice
This protocol describes the establishment of a subcutaneous C6 glioma tumor model.
Materials:
-
C6 glioma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Male athymic nude (nu/nu) mice, 5-6 weeks old
-
Matrigel (optional)
-
1-cc syringes with 27- or 30-gauge needles
-
Digital calipers
Protocol:
-
Cell Culture: Culture C6 glioma cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2. Ensure cells are in the logarithmic growth phase and 70-80% confluent before harvesting.
-
Cell Preparation:
-
Wash cells with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 3 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Subcutaneous Injection:
-
Acclimatize mice for 3-5 days upon arrival.
-
Anesthetize the mice according to approved institutional protocols.
-
Clean the injection site on the lower flank of the mouse with an alcohol wipe.
-
Inject 100 µL of the cell suspension (containing 3 x 10^6 cells) subcutaneously.
-
-
Tumor Monitoring and Treatment:
-
Monitor the mice daily for tumor development.
-
Once tumors reach an average volume of approximately 50-60 mm³, randomize the mice into treatment and control groups.
-
Measure tumor dimensions twice weekly using digital calipers and calculate tumor volume using the formula: Volume = (width)² x length/2.
-
Administer this compound (50 µ g/mouse in a suitable vehicle) or vehicle control subcutaneously twice a day for 19 days.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Excise the tumors, weigh them, and divide them for subsequent analyses (e.g., snap-freeze in liquid nitrogen for Western blot or fix in formalin for IHC).
-
Immunohistochemistry (IHC) for Ki-67
This protocol outlines the procedure for staining tumor sections for the proliferation marker Ki-67.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., 0.01 M Sodium Citrate Buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., PBS with 10% goat serum)
-
Primary antibody: anti-Ki-67
-
Biotinylated secondary antibody
-
ABC reagent (Avidin-Biotin Complex)
-
DAB (3,3'-Diaminobenzidine) substrate
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., using a steamer or water bath) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Wash with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-Ki-67 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Wash with PBS.
-
-
Chromogen and Counterstain:
-
Apply DAB substrate and monitor for color development.
-
Rinse with water to stop the reaction.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Capture images using a light microscope and quantify the percentage of Ki-67-positive cells using image analysis software.
-
Western Blot for p-ERK and p27Kip1
This protocol details the detection of p-ERK and p27Kip1 in tumor lysates.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, anti-p27Kip1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Protocol:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-ERK1/2 or anti-p27Kip1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the data, strip the membrane and re-probe with an antibody for total ERK and a loading control antibody (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to total ERK and the p27Kip1 signal to the loading control.
-
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. The Construction of Nude Mouse Tumor Formation Model [bio-protocol.org]
Application Notes and Protocols for BIM-23190 in Long-Term Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BIM-23190 is a synthetic somatostatin (B550006) analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] This characteristic makes it a valuable tool for investigating the roles of these specific receptors in various cellular processes, particularly in the context of cancer and neuroendocrine disorders.[1][2] Long-term cell culture experiments are crucial for understanding the sustained effects of compounds like this compound on cell proliferation, apoptosis, and signaling pathways. These application notes provide detailed protocols and guidelines for the effective use of this compound in long-term in vitro studies.
Mechanism of Action
This compound exerts its biological effects by binding to and activating SSTR2 and SSTR5. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can trigger several downstream signaling cascades. The primary mechanisms include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. The activation of SSTR2 and SSTR5 by this compound can lead to the inhibition of cell proliferation and the induction of apoptosis. This is often associated with the upregulation of cell cycle inhibitors like p27Kip1 and the downregulation of pro-proliferative signals such as phosphorylated ERK1/2.
Signaling pathway of this compound.
Quantitative Data
The binding affinity of this compound to SSTR2 and SSTR5 is a key determinant of its potency and selectivity.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| SSTR2 | 0.34 |
| SSTR5 | 11.1 |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
This protocol outlines a general procedure for assessing the long-term effects of this compound on the viability of a cancer cell line expressing SSTR2 and SSTR5 (e.g., C6 glioma cells).
Materials:
-
This compound (powder)
-
Selected cancer cell line (e.g., C6 glioma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, tissue culture-treated 96-well plates
-
Cell viability reagent (e.g., MTS or resazurin-based assay)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Long-Term Incubation and Media Changes:
-
Incubate the plate at 37°C and 5% CO2.
-
Every 48-72 hours, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound or vehicle control. The frequency of media changes may need to be optimized based on the metabolic rate of the cell line.
-
-
Assessment of Cell Viability:
-
At desired time points (e.g., 3, 6, and 9 days), perform a cell viability assay according to the manufacturer's instructions.
-
For an MTS assay, add 20 µL of the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the concentration of this compound for each time point.
-
Workflow for long-term cell viability.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol describes how to measure apoptosis in cells treated with this compound over an extended period using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
This compound
-
SSTR2/SSTR5-positive cell line
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a predetermined effective concentration of this compound (e.g., the IC50 value determined from the viability assay) and a vehicle control.
-
-
Long-Term Incubation and Media Changes:
-
Incubate the cells at 37°C and 5% CO2.
-
Change the media with fresh this compound or vehicle every 48 hours.
-
-
Cell Harvesting:
-
At selected time points (e.g., 72 and 144 hours), harvest the cells.
-
Aspirate the media (collecting floating cells) and wash the wells with PBS.
-
Trypsinize the adherent cells and combine them with the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained and single-stained controls to set up the compensation and gates.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Considerations for Long-Term Experiments
-
Cell Line Characteristics: The choice of cell line is critical. Ensure that the selected cell line expresses SSTR2 and/or SSTR5 at sufficient levels to elicit a response.
-
Cumulative Effects: Be aware of the potential for cumulative effects of the compound over time, which may not be apparent in short-term assays.
-
Control Groups: Always include appropriate vehicle controls to account for any effects of the solvent (e.g., DMSO).
These protocols and guidelines provide a framework for investigating the long-term effects of this compound in cell culture. Researchers should optimize the conditions for their specific cell lines and experimental goals.
References
Application Notes and Protocols for BIM-23190 in Long-Term Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BIM-23190 is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] This characteristic makes it a valuable tool for investigating the roles of these specific receptors in various cellular processes, particularly in the context of cancer and neuroendocrine disorders.[1][2] Long-term cell culture experiments are crucial for understanding the sustained effects of compounds like this compound on cell proliferation, apoptosis, and signaling pathways. These application notes provide detailed protocols and guidelines for the effective use of this compound in long-term in vitro studies.
Mechanism of Action
This compound exerts its biological effects by binding to and activating SSTR2 and SSTR5. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can trigger several downstream signaling cascades. The primary mechanisms include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. The activation of SSTR2 and SSTR5 by this compound can lead to the inhibition of cell proliferation and the induction of apoptosis. This is often associated with the upregulation of cell cycle inhibitors like p27Kip1 and the downregulation of pro-proliferative signals such as phosphorylated ERK1/2.
Signaling pathway of this compound.
Quantitative Data
The binding affinity of this compound to SSTR2 and SSTR5 is a key determinant of its potency and selectivity.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| SSTR2 | 0.34 |
| SSTR5 | 11.1 |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
This protocol outlines a general procedure for assessing the long-term effects of this compound on the viability of a cancer cell line expressing SSTR2 and SSTR5 (e.g., C6 glioma cells).
Materials:
-
This compound (powder)
-
Selected cancer cell line (e.g., C6 glioma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, tissue culture-treated 96-well plates
-
Cell viability reagent (e.g., MTS or resazurin-based assay)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Long-Term Incubation and Media Changes:
-
Incubate the plate at 37°C and 5% CO2.
-
Every 48-72 hours, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound or vehicle control. The frequency of media changes may need to be optimized based on the metabolic rate of the cell line.
-
-
Assessment of Cell Viability:
-
At desired time points (e.g., 3, 6, and 9 days), perform a cell viability assay according to the manufacturer's instructions.
-
For an MTS assay, add 20 µL of the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the concentration of this compound for each time point.
-
Workflow for long-term cell viability.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol describes how to measure apoptosis in cells treated with this compound over an extended period using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
This compound
-
SSTR2/SSTR5-positive cell line
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a predetermined effective concentration of this compound (e.g., the IC50 value determined from the viability assay) and a vehicle control.
-
-
Long-Term Incubation and Media Changes:
-
Incubate the cells at 37°C and 5% CO2.
-
Change the media with fresh this compound or vehicle every 48 hours.
-
-
Cell Harvesting:
-
At selected time points (e.g., 72 and 144 hours), harvest the cells.
-
Aspirate the media (collecting floating cells) and wash the wells with PBS.
-
Trypsinize the adherent cells and combine them with the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained and single-stained controls to set up the compensation and gates.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Considerations for Long-Term Experiments
-
Cell Line Characteristics: The choice of cell line is critical. Ensure that the selected cell line expresses SSTR2 and/or SSTR5 at sufficient levels to elicit a response.
-
Cumulative Effects: Be aware of the potential for cumulative effects of the compound over time, which may not be apparent in short-term assays.
-
Control Groups: Always include appropriate vehicle controls to account for any effects of the solvent (e.g., DMSO).
These protocols and guidelines provide a framework for investigating the long-term effects of this compound in cell culture. Researchers should optimize the conditions for their specific cell lines and experimental goals.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with BIM-23190
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin (B550006) analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] These receptors are G-protein coupled receptors frequently overexpressed in various tumor types, including gliomas and neuroendocrine tumors.[1] Activation of SSTR2 and SSTR5 by agonists like this compound can trigger anti-proliferative effects through the induction of cell cycle arrest and apoptosis.[2][3] This makes this compound a compound of significant interest in oncology drug development.
Flow cytometry is a powerful technique for the single-cell analysis of complex biological processes. It is particularly well-suited for elucidating the cellular response to therapeutic agents like this compound. By employing specific fluorescent probes, flow cytometry allows for the precise quantification of apoptosis, analysis of cell cycle distribution, and measurement of intracellular protein expression, such as the pro-apoptotic protein BIM (Bcl-2-like protein 11).
These application notes provide a comprehensive guide to utilizing flow cytometry for studying the effects of this compound on cancer cells, with a focus on apoptosis, cell cycle progression, and the potential involvement of the BIM-mediated apoptotic pathway.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments on a human glioblastoma cell line (e.g., U87MG) treated with this compound for 48 hours. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 100 | 65.3 ± 4.2 | 25.1 ± 2.8 | 9.6 ± 1.5 |
| This compound | 1000 | 40.1 ± 5.1 | 48.7 ± 3.9 | 11.2 ± 2.0 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.4 ± 2.9 | 30.1 ± 1.8 | 14.5 ± 1.2 |
| This compound | 10 | 65.2 ± 3.1 | 25.3 ± 2.0 | 9.5 ± 1.0 |
| This compound | 100 | 75.8 ± 3.8 | 15.1 ± 1.5 | 9.1 ± 0.9 |
| This compound | 1000 | 80.3 ± 4.5 | 10.2 ± 1.3 | 9.5 ± 1.1 |
Table 3: Intracellular Staining for Pro-Apoptotic Protein BIM
| Treatment | Concentration (nM) | % BIM Positive Cells | Mean Fluorescence Intensity (MFI) of BIM |
| Vehicle Control | 0 | 15.3 ± 2.5 | 150 ± 25 |
| This compound | 10 | 25.8 ± 3.1 | 280 ± 40 |
| This compound | 100 | 45.2 ± 4.7 | 550 ± 65 |
| This compound | 1000 | 68.9 ± 5.9 | 980 ± 80 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide (PI)
This protocol enables the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest (e.g., U87MG glioblastoma cells)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control for the desired time period (e.g., 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using a gentle cell dissociation reagent (e.g., TrypLE, Accutase).
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS, Ca2+/Mg2+ free
-
Cold 70% Ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting:
-
Harvest and wash the cells as described in Protocol 1.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet with 5 mL of PBS.
-
Centrifuge and decant the PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a singlet gate to exclude doublets and aggregates.
-
Collect data for at least 20,000 events per sample.
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Intracellular Staining for BIM Protein
This protocol describes the detection and quantification of the intracellular pro-apoptotic protein BIM.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS, Ca2+/Mg2+ free
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer
-
Anti-BIM antibody (conjugated to a fluorochrome, e.g., Alexa Fluor 488)
-
Isotype control antibody (conjugated to the same fluorochrome)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding, Treatment, and Harvesting:
-
Follow the same procedures as in Protocol 1.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 250 µL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at 4°C.
-
Wash the cells twice with 1 mL of 1X Permeabilization/Wash Buffer, centrifuging at 500 x g for 5 minutes between washes.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cell pellet in 100 µL of Permeabilization/Wash Buffer.
-
Add the fluorochrome-conjugated anti-BIM antibody or the corresponding isotype control at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of PBS.
-
Analyze the samples on a flow cytometer.
-
Use the isotype control to set the gate for BIM-positive cells.
-
Quantify the percentage of BIM-positive cells and the Mean Fluorescence Intensity (MFI).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling cascade initiated by this compound.
Caption: Workflow for the analysis of cells treated with this compound.
Caption: Interrelation of experimental outcomes post-BIM-23190 treatment.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with BIM-23190
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] These receptors are G-protein coupled receptors frequently overexpressed in various tumor types, including gliomas and neuroendocrine tumors.[1] Activation of SSTR2 and SSTR5 by agonists like this compound can trigger anti-proliferative effects through the induction of cell cycle arrest and apoptosis.[2][3] This makes this compound a compound of significant interest in oncology drug development.
Flow cytometry is a powerful technique for the single-cell analysis of complex biological processes. It is particularly well-suited for elucidating the cellular response to therapeutic agents like this compound. By employing specific fluorescent probes, flow cytometry allows for the precise quantification of apoptosis, analysis of cell cycle distribution, and measurement of intracellular protein expression, such as the pro-apoptotic protein BIM (Bcl-2-like protein 11).
These application notes provide a comprehensive guide to utilizing flow cytometry for studying the effects of this compound on cancer cells, with a focus on apoptosis, cell cycle progression, and the potential involvement of the BIM-mediated apoptotic pathway.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments on a human glioblastoma cell line (e.g., U87MG) treated with this compound for 48 hours. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 100 | 65.3 ± 4.2 | 25.1 ± 2.8 | 9.6 ± 1.5 |
| This compound | 1000 | 40.1 ± 5.1 | 48.7 ± 3.9 | 11.2 ± 2.0 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.4 ± 2.9 | 30.1 ± 1.8 | 14.5 ± 1.2 |
| This compound | 10 | 65.2 ± 3.1 | 25.3 ± 2.0 | 9.5 ± 1.0 |
| This compound | 100 | 75.8 ± 3.8 | 15.1 ± 1.5 | 9.1 ± 0.9 |
| This compound | 1000 | 80.3 ± 4.5 | 10.2 ± 1.3 | 9.5 ± 1.1 |
Table 3: Intracellular Staining for Pro-Apoptotic Protein BIM
| Treatment | Concentration (nM) | % BIM Positive Cells | Mean Fluorescence Intensity (MFI) of BIM |
| Vehicle Control | 0 | 15.3 ± 2.5 | 150 ± 25 |
| This compound | 10 | 25.8 ± 3.1 | 280 ± 40 |
| This compound | 100 | 45.2 ± 4.7 | 550 ± 65 |
| This compound | 1000 | 68.9 ± 5.9 | 980 ± 80 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide (PI)
This protocol enables the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest (e.g., U87MG glioblastoma cells)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control for the desired time period (e.g., 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using a gentle cell dissociation reagent (e.g., TrypLE, Accutase).
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS, Ca2+/Mg2+ free
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting:
-
Harvest and wash the cells as described in Protocol 1.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet with 5 mL of PBS.
-
Centrifuge and decant the PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a singlet gate to exclude doublets and aggregates.
-
Collect data for at least 20,000 events per sample.
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Intracellular Staining for BIM Protein
This protocol describes the detection and quantification of the intracellular pro-apoptotic protein BIM.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS, Ca2+/Mg2+ free
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer
-
Anti-BIM antibody (conjugated to a fluorochrome, e.g., Alexa Fluor 488)
-
Isotype control antibody (conjugated to the same fluorochrome)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding, Treatment, and Harvesting:
-
Follow the same procedures as in Protocol 1.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 250 µL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at 4°C.
-
Wash the cells twice with 1 mL of 1X Permeabilization/Wash Buffer, centrifuging at 500 x g for 5 minutes between washes.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cell pellet in 100 µL of Permeabilization/Wash Buffer.
-
Add the fluorochrome-conjugated anti-BIM antibody or the corresponding isotype control at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of PBS.
-
Analyze the samples on a flow cytometer.
-
Use the isotype control to set the gate for BIM-positive cells.
-
Quantify the percentage of BIM-positive cells and the Mean Fluorescence Intensity (MFI).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling cascade initiated by this compound.
Caption: Workflow for the analysis of cells treated with this compound.
Caption: Interrelation of experimental outcomes post-BIM-23190 treatment.
References
Troubleshooting & Optimization
BIM-23190 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIM-23190. The information provided is intended to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic somatostatin (B550006) analog. It functions as a selective agonist for the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with Ki values of 0.34 nM and 11.1 nM, respectively.[1][2][3] By binding to these G protein-coupled receptors, this compound can inhibit the release of various hormones and growth factors, and regulate cell proliferation and apoptosis.[3] Its anti-tumor activity is associated with the inhibition of adenylate cyclase and the regulation of apoptosis.[3]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound hydrochloride is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water. For aqueous solutions, the use of ultrasonication is recommended to aid dissolution. It is also important to use a freshly opened bottle of DMSO, as it is hygroscopic and absorbed water can impact solubility. For in vivo studies, specific formulations using a combination of solvents are recommended to achieve higher concentrations.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution. Here are a few troubleshooting steps:
-
Sonication: As recommended for aqueous solutions, sonication can help break up aggregates and improve dissolution.
-
Gentle Warming: In some cases, gentle warming of the solution can increase the solubility of peptides. However, care should be taken to avoid degradation.
-
pH Adjustment: The solubility of peptides is often pH-dependent. Peptides are generally more soluble at a pH away from their isoelectric point.
-
Centrifugation: Before use, it is advisable to centrifuge your peptide solution to pellet any undissolved material, ensuring you are working with a clear supernatant.
Q4: What are some general strategies to improve the solubility of peptides like this compound?
A4: Several strategies can be employed to enhance peptide solubility:
-
Incorporate Hydrophilic Amino Acids: The presence of hydrophilic amino acids in a peptide sequence generally improves water solubility.
-
Use of Co-solvents: Small amounts of organic solvents like DMSO can aid in dissolving hydrophobic peptides.
-
pH Adjustment: As mentioned, altering the pH of the solution can significantly impact solubility.
-
Solubility-Enhancing Tags: For custom synthesis, the addition of tags like polyethylene (B3416737) glycol (PEG) can improve solubility.
Solubility Data
The following tables summarize the reported solubility of this compound hydrochloride in various solvent systems.
Table 1: Solubility in Single Solvents
| Solvent | Concentration | Method |
| DMSO | 100 mg/mL (80.72 mM) | Requires ultrasonication. Use of newly opened DMSO is recommended. |
| Water | 100 mg/mL (80.72 mM) | Requires ultrasonication. |
Data sourced from MedChemExpress.
Table 2: Formulations for In Vivo Studies
| Protocol | Solvent Composition | Achievable Concentration |
| 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (2.02 mM) |
| 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.02 mM) |
| 3 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (2.02 mM) |
Data sourced from MedChemExpress. These protocols yield a clear solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, high-purity DMSO to achieve a concentration of 100 mg/mL.
-
Vortex the tube briefly to mix.
-
Place the tube in a sonicator bath and sonicate until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (using Protocol 1 from Table 2)
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly.
-
Add Tween-80 to the mixture and mix until homogeneous.
-
Finally, add saline to the desired final volume and mix until a clear solution is obtained.
-
For example, to prepare 1 mL of a 2.5 mg/mL solution, you would add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
Visualizations
Caption: this compound signaling cascade.
Caption: Troubleshooting workflow for solubility issues.
References
BIM-23190 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIM-23190. The information provided is intended to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic somatostatin analog. It functions as a selective agonist for the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with Ki values of 0.34 nM and 11.1 nM, respectively.[1][2][3] By binding to these G protein-coupled receptors, this compound can inhibit the release of various hormones and growth factors, and regulate cell proliferation and apoptosis.[3] Its anti-tumor activity is associated with the inhibition of adenylate cyclase and the regulation of apoptosis.[3]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound hydrochloride is soluble in both dimethyl sulfoxide (DMSO) and water. For aqueous solutions, the use of ultrasonication is recommended to aid dissolution. It is also important to use a freshly opened bottle of DMSO, as it is hygroscopic and absorbed water can impact solubility. For in vivo studies, specific formulations using a combination of solvents are recommended to achieve higher concentrations.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution. Here are a few troubleshooting steps:
-
Sonication: As recommended for aqueous solutions, sonication can help break up aggregates and improve dissolution.
-
Gentle Warming: In some cases, gentle warming of the solution can increase the solubility of peptides. However, care should be taken to avoid degradation.
-
pH Adjustment: The solubility of peptides is often pH-dependent. Peptides are generally more soluble at a pH away from their isoelectric point.
-
Centrifugation: Before use, it is advisable to centrifuge your peptide solution to pellet any undissolved material, ensuring you are working with a clear supernatant.
Q4: What are some general strategies to improve the solubility of peptides like this compound?
A4: Several strategies can be employed to enhance peptide solubility:
-
Incorporate Hydrophilic Amino Acids: The presence of hydrophilic amino acids in a peptide sequence generally improves water solubility.
-
Use of Co-solvents: Small amounts of organic solvents like DMSO can aid in dissolving hydrophobic peptides.
-
pH Adjustment: As mentioned, altering the pH of the solution can significantly impact solubility.
-
Solubility-Enhancing Tags: For custom synthesis, the addition of tags like polyethylene glycol (PEG) can improve solubility.
Solubility Data
The following tables summarize the reported solubility of this compound hydrochloride in various solvent systems.
Table 1: Solubility in Single Solvents
| Solvent | Concentration | Method |
| DMSO | 100 mg/mL (80.72 mM) | Requires ultrasonication. Use of newly opened DMSO is recommended. |
| Water | 100 mg/mL (80.72 mM) | Requires ultrasonication. |
Data sourced from MedChemExpress.
Table 2: Formulations for In Vivo Studies
| Protocol | Solvent Composition | Achievable Concentration |
| 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (2.02 mM) |
| 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.02 mM) |
| 3 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (2.02 mM) |
Data sourced from MedChemExpress. These protocols yield a clear solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, high-purity DMSO to achieve a concentration of 100 mg/mL.
-
Vortex the tube briefly to mix.
-
Place the tube in a sonicator bath and sonicate until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (using Protocol 1 from Table 2)
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly.
-
Add Tween-80 to the mixture and mix until homogeneous.
-
Finally, add saline to the desired final volume and mix until a clear solution is obtained.
-
For example, to prepare 1 mL of a 2.5 mg/mL solution, you would add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
Visualizations
Caption: this compound signaling cascade.
Caption: Troubleshooting workflow for solubility issues.
References
Improving BIM-23190 stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIM-23190 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic somatostatin (B550006) analog. It is a selective agonist for the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] Its mechanism of action involves binding to these G-protein coupled receptors, which leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of phosphotyrosine phosphatases.[3][4] These signaling events ultimately result in the regulation of hormone secretion and cell proliferation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For this compound hydrochloride, a common solvent for creating a stock solution is sterile, nuclease-free water or a buffer solution at a neutral pH. For the free base form of this compound, which may have lower aqueous solubility, dimethyl sulfoxide (B87167) (DMSO) can be used. Always refer to the manufacturer's product data sheet for the specific lot you are using.
Q3: At what concentrations should I use this compound in my cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell type, the expression levels of SSTR2 and SSTR5, and the specific biological endpoint being measured. Binding affinity studies have shown Ki values of 0.34 nM for SSTR2 and 11.1 nM for SSTR5.[1] In vitro studies on pituitary adenoma cells have used concentrations around 100 nM to observe effects on hormone secretion. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I store this compound stock solutions?
A4: Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term storage (up to 1 month). Protect stock solutions from light.
Q5: What are the known downstream signaling pathways activated by this compound?
A5: this compound, by activating SSTR2 and SSTR5, primarily couples to inhibitory G-proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels through the inhibition of adenylyl cyclase. Activation of these receptors can also lead to the modulation of calcium and potassium ion channels, and the activation of phosphotyrosine phosphatases (PTPs). Downstream of these events, this compound can inhibit the MAPK/ERK signaling pathway and upregulate cell cycle inhibitors like p27Kip1, leading to anti-proliferative effects.
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect of this compound
Potential Causes and Solutions:
-
Degradation of this compound in Culture Medium: Peptides like this compound can be susceptible to degradation by proteases present in serum-containing media or secreted by cells.
-
Solution: Consider using serum-free or reduced-serum media if your cell line can tolerate it. If serum is required, minimize the incubation time of this compound with the cells. Prepare fresh this compound working solutions for each experiment from a frozen stock aliquot immediately before use.
-
-
Adsorption to Labware: Peptides can adsorb to the surface of plastic labware, reducing the effective concentration in the culture medium.
-
Solution: Use low-retention plasticware (e.g., siliconized or low-protein-binding tubes and pipette tips). When preparing dilutions, it can be beneficial to pre-rinse the pipette tip with the solution. For highly sensitive experiments, consider using glass labware where appropriate.
-
-
Incorrect Storage and Handling: Repeated freeze-thaw cycles or improper storage temperature can lead to the degradation of the peptide.
-
Solution: Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles. Ensure storage at -80°C for long-term stability.
-
-
Low or Absent SSTR2/SSTR5 Expression: The target cells may not express sufficient levels of SSTR2 or SSTR5 for this compound to elicit a response.
-
Solution: Verify the expression of SSTR2 and SSTR5 in your cell line at the mRNA and protein level using techniques like RT-qPCR, Western blotting, or flow cytometry.
-
Issue 2: High Variability Between Replicate Wells or Experiments
Potential Causes and Solutions:
-
Incomplete Solubilization: If this compound is not fully dissolved in the stock solution, it can lead to inaccurate and inconsistent dosing.
-
Solution: Ensure the peptide is completely dissolved in the recommended solvent before making further dilutions. Gentle vortexing or sonication may be necessary. Visually inspect the solution for any particulates.
-
-
Precipitation in Culture Medium: Adding a concentrated stock solution (especially in an organic solvent like DMSO) directly to the aqueous culture medium can cause the compound to precipitate.
-
Solution: Prepare an intermediate dilution of the stock solution in a small volume of culture medium before adding it to the final culture volume. Ensure thorough but gentle mixing. Avoid adding the concentrated stock directly to the cells.
-
-
Inconsistent Cell Seeding Density: Variations in cell number between wells can lead to different responses to this compound.
-
Solution: Ensure a homogenous cell suspension before seeding and use a calibrated pipette to dispense cells. Verify cell density and viability before starting the experiment.
-
Quantitative Data Summary
Table 1: Binding Affinity of this compound for Somatostatin Receptors
| Receptor Subtype | Ki (nM) |
| SSTR2 | 0.34 |
| SSTR5 | 11.1 |
Table 2: Recommended Storage Conditions for this compound Hydrochloride
| Form | Temperature | Duration |
| Lyophilized Powder | -20°C or -80°C | Refer to manufacturer's specifications |
| Stock Solution | -80°C | Up to 6 months |
| Stock Solution | -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized this compound:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Aseptically add the appropriate volume of sterile, nuclease-free water or DMSO to achieve the desired stock concentration (e.g., 1 mM).
-
Gently vortex to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
-
-
Preparation of Working Solution:
-
Thaw one aliquot of the stock solution immediately before use.
-
Prepare an intermediate dilution of the stock solution in sterile, complete cell culture medium in a low-retention tube.
-
Add the intermediate dilution to the final volume of cell culture medium to achieve the desired final concentration. Mix gently by inverting the culture vessel.
-
Protocol 2: Assessment of this compound Stability in Culture Medium (Half-life Determination)
-
Preparation:
-
Prepare a solution of this compound at the desired final concentration in your specific cell culture medium (with and without serum, if applicable).
-
Prepare a control sample of this compound in a stable buffer (e.g., PBS) at the same concentration (T=0 sample).
-
-
Incubation:
-
Incubate the this compound-containing medium under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium.
-
-
Sample Processing:
-
Immediately after collection, stop any potential enzymatic degradation by adding a protease inhibitor cocktail and/or by flash-freezing the samples in liquid nitrogen. Store samples at -80°C until analysis.
-
-
Analysis by HPLC-MS:
-
Thaw the samples and analyze the concentration of intact this compound using a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.
-
Use the T=0 sample to establish the initial concentration.
-
-
Data Analysis:
-
Plot the concentration of intact this compound versus time.
-
Calculate the half-life (t½) of this compound in the culture medium by fitting the data to a first-order decay model.
-
Visualizations
Caption: this compound signaling pathway via SSTR2 and SSTR5.
Caption: Troubleshooting workflow for this compound experiments.
References
Improving BIM-23190 stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIM-23190 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic somatostatin analog. It is a selective agonist for the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] Its mechanism of action involves binding to these G-protein coupled receptors, which leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of phosphotyrosine phosphatases.[3][4] These signaling events ultimately result in the regulation of hormone secretion and cell proliferation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For this compound hydrochloride, a common solvent for creating a stock solution is sterile, nuclease-free water or a buffer solution at a neutral pH. For the free base form of this compound, which may have lower aqueous solubility, dimethyl sulfoxide (DMSO) can be used. Always refer to the manufacturer's product data sheet for the specific lot you are using.
Q3: At what concentrations should I use this compound in my cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell type, the expression levels of SSTR2 and SSTR5, and the specific biological endpoint being measured. Binding affinity studies have shown Ki values of 0.34 nM for SSTR2 and 11.1 nM for SSTR5.[1] In vitro studies on pituitary adenoma cells have used concentrations around 100 nM to observe effects on hormone secretion. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I store this compound stock solutions?
A4: Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term storage (up to 1 month). Protect stock solutions from light.
Q5: What are the known downstream signaling pathways activated by this compound?
A5: this compound, by activating SSTR2 and SSTR5, primarily couples to inhibitory G-proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels through the inhibition of adenylyl cyclase. Activation of these receptors can also lead to the modulation of calcium and potassium ion channels, and the activation of phosphotyrosine phosphatases (PTPs). Downstream of these events, this compound can inhibit the MAPK/ERK signaling pathway and upregulate cell cycle inhibitors like p27Kip1, leading to anti-proliferative effects.
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect of this compound
Potential Causes and Solutions:
-
Degradation of this compound in Culture Medium: Peptides like this compound can be susceptible to degradation by proteases present in serum-containing media or secreted by cells.
-
Solution: Consider using serum-free or reduced-serum media if your cell line can tolerate it. If serum is required, minimize the incubation time of this compound with the cells. Prepare fresh this compound working solutions for each experiment from a frozen stock aliquot immediately before use.
-
-
Adsorption to Labware: Peptides can adsorb to the surface of plastic labware, reducing the effective concentration in the culture medium.
-
Solution: Use low-retention plasticware (e.g., siliconized or low-protein-binding tubes and pipette tips). When preparing dilutions, it can be beneficial to pre-rinse the pipette tip with the solution. For highly sensitive experiments, consider using glass labware where appropriate.
-
-
Incorrect Storage and Handling: Repeated freeze-thaw cycles or improper storage temperature can lead to the degradation of the peptide.
-
Solution: Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles. Ensure storage at -80°C for long-term stability.
-
-
Low or Absent SSTR2/SSTR5 Expression: The target cells may not express sufficient levels of SSTR2 or SSTR5 for this compound to elicit a response.
-
Solution: Verify the expression of SSTR2 and SSTR5 in your cell line at the mRNA and protein level using techniques like RT-qPCR, Western blotting, or flow cytometry.
-
Issue 2: High Variability Between Replicate Wells or Experiments
Potential Causes and Solutions:
-
Incomplete Solubilization: If this compound is not fully dissolved in the stock solution, it can lead to inaccurate and inconsistent dosing.
-
Solution: Ensure the peptide is completely dissolved in the recommended solvent before making further dilutions. Gentle vortexing or sonication may be necessary. Visually inspect the solution for any particulates.
-
-
Precipitation in Culture Medium: Adding a concentrated stock solution (especially in an organic solvent like DMSO) directly to the aqueous culture medium can cause the compound to precipitate.
-
Solution: Prepare an intermediate dilution of the stock solution in a small volume of culture medium before adding it to the final culture volume. Ensure thorough but gentle mixing. Avoid adding the concentrated stock directly to the cells.
-
-
Inconsistent Cell Seeding Density: Variations in cell number between wells can lead to different responses to this compound.
-
Solution: Ensure a homogenous cell suspension before seeding and use a calibrated pipette to dispense cells. Verify cell density and viability before starting the experiment.
-
Quantitative Data Summary
Table 1: Binding Affinity of this compound for Somatostatin Receptors
| Receptor Subtype | Ki (nM) |
| SSTR2 | 0.34 |
| SSTR5 | 11.1 |
Table 2: Recommended Storage Conditions for this compound Hydrochloride
| Form | Temperature | Duration |
| Lyophilized Powder | -20°C or -80°C | Refer to manufacturer's specifications |
| Stock Solution | -80°C | Up to 6 months |
| Stock Solution | -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized this compound:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Aseptically add the appropriate volume of sterile, nuclease-free water or DMSO to achieve the desired stock concentration (e.g., 1 mM).
-
Gently vortex to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
-
-
Preparation of Working Solution:
-
Thaw one aliquot of the stock solution immediately before use.
-
Prepare an intermediate dilution of the stock solution in sterile, complete cell culture medium in a low-retention tube.
-
Add the intermediate dilution to the final volume of cell culture medium to achieve the desired final concentration. Mix gently by inverting the culture vessel.
-
Protocol 2: Assessment of this compound Stability in Culture Medium (Half-life Determination)
-
Preparation:
-
Prepare a solution of this compound at the desired final concentration in your specific cell culture medium (with and without serum, if applicable).
-
Prepare a control sample of this compound in a stable buffer (e.g., PBS) at the same concentration (T=0 sample).
-
-
Incubation:
-
Incubate the this compound-containing medium under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium.
-
-
Sample Processing:
-
Immediately after collection, stop any potential enzymatic degradation by adding a protease inhibitor cocktail and/or by flash-freezing the samples in liquid nitrogen. Store samples at -80°C until analysis.
-
-
Analysis by HPLC-MS:
-
Thaw the samples and analyze the concentration of intact this compound using a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.
-
Use the T=0 sample to establish the initial concentration.
-
-
Data Analysis:
-
Plot the concentration of intact this compound versus time.
-
Calculate the half-life (t½) of this compound in the culture medium by fitting the data to a first-order decay model.
-
Visualizations
Caption: this compound signaling pathway via SSTR2 and SSTR5.
Caption: Troubleshooting workflow for this compound experiments.
References
Potential off-target effects of BIM-23190
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BIM-23190. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic somatostatin (B550006) analog with high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] It acts as a selective agonist at these receptors.
Q2: What are the known binding affinities of this compound for its primary targets?
In vitro studies have determined the following inhibitory constants (Ki) for this compound:
This demonstrates a higher affinity for SSTR2 over SSTR5.
Q3: Has this compound been investigated in clinical trials?
Yes, Phase II clinical trials for this compound in the treatment of diabetic retinopathy were initiated. However, the development for this indication has been discontinued.
Troubleshooting Guide: Unexpected Experimental Results
This guide addresses potential off-target effects that may lead to unexpected results in your experiments with this compound.
Issue 1: Unexplained Changes in Prolactin Levels
Observation: You observe a mild but consistent increase in prolactin (PRL) secretion in your in vitro or in vivo models after treatment with this compound.
Potential Cause: this compound has been reported to mildly stimulate prolactin secretion. While its primary action on pituitary tumors is often inhibitory, particularly in prolactinomas, a stimulatory effect on normal lactotrophs could be an off-target effect. The precise mechanism for this dual action is not fully elucidated but may involve complex signaling cross-talk within the pituitary.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to characterize the stimulatory effect. Determine if the prolactin stimulation occurs within the same concentration range as the desired SSTR2/SSTR5 agonistic activity.
-
Control Experiments: Include appropriate controls, such as other SSTR2/SSTR5 agonists (e.g., octreotide) and dopamine (B1211576) agonists (which inhibit prolactin secretion), to differentiate the specific effects of this compound.
-
Investigate Signaling Pathways: Analyze downstream signaling pathways associated with prolactin secretion, such as the dopamine D2 receptor pathway, to identify any unintended interactions by this compound.
Issue 2: Effects on Glucose Homeostasis and Gastrointestinal Function
Observation: Your in vivo studies show fluctuations in blood glucose levels, or you observe gastrointestinal side effects such as diarrhea or abdominal cramps.
Potential Cause: These are known class effects of somatostatin analogs. Somatostatin receptors are widely distributed in the pancreas and gastrointestinal tract and play a role in regulating insulin (B600854), glucagon (B607659), and various digestive hormones. Activation of these receptors by this compound can lead to:
-
Altered Glucose Metabolism: Inhibition of insulin and glucagon secretion can cause initial hyperglycemia followed by other metabolic adjustments.
-
Gastrointestinal Disturbances: Modulation of gut motility and secretions can result in side effects like diarrhea, abdominal pain, and nausea.
Troubleshooting Steps:
-
Monitor Blood Glucose: Regularly monitor blood glucose and insulin levels in your animal models.
-
Observe for GI Effects: Carefully observe and record any gastrointestinal symptoms in your study subjects.
-
Comparative Studies: If possible, compare the metabolic and gastrointestinal side-effect profile of this compound with other somatostatin analogs to assess its relative tolerability.
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Ki) | ||
| SSTR2 | 0.34 nM | |
| SSTR5 | 11.1 nM | |
| Reported Biological Effect | Mild stimulation | |
| Prolactin (PRL) Secretion |
Experimental Protocols
Protocol 1: In Vitro Off-Target Liability Assessment
This protocol outlines a general approach for assessing the off-target binding profile of a peptide analog like this compound.
Objective: To identify potential off-target interactions by screening the compound against a broad panel of receptors, ion channels, and enzymes.
Methodology:
-
Target Panel Selection: Select a commercially available off-target screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). The panel should ideally include a wide range of G-protein coupled receptors (GPCRs), ion channels, kinases, and other pharmacologically relevant targets.
-
Binding Assays:
-
Utilize radioligand binding assays for the majority of the targets.
-
The test compound (this compound) is typically tested at a single high concentration (e.g., 10 µM) in the initial screen.
-
The percentage of inhibition of the radioligand binding is determined. A significant inhibition (e.g., >50%) flags a potential off-target interaction.
-
-
Functional Assays: For targets where a significant binding interaction is observed, follow up with functional assays (e.g., calcium flux, cAMP measurement) to determine if the compound acts as an agonist, antagonist, or inverse agonist.
-
Data Analysis:
-
Calculate the percent inhibition for each target at the screening concentration.
-
For confirmed hits, determine the IC50 or EC50 values through concentration-response curves.
-
Protocol 2: In Vivo Assessment of Anti-Tumor Activity (C6 Glioma Model)
This protocol is based on the methodology used to assess the on-target anti-tumor effects of this compound and can be adapted to monitor for off-target effects simultaneously.
Objective: To evaluate the anti-tumor efficacy of this compound in a murine glioma model while observing for potential off-target related adverse events.
Methodology:
-
Animal Model: Use male athymic nude (nu/nu) mice, 5-6 weeks old.
-
Tumor Implantation: Subcutaneously implant C6 glioma cells into the flank of each mouse.
-
Treatment:
-
Once tumors are established, randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 50 µ g/mouse ) via subcutaneous injection twice a day for a predefined period (e.g., 19 days).
-
The control group receives vehicle injections on the same schedule.
-
-
On-Target Efficacy Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
-
Off-Target Effect Monitoring:
-
Monitor animal body weight and general health daily.
-
At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis (including glucose and prolactin levels).
-
Perform gross necropsy and collect major organs (liver, kidney, pancreas, spleen, etc.) for histopathological examination to identify any signs of toxicity.
-
-
Data Analysis:
-
Compare tumor growth rates between the treated and control groups.
-
Statistically analyze differences in body weight, blood parameters, and any histopathological findings.
-
Signaling Pathways
Primary Signaling Pathway of this compound
This compound, as a somatostatin analog, primarily signals through SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs) coupled to inhibitory G proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various downstream effectors, leading to the inhibition of hormone secretion and cell proliferation.
Potential Off-Target Interaction with Prolactin Regulation
The mild stimulation of prolactin secretion by this compound suggests a potential off-target interaction. Prolactin secretion is primarily under the inhibitory control of dopamine from the hypothalamus. A hypothetical off-target mechanism could involve this compound interfering with this inhibitory pathway, either at the level of the dopamine D2 receptor on lactotrophs or through other signaling molecules.
References
Potential off-target effects of BIM-23190
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BIM-23190. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic somatostatin analog with high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] It acts as a selective agonist at these receptors.
Q2: What are the known binding affinities of this compound for its primary targets?
In vitro studies have determined the following inhibitory constants (Ki) for this compound:
This demonstrates a higher affinity for SSTR2 over SSTR5.
Q3: Has this compound been investigated in clinical trials?
Yes, Phase II clinical trials for this compound in the treatment of diabetic retinopathy were initiated. However, the development for this indication has been discontinued.
Troubleshooting Guide: Unexpected Experimental Results
This guide addresses potential off-target effects that may lead to unexpected results in your experiments with this compound.
Issue 1: Unexplained Changes in Prolactin Levels
Observation: You observe a mild but consistent increase in prolactin (PRL) secretion in your in vitro or in vivo models after treatment with this compound.
Potential Cause: this compound has been reported to mildly stimulate prolactin secretion. While its primary action on pituitary tumors is often inhibitory, particularly in prolactinomas, a stimulatory effect on normal lactotrophs could be an off-target effect. The precise mechanism for this dual action is not fully elucidated but may involve complex signaling cross-talk within the pituitary.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to characterize the stimulatory effect. Determine if the prolactin stimulation occurs within the same concentration range as the desired SSTR2/SSTR5 agonistic activity.
-
Control Experiments: Include appropriate controls, such as other SSTR2/SSTR5 agonists (e.g., octreotide) and dopamine agonists (which inhibit prolactin secretion), to differentiate the specific effects of this compound.
-
Investigate Signaling Pathways: Analyze downstream signaling pathways associated with prolactin secretion, such as the dopamine D2 receptor pathway, to identify any unintended interactions by this compound.
Issue 2: Effects on Glucose Homeostasis and Gastrointestinal Function
Observation: Your in vivo studies show fluctuations in blood glucose levels, or you observe gastrointestinal side effects such as diarrhea or abdominal cramps.
Potential Cause: These are known class effects of somatostatin analogs. Somatostatin receptors are widely distributed in the pancreas and gastrointestinal tract and play a role in regulating insulin, glucagon, and various digestive hormones. Activation of these receptors by this compound can lead to:
-
Altered Glucose Metabolism: Inhibition of insulin and glucagon secretion can cause initial hyperglycemia followed by other metabolic adjustments.
-
Gastrointestinal Disturbances: Modulation of gut motility and secretions can result in side effects like diarrhea, abdominal pain, and nausea.
Troubleshooting Steps:
-
Monitor Blood Glucose: Regularly monitor blood glucose and insulin levels in your animal models.
-
Observe for GI Effects: Carefully observe and record any gastrointestinal symptoms in your study subjects.
-
Comparative Studies: If possible, compare the metabolic and gastrointestinal side-effect profile of this compound with other somatostatin analogs to assess its relative tolerability.
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Ki) | ||
| SSTR2 | 0.34 nM | |
| SSTR5 | 11.1 nM | |
| Reported Biological Effect | Mild stimulation | |
| Prolactin (PRL) Secretion |
Experimental Protocols
Protocol 1: In Vitro Off-Target Liability Assessment
This protocol outlines a general approach for assessing the off-target binding profile of a peptide analog like this compound.
Objective: To identify potential off-target interactions by screening the compound against a broad panel of receptors, ion channels, and enzymes.
Methodology:
-
Target Panel Selection: Select a commercially available off-target screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). The panel should ideally include a wide range of G-protein coupled receptors (GPCRs), ion channels, kinases, and other pharmacologically relevant targets.
-
Binding Assays:
-
Utilize radioligand binding assays for the majority of the targets.
-
The test compound (this compound) is typically tested at a single high concentration (e.g., 10 µM) in the initial screen.
-
The percentage of inhibition of the radioligand binding is determined. A significant inhibition (e.g., >50%) flags a potential off-target interaction.
-
-
Functional Assays: For targets where a significant binding interaction is observed, follow up with functional assays (e.g., calcium flux, cAMP measurement) to determine if the compound acts as an agonist, antagonist, or inverse agonist.
-
Data Analysis:
-
Calculate the percent inhibition for each target at the screening concentration.
-
For confirmed hits, determine the IC50 or EC50 values through concentration-response curves.
-
Protocol 2: In Vivo Assessment of Anti-Tumor Activity (C6 Glioma Model)
This protocol is based on the methodology used to assess the on-target anti-tumor effects of this compound and can be adapted to monitor for off-target effects simultaneously.
Objective: To evaluate the anti-tumor efficacy of this compound in a murine glioma model while observing for potential off-target related adverse events.
Methodology:
-
Animal Model: Use male athymic nude (nu/nu) mice, 5-6 weeks old.
-
Tumor Implantation: Subcutaneously implant C6 glioma cells into the flank of each mouse.
-
Treatment:
-
Once tumors are established, randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 50 µ g/mouse ) via subcutaneous injection twice a day for a predefined period (e.g., 19 days).
-
The control group receives vehicle injections on the same schedule.
-
-
On-Target Efficacy Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
-
Off-Target Effect Monitoring:
-
Monitor animal body weight and general health daily.
-
At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis (including glucose and prolactin levels).
-
Perform gross necropsy and collect major organs (liver, kidney, pancreas, spleen, etc.) for histopathological examination to identify any signs of toxicity.
-
-
Data Analysis:
-
Compare tumor growth rates between the treated and control groups.
-
Statistically analyze differences in body weight, blood parameters, and any histopathological findings.
-
Signaling Pathways
Primary Signaling Pathway of this compound
This compound, as a somatostatin analog, primarily signals through SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs) coupled to inhibitory G proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various downstream effectors, leading to the inhibition of hormone secretion and cell proliferation.
Potential Off-Target Interaction with Prolactin Regulation
The mild stimulation of prolactin secretion by this compound suggests a potential off-target interaction. Prolactin secretion is primarily under the inhibitory control of dopamine from the hypothalamus. A hypothetical off-target mechanism could involve this compound interfering with this inhibitory pathway, either at the level of the dopamine D2 receptor on lactotrophs or through other signaling molecules.
References
Technical Support Center: Optimizing BIM-23190 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BIM-23190 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic somatostatin (B550006) analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] Its mechanism of action involves binding to these G protein-coupled receptors, which triggers a cascade of intracellular events. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Consequently, this can modulate downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately influencing cell proliferation, apoptosis, and hormone secretion.[3]
Q2: What are the primary in vitro applications of this compound?
This compound is primarily used in cancer and acromegaly research.[1] Its ability to target SSTR2 and SSTR5, which are often overexpressed in various tumors, makes it a valuable tool for studying cancer cell proliferation, angiogenesis, and apoptosis. In the context of acromegaly, it is used to investigate the inhibition of growth hormone (GH) secretion from pituitary tumor cells.
Q3: What is the binding affinity of this compound for its target receptors?
This compound exhibits a high affinity for SSTR2 and a moderate affinity for SSTR5. The reported inhibitor constant (Ki) values are:
| Receptor | Ki Value (nM) |
| SSTR2 | 0.34 |
| SSTR5 | 11.1 |
Q4: How should I prepare and store this compound for in vitro experiments?
For in vitro use, this compound hydrochloride is soluble in DMSO (100 mg/mL). It is recommended to prepare a high-concentration stock solution in anhydrous, sterile DMSO. This stock solution can be stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1% to 0.5%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibitory effect on cell proliferation.
Q: I have treated my cancer cell line with this compound, but I do not see a significant decrease in cell proliferation. What could be the issue?
A: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Receptor Expression: Confirm that your cell line expresses SSTR2 and/or SSTR5 at sufficient levels. You can verify this through techniques like qPCR, Western blot, or flow cytometry.
-
Concentration Range: The optimal concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on its Ki values, a starting concentration range of 1 nM to 1 µM is a reasonable starting point for many cell lines.
-
Incubation Time: The effects of this compound on cell proliferation may not be immediate. Ensure you are incubating the cells with the compound for a sufficient duration (e.g., 24, 48, or 72 hours).
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of proliferation assays. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Compound Stability: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Problem 2: I am seeing high variability in my experimental replicates.
Q: My results for cAMP levels or ERK phosphorylation are inconsistent across replicates. What are the potential causes?
A: High variability can stem from several sources in cell-based assays. Here are some common areas to check:
-
Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic and genotypic drift, affecting receptor expression and signaling responses.
-
Inconsistent Cell Seeding: Ensure uniform cell seeding across all wells of your microplate. Edge effects can also contribute to variability; consider not using the outer wells of the plate or filling them with sterile PBS or media.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents and this compound.
-
Assay Timing: For signaling events like ERK phosphorylation, which can be transient, it is critical to perform cell lysis at a consistent and optimal time point after stimulation.
-
DMSO Concentration: Ensure the final DMSO concentration is identical in all wells, including controls.
Experimental Protocols
Note: The following are general protocols and may require optimization for your specific cell line and experimental conditions.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
cAMP Measurement Assay (ELISA-based)
-
Cell Culture and Treatment: Seed cells in a suitable culture plate. Prior to the experiment, you may need to starve the cells in a serum-free medium. Treat the cells with different concentrations of this compound for a specified time. You may also include a positive control that stimulates adenylyl cyclase (e.g., Forskolin) and a negative control.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
ELISA Procedure: Follow the manufacturer's instructions for the competitive ELISA. This typically involves adding the cell lysates and a fixed amount of HRP-labeled cAMP to wells coated with an anti-cAMP antibody.
-
Signal Development and Detection: After incubation and washing steps, add the substrate and measure the colorimetric or chemiluminescent signal using a plate reader.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. Calculate the cAMP concentration based on a standard curve.
ERK Phosphorylation Assay (Western Blot)
-
Cell Treatment and Lysis: Plate cells and, if necessary, serum-starve them. Treat with this compound for various time points (e.g., 5, 15, 30, 60 minutes). Immediately after treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe it with an antibody for total ERK.
-
Densitometry: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK indicates the level of ERK activation.
p27Kip1 Expression Assay (Western Blot)
-
Cell Treatment and Lysis: Treat cells with this compound for longer durations (e.g., 24, 48 hours) as changes in p27Kip1 expression are typically slower than phosphorylation events. Lyse the cells as described for the ERK assay.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedure as for the ERK phosphorylation assay.
-
Immunoblotting:
-
Block the membrane.
-
Incubate with a primary antibody specific for p27Kip1.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal.
-
-
Loading Control: Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Densitometry: Quantify the band intensity for p27Kip1 and normalize it to the loading control.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Troubleshooting logic for lack of this compound effect.
References
Technical Support Center: Optimizing BIM-23190 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BIM-23190 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] Its mechanism of action involves binding to these G protein-coupled receptors, which triggers a cascade of intracellular events. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Consequently, this can modulate downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately influencing cell proliferation, apoptosis, and hormone secretion.[3]
Q2: What are the primary in vitro applications of this compound?
This compound is primarily used in cancer and acromegaly research.[1] Its ability to target SSTR2 and SSTR5, which are often overexpressed in various tumors, makes it a valuable tool for studying cancer cell proliferation, angiogenesis, and apoptosis. In the context of acromegaly, it is used to investigate the inhibition of growth hormone (GH) secretion from pituitary tumor cells.
Q3: What is the binding affinity of this compound for its target receptors?
This compound exhibits a high affinity for SSTR2 and a moderate affinity for SSTR5. The reported inhibitor constant (Ki) values are:
| Receptor | Ki Value (nM) |
| SSTR2 | 0.34 |
| SSTR5 | 11.1 |
Q4: How should I prepare and store this compound for in vitro experiments?
For in vitro use, this compound hydrochloride is soluble in DMSO (100 mg/mL). It is recommended to prepare a high-concentration stock solution in anhydrous, sterile DMSO. This stock solution can be stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1% to 0.5%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibitory effect on cell proliferation.
Q: I have treated my cancer cell line with this compound, but I do not see a significant decrease in cell proliferation. What could be the issue?
A: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Receptor Expression: Confirm that your cell line expresses SSTR2 and/or SSTR5 at sufficient levels. You can verify this through techniques like qPCR, Western blot, or flow cytometry.
-
Concentration Range: The optimal concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on its Ki values, a starting concentration range of 1 nM to 1 µM is a reasonable starting point for many cell lines.
-
Incubation Time: The effects of this compound on cell proliferation may not be immediate. Ensure you are incubating the cells with the compound for a sufficient duration (e.g., 24, 48, or 72 hours).
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of proliferation assays. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Compound Stability: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Problem 2: I am seeing high variability in my experimental replicates.
Q: My results for cAMP levels or ERK phosphorylation are inconsistent across replicates. What are the potential causes?
A: High variability can stem from several sources in cell-based assays. Here are some common areas to check:
-
Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic and genotypic drift, affecting receptor expression and signaling responses.
-
Inconsistent Cell Seeding: Ensure uniform cell seeding across all wells of your microplate. Edge effects can also contribute to variability; consider not using the outer wells of the plate or filling them with sterile PBS or media.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents and this compound.
-
Assay Timing: For signaling events like ERK phosphorylation, which can be transient, it is critical to perform cell lysis at a consistent and optimal time point after stimulation.
-
DMSO Concentration: Ensure the final DMSO concentration is identical in all wells, including controls.
Experimental Protocols
Note: The following are general protocols and may require optimization for your specific cell line and experimental conditions.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
cAMP Measurement Assay (ELISA-based)
-
Cell Culture and Treatment: Seed cells in a suitable culture plate. Prior to the experiment, you may need to starve the cells in a serum-free medium. Treat the cells with different concentrations of this compound for a specified time. You may also include a positive control that stimulates adenylyl cyclase (e.g., Forskolin) and a negative control.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
ELISA Procedure: Follow the manufacturer's instructions for the competitive ELISA. This typically involves adding the cell lysates and a fixed amount of HRP-labeled cAMP to wells coated with an anti-cAMP antibody.
-
Signal Development and Detection: After incubation and washing steps, add the substrate and measure the colorimetric or chemiluminescent signal using a plate reader.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. Calculate the cAMP concentration based on a standard curve.
ERK Phosphorylation Assay (Western Blot)
-
Cell Treatment and Lysis: Plate cells and, if necessary, serum-starve them. Treat with this compound for various time points (e.g., 5, 15, 30, 60 minutes). Immediately after treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe it with an antibody for total ERK.
-
Densitometry: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK indicates the level of ERK activation.
p27Kip1 Expression Assay (Western Blot)
-
Cell Treatment and Lysis: Treat cells with this compound for longer durations (e.g., 24, 48 hours) as changes in p27Kip1 expression are typically slower than phosphorylation events. Lyse the cells as described for the ERK assay.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedure as for the ERK phosphorylation assay.
-
Immunoblotting:
-
Block the membrane.
-
Incubate with a primary antibody specific for p27Kip1.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal.
-
-
Loading Control: Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Densitometry: Quantify the band intensity for p27Kip1 and normalize it to the loading control.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Troubleshooting logic for lack of this compound effect.
References
Troubleshooting Inconsistent Results with BIM-23190: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies encountered during experiments with BIM-23190. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic somatostatin (B550006) analog. It functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4][5] By activating these G protein-coupled receptors, this compound can influence various cellular processes, including hormone secretion and cell proliferation. Its effects are primarily linked to the inhibition of adenylyl cyclase and the regulation of apoptosis.
Q2: What are the primary research applications for this compound?
This compound is predominantly used in preclinical research for studying cancer and acromegaly. Its anti-tumor activity has been observed in models of glioma, where it can inhibit tumor growth and neovessel formation.
Q3: What are the binding affinities of this compound for its target receptors?
The inhibitory constants (Ki) of this compound for SSTR2 and SSTR5 have been determined as follows:
| Receptor Subtype | Inhibitory Constant (Ki) |
| SSTR2 | 0.34 nM |
| SSTR5 | 11.1 nM |
Q4: How should this compound be stored?
For long-term stability, this compound powder should be stored at -80°C for up to two years, or at -20°C for one year.
Troubleshooting Guide for Inconsistent Results
Inconsistent experimental outcomes with this compound can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to identifying and resolving these issues.
Problem 1: Lower than Expected Efficacy or No Effect
If this compound is not producing the expected biological effect, consider the following potential causes and solutions.
Potential Causes:
-
Compound Degradation: Improper storage or handling can lead to the degradation of the peptide.
-
Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions.
-
Low Receptor Expression: The cell line or animal model may not express sufficient levels of SSTR2 or SSTR5.
-
Suboptimal Experimental Conditions: Assay conditions such as incubation time, temperature, or media components may not be optimal.
Troubleshooting Steps:
Problem 2: High Variability Between Replicates
High variability can obscure real biological effects. The following steps can help improve reproducibility.
Potential Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells or plates.
-
Pipetting Errors: Inaccurate or inconsistent dispensing of this compound or other reagents.
-
Edge Effects in Plates: Evaporation or temperature gradients affecting cells in the outer wells of a microplate.
-
Variable Passage Number: Using cells from a wide range of passage numbers can introduce variability.
Troubleshooting Steps:
Experimental Protocols
In Vivo Anti-Tumor Activity Assay (Glioma Model)
This protocol is based on a study demonstrating the anti-tumor effects of this compound.
-
Animal Model: Male athymic nude (nu/nu) mice, 5-6 weeks old.
-
Tumor Induction: Implantation of C6 glioma cells.
-
Treatment: Intraperitoneal injection of this compound.
-
Dosage: 50 µ g/mouse .
-
Frequency: Twice daily.
-
Duration: 19 days.
-
Endpoint: Measurement of tumor growth rate. A significant reduction in tumor growth was observed.
Signaling Pathway
This compound activates SSTR2 and SSTR5, which are G protein-coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent downstream effects on cell proliferation and hormone secretion.
References
Troubleshooting Inconsistent Results with BIM-23190: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies encountered during experiments with BIM-23190. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic somatostatin analog. It functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4][5] By activating these G protein-coupled receptors, this compound can influence various cellular processes, including hormone secretion and cell proliferation. Its effects are primarily linked to the inhibition of adenylyl cyclase and the regulation of apoptosis.
Q2: What are the primary research applications for this compound?
This compound is predominantly used in preclinical research for studying cancer and acromegaly. Its anti-tumor activity has been observed in models of glioma, where it can inhibit tumor growth and neovessel formation.
Q3: What are the binding affinities of this compound for its target receptors?
The inhibitory constants (Ki) of this compound for SSTR2 and SSTR5 have been determined as follows:
| Receptor Subtype | Inhibitory Constant (Ki) |
| SSTR2 | 0.34 nM |
| SSTR5 | 11.1 nM |
Q4: How should this compound be stored?
For long-term stability, this compound powder should be stored at -80°C for up to two years, or at -20°C for one year.
Troubleshooting Guide for Inconsistent Results
Inconsistent experimental outcomes with this compound can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to identifying and resolving these issues.
Problem 1: Lower than Expected Efficacy or No Effect
If this compound is not producing the expected biological effect, consider the following potential causes and solutions.
Potential Causes:
-
Compound Degradation: Improper storage or handling can lead to the degradation of the peptide.
-
Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions.
-
Low Receptor Expression: The cell line or animal model may not express sufficient levels of SSTR2 or SSTR5.
-
Suboptimal Experimental Conditions: Assay conditions such as incubation time, temperature, or media components may not be optimal.
Troubleshooting Steps:
Problem 2: High Variability Between Replicates
High variability can obscure real biological effects. The following steps can help improve reproducibility.
Potential Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells or plates.
-
Pipetting Errors: Inaccurate or inconsistent dispensing of this compound or other reagents.
-
Edge Effects in Plates: Evaporation or temperature gradients affecting cells in the outer wells of a microplate.
-
Variable Passage Number: Using cells from a wide range of passage numbers can introduce variability.
Troubleshooting Steps:
Experimental Protocols
In Vivo Anti-Tumor Activity Assay (Glioma Model)
This protocol is based on a study demonstrating the anti-tumor effects of this compound.
-
Animal Model: Male athymic nude (nu/nu) mice, 5-6 weeks old.
-
Tumor Induction: Implantation of C6 glioma cells.
-
Treatment: Intraperitoneal injection of this compound.
-
Dosage: 50 µ g/mouse .
-
Frequency: Twice daily.
-
Duration: 19 days.
-
Endpoint: Measurement of tumor growth rate. A significant reduction in tumor growth was observed.
Signaling Pathway
This compound activates SSTR2 and SSTR5, which are G protein-coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent downstream effects on cell proliferation and hormone secretion.
References
Mitigating BIM-23190-induced cell toxicity
Technical Support Center: BIM-23190
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell toxicity issues with this compound. The following information offers troubleshooting strategies and frequently asked questions to help mitigate unintended cytotoxic effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a synthetic peptide analog designed to target specific G-protein coupled receptors (GPCRs), primarily showing affinity for somatostatin (B550006) (SSTR) and dopamine (B1211576) (D2R) receptors. Its intended action is to induce cell cycle arrest and apoptosis in receptor-positive tumor cells.
Q2: We are observing higher-than-expected cytotoxicity in our control cell lines. What could be the cause?
Off-target effects or expression of the target receptor in cell lines thought to be negative can lead to unexpected toxicity. It is also possible that the vehicle used to dissolve this compound is contributing to cell death. A vehicle-only control is essential to rule out this possibility.
Q3: Can the cytotoxic effects of this compound be reversed?
The reversibility of this compound-induced cytotoxicity depends on the duration of exposure and the concentration used. Short-term exposure to low concentrations may be reversible by washing out the compound. However, prolonged exposure that initiates the apoptotic cascade is generally irreversible.
Q4: What are the known downstream signaling pathways activated by this compound?
This compound binding to SSTR/D2R typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This can, in turn, modulate the MAPK and PI3K/Akt pathways, ultimately leading to the activation of pro-apoptotic proteins like caspases.
Mitigating BIM-23190-induced cell toxicity
Technical Support Center: BIM-23190
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell toxicity issues with this compound. The following information offers troubleshooting strategies and frequently asked questions to help mitigate unintended cytotoxic effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a synthetic peptide analog designed to target specific G-protein coupled receptors (GPCRs), primarily showing affinity for somatostatin (SSTR) and dopamine (D2R) receptors. Its intended action is to induce cell cycle arrest and apoptosis in receptor-positive tumor cells.
Q2: We are observing higher-than-expected cytotoxicity in our control cell lines. What could be the cause?
Off-target effects or expression of the target receptor in cell lines thought to be negative can lead to unexpected toxicity. It is also possible that the vehicle used to dissolve this compound is contributing to cell death. A vehicle-only control is essential to rule out this possibility.
Q3: Can the cytotoxic effects of this compound be reversed?
The reversibility of this compound-induced cytotoxicity depends on the duration of exposure and the concentration used. Short-term exposure to low concentrations may be reversible by washing out the compound. However, prolonged exposure that initiates the apoptotic cascade is generally irreversible.
Q4: What are the known downstream signaling pathways activated by this compound?
This compound binding to SSTR/D2R typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This can, in turn, modulate the MAPK and PI3K/Akt pathways, ultimately leading to the activation of pro-apoptotic proteins like caspases.
Technical Support Center: BIM-23190 In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information for conducting in vivo studies with BIM-23190. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic somatostatin (B550006) analog.[1][2][3] It acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with high binding affinities (Ki values of 0.34 nM for SSTR2 and 11.1 nM for SSTR5).[1][2] Like the natural hormone somatostatin, this compound can inhibit the secretion of various other hormones, including growth hormone. This makes it a compound of interest for studying conditions like cancer and acromegaly. Its anti-tumor activity may be related to both direct cell inhibition and anti-angiogenic effects.
Q2: What is a suitable vehicle control for in vivo studies with this compound?
A2: The choice of vehicle is critical for ensuring the stability, solubility, and bioavailability of this compound. The vehicle control should be the same solution used to dissolve this compound, but without the compound itself. Based on available data for similar peptide compounds, common vehicles include:
-
Aqueous solutions: Sterile saline or phosphate-buffered saline (PBS) are often the first choice for water-soluble peptides.
-
Solutions with co-solvents: For peptides with lower aqueous solubility, co-solvents may be necessary. A commonly used formulation for in vivo studies is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a vehicle could be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
It is crucial to perform pilot studies to determine the optimal vehicle for your specific experimental conditions, ensuring the vehicle itself does not cause any adverse effects in the animals.
Q3: How should this compound be stored?
A3: Proper storage is essential to maintain the integrity of this compound.
-
Powder: Store the lyophilized powder at -20°C for up to one year or at -80°C for up to two years, protected from moisture.
-
Stock Solutions: Once dissolved in a solvent like DMSO or water, it is recommended to aliquot the solution and store it at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q4: What are the recommended routes of administration for in vivo studies?
A4: The route of administration will depend on the experimental goals, the chosen animal model, and the formulation. Common routes for peptide drugs like this compound include:
-
Subcutaneous (SC) injection: This is a common route for sustained release.
-
Intravenous (IV) injection: For rapid distribution and achieving peak plasma concentrations.
-
Intramuscular (IM) injection: Often used for long-acting formulations.
In a study using a C6 glioma mouse model, this compound was administered via injection twice a day.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound | - Incorrect solvent selection.- Low temperature of the solvent.- pH of the solution is not optimal. | - Test a range of biocompatible solvents and co-solvents (see FAQ 2).- Gentle warming and/or sonication can aid dissolution.- Adjust the pH of the buffer, as peptide solubility can be pH-dependent. |
| Inconsistent Experimental Results | - Instability of the prepared this compound solution.- Inaccurate dosing.- High variability in animal response. | - Prepare fresh solutions for each experiment or store aliquots appropriately to avoid degradation.- Ensure accurate calibration of pipettes and syringes.- Increase the number of animals per group to improve statistical power. |
| Observed Toxicity or Adverse Effects in Animals | - The vehicle itself may be causing toxicity.- The dose of this compound is too high.- Rapid clearance leading to off-target effects. | - Run a vehicle-only control group to assess for any adverse effects from the vehicle.- Perform a dose-response study to identify the maximum tolerated dose (MTD).- Consider a different route of administration or a formulation that allows for slower release. |
| Low Bioavailability | - Rapid degradation of the peptide in vivo.- Poor absorption from the administration site. | - Consider formulation strategies to protect the peptide from enzymatic degradation, such as using PEGylation or encapsulation (though this requires specialized formulation).- Evaluate alternative routes of administration (e.g., IV instead of SC). |
Experimental Protocols
Protocol: Preparation of this compound for Subcutaneous Injection
This protocol is an example and may require optimization for your specific study.
-
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, newly opened
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
-
-
Procedure:
-
On the day of the experiment, allow the this compound powder and all vehicle components to equilibrate to room temperature.
-
To prepare a stock solution, dissolve this compound in DMSO. For example, to make a 10 mg/mL stock, add the appropriate volume of DMSO to your vial of this compound. Vortex and/or sonicate briefly if needed to ensure complete dissolution.
-
To prepare the final injection solution (e.g., a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline), calculate the required volumes of each component.
-
In a sterile tube, add the components in the following order, mixing after each addition:
-
The required volume of the this compound/DMSO stock solution.
-
The calculated volume of PEG300.
-
The calculated volume of Tween-80.
-
The calculated volume of saline.
-
-
Vortex the final solution gently to ensure it is homogenous.
-
Prepare the vehicle control by mixing the same proportions of DMSO, PEG300, Tween-80, and saline without the this compound.
-
Visually inspect both the drug solution and the vehicle control for any precipitation before administration.
-
Protocol: In Vivo Administration and Monitoring
-
Animal Model: The choice of animal model is critical and should be relevant to the research question. For example, male athymic nude mice have been used in studies of C6 glioma.
-
Dosing: The dosage will need to be determined based on previous studies or a dose-finding experiment. A dose of 50 μ g/mouse , administered twice daily, has been reported to show anti-tumor activity.
-
Administration:
-
Gently restrain the animal.
-
For subcutaneous injection, lift the skin on the back or flank to create a tent.
-
Insert the needle at the base of the tented skin and inject the calculated volume of the this compound solution or vehicle control.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or skin irritation at the injection site.
-
Measure tumor size (if applicable) and other relevant endpoints according to the study design.
-
Visualizations
Caption: Signaling pathway of this compound via SSTR2/5 and G-protein inhibition of adenylyl cyclase.
Caption: A typical experimental workflow for an in vivo study with this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: BIM-23190 In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information for conducting in vivo studies with BIM-23190. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic somatostatin analog.[1][2][3] It acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with high binding affinities (Ki values of 0.34 nM for SSTR2 and 11.1 nM for SSTR5).[1][2] Like the natural hormone somatostatin, this compound can inhibit the secretion of various other hormones, including growth hormone. This makes it a compound of interest for studying conditions like cancer and acromegaly. Its anti-tumor activity may be related to both direct cell inhibition and anti-angiogenic effects.
Q2: What is a suitable vehicle control for in vivo studies with this compound?
A2: The choice of vehicle is critical for ensuring the stability, solubility, and bioavailability of this compound. The vehicle control should be the same solution used to dissolve this compound, but without the compound itself. Based on available data for similar peptide compounds, common vehicles include:
-
Aqueous solutions: Sterile saline or phosphate-buffered saline (PBS) are often the first choice for water-soluble peptides.
-
Solutions with co-solvents: For peptides with lower aqueous solubility, co-solvents may be necessary. A commonly used formulation for in vivo studies is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a vehicle could be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
It is crucial to perform pilot studies to determine the optimal vehicle for your specific experimental conditions, ensuring the vehicle itself does not cause any adverse effects in the animals.
Q3: How should this compound be stored?
A3: Proper storage is essential to maintain the integrity of this compound.
-
Powder: Store the lyophilized powder at -20°C for up to one year or at -80°C for up to two years, protected from moisture.
-
Stock Solutions: Once dissolved in a solvent like DMSO or water, it is recommended to aliquot the solution and store it at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q4: What are the recommended routes of administration for in vivo studies?
A4: The route of administration will depend on the experimental goals, the chosen animal model, and the formulation. Common routes for peptide drugs like this compound include:
-
Subcutaneous (SC) injection: This is a common route for sustained release.
-
Intravenous (IV) injection: For rapid distribution and achieving peak plasma concentrations.
-
Intramuscular (IM) injection: Often used for long-acting formulations.
In a study using a C6 glioma mouse model, this compound was administered via injection twice a day.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound | - Incorrect solvent selection.- Low temperature of the solvent.- pH of the solution is not optimal. | - Test a range of biocompatible solvents and co-solvents (see FAQ 2).- Gentle warming and/or sonication can aid dissolution.- Adjust the pH of the buffer, as peptide solubility can be pH-dependent. |
| Inconsistent Experimental Results | - Instability of the prepared this compound solution.- Inaccurate dosing.- High variability in animal response. | - Prepare fresh solutions for each experiment or store aliquots appropriately to avoid degradation.- Ensure accurate calibration of pipettes and syringes.- Increase the number of animals per group to improve statistical power. |
| Observed Toxicity or Adverse Effects in Animals | - The vehicle itself may be causing toxicity.- The dose of this compound is too high.- Rapid clearance leading to off-target effects. | - Run a vehicle-only control group to assess for any adverse effects from the vehicle.- Perform a dose-response study to identify the maximum tolerated dose (MTD).- Consider a different route of administration or a formulation that allows for slower release. |
| Low Bioavailability | - Rapid degradation of the peptide in vivo.- Poor absorption from the administration site. | - Consider formulation strategies to protect the peptide from enzymatic degradation, such as using PEGylation or encapsulation (though this requires specialized formulation).- Evaluate alternative routes of administration (e.g., IV instead of SC). |
Experimental Protocols
Protocol: Preparation of this compound for Subcutaneous Injection
This protocol is an example and may require optimization for your specific study.
-
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, newly opened
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
-
-
Procedure:
-
On the day of the experiment, allow the this compound powder and all vehicle components to equilibrate to room temperature.
-
To prepare a stock solution, dissolve this compound in DMSO. For example, to make a 10 mg/mL stock, add the appropriate volume of DMSO to your vial of this compound. Vortex and/or sonicate briefly if needed to ensure complete dissolution.
-
To prepare the final injection solution (e.g., a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline), calculate the required volumes of each component.
-
In a sterile tube, add the components in the following order, mixing after each addition:
-
The required volume of the this compound/DMSO stock solution.
-
The calculated volume of PEG300.
-
The calculated volume of Tween-80.
-
The calculated volume of saline.
-
-
Vortex the final solution gently to ensure it is homogenous.
-
Prepare the vehicle control by mixing the same proportions of DMSO, PEG300, Tween-80, and saline without the this compound.
-
Visually inspect both the drug solution and the vehicle control for any precipitation before administration.
-
Protocol: In Vivo Administration and Monitoring
-
Animal Model: The choice of animal model is critical and should be relevant to the research question. For example, male athymic nude mice have been used in studies of C6 glioma.
-
Dosing: The dosage will need to be determined based on previous studies or a dose-finding experiment. A dose of 50 μ g/mouse , administered twice daily, has been reported to show anti-tumor activity.
-
Administration:
-
Gently restrain the animal.
-
For subcutaneous injection, lift the skin on the back or flank to create a tent.
-
Insert the needle at the base of the tented skin and inject the calculated volume of the this compound solution or vehicle control.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or skin irritation at the injection site.
-
Measure tumor size (if applicable) and other relevant endpoints according to the study design.
-
Visualizations
Caption: Signaling pathway of this compound via SSTR2/5 and G-protein inhibition of adenylyl cyclase.
Caption: A typical experimental workflow for an in vivo study with this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
Interpreting Unexpected BIM-23190 Experimental Outcomes: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental outcomes with BIM-23190.
This compound is a somatostatin (B550006) analog that functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4][5] It is primarily investigated for its potential therapeutic applications in cancer and acromegaly due to its ability to inhibit hormone secretion and cell proliferation. However, as with any experimental compound, unexpected results can occur. This guide will help you navigate these situations.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment in cancer cell lines expressing SSTR2 and/or SSTR5?
A1: The expected outcome is the inhibition of cell proliferation. This compound, by activating SSTR2 and SSTR5, is anticipated to induce cytostatic effects. This can be observed as a decrease in cell viability, reduction in colony formation, or cell cycle arrest. Mechanistically, this compound has been shown to reduce the expression of the proliferation marker Ki-67 and phosphorylated ERK1/2, while upregulating the cell cycle inhibitor p27Kip1.
Q2: We are not observing any anti-proliferative effect of this compound on our cancer cell line, even though we have confirmed SSTR2 and SSTR5 expression. What could be the reason?
A2: Several factors could contribute to this. Please refer to the troubleshooting guide below under "Issue 1: No observable anti-proliferative effect." It is also important to consider that in some specific contexts, such as small cell lung cancer, SSTR2 signaling has been paradoxically associated with promoting tumor survival.
Q3: We have observed a slight increase in prolactin levels in our in vivo model after this compound administration. Is this an expected off-target effect?
A3: While generally known to inhibit hormone secretion, some somatostatin analogs have been reported to cause a mild stimulation of prolactin (PRL) secretion. This is considered a known, albeit counterintuitive, effect and not necessarily an off-target effect. The regulation of prolactin secretion is complex and can be influenced by multiple signaling pathways.
Q4: What are the known binding affinities of this compound for its target receptors?
A4: this compound exhibits a high affinity for SSTR2 and a moderate affinity for SSTR5. The binding affinities (Ki) are summarized in the table below.
Quantitative Data Summary
| Parameter | SSTR2 | SSTR5 | Reference |
| Binding Affinity (Ki) | 0.34 nM | 11.1 nM |
Experimental Protocols
While specific protocols should be optimized for your experimental system, here is a general methodology for a key experiment cited in the literature.
In Vivo Tumor Growth Inhibition Assay (C6 glioma model)
-
Animal Model: Male athymic nude (nu/nu) mice (5-6 weeks old).
-
Tumor Implantation: Subcutaneous injection of C6 glioma cells.
-
Treatment: Intraperitoneal or subcutaneous injection of this compound (e.g., 50 μ g/mouse , twice daily) for a specified period (e.g., 19 days).
-
Monitoring: Tumor volume should be measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or analysis of signaling pathway components).
Troubleshooting Guides
Issue 1: No observable anti-proliferative effect in SSTR2/SSTR5-positive cells.
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression Levels | Quantify SSTR2 and SSTR5 mRNA and protein levels in your cell line. Even if present, the expression levels might be too low to elicit a significant response. |
| Receptor Desensitization/Internalization | Chronic exposure to agonists can lead to receptor desensitization. Try a shorter treatment duration or a pulsatile dosing regimen. |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line. Ensure the compound is properly dissolved and stored. |
| Cell Culture Conditions | Ensure optimal cell culture conditions (e.g., media, serum concentration, cell density). Sub-optimal conditions can mask the effects of the compound. |
| Dominant Pro--survival Signaling | Your cell line may have dominant pro-survival pathways that override the inhibitory signals from SSTR2/SSTR5 activation. Consider combination therapies to block these pathways. |
| Cell Line Integrity | Verify the identity and integrity of your cell line through STR profiling to rule out contamination or misidentification. |
Issue 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and follow a consistent seeding pattern in multi-well plates. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Pipetting Errors | Calibrate your pipettes regularly. For small volumes, use appropriate pipette sizes to minimize errors. |
| Incomplete this compound Solubilization | Ensure this compound is fully dissolved before adding it to the cell culture media. Vortex and visually inspect for any precipitates. |
| Assay Timing and Readout | Perform the assay at a consistent time point after treatment. Ensure the plate reader or other detection instrument is properly calibrated and warmed up. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound activates SSTR2 and SSTR5, which are G-protein coupled receptors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. SSTR2 activation can also stimulate phospholipase C (PLC), resulting in an increase in intracellular calcium. These initial events trigger downstream cascades involving MAP kinase and AKT pathways, ultimately leading to the regulation of hormone secretion and cell proliferation.
Caption: this compound signaling cascade.
Troubleshooting Workflow for Unexpected Results
The following workflow provides a logical approach to troubleshooting unexpected experimental outcomes with this compound.
Caption: Logical troubleshooting workflow.
References
- 1. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor 2 signaling promotes growth and tumor survival in small-cell lung cancer. | MASLAB [vumc.org]
- 5. mdpi.com [mdpi.com]
Interpreting Unexpected BIM-23190 Experimental Outcomes: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental outcomes with BIM-23190.
This compound is a somatostatin analog that functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4][5] It is primarily investigated for its potential therapeutic applications in cancer and acromegaly due to its ability to inhibit hormone secretion and cell proliferation. However, as with any experimental compound, unexpected results can occur. This guide will help you navigate these situations.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment in cancer cell lines expressing SSTR2 and/or SSTR5?
A1: The expected outcome is the inhibition of cell proliferation. This compound, by activating SSTR2 and SSTR5, is anticipated to induce cytostatic effects. This can be observed as a decrease in cell viability, reduction in colony formation, or cell cycle arrest. Mechanistically, this compound has been shown to reduce the expression of the proliferation marker Ki-67 and phosphorylated ERK1/2, while upregulating the cell cycle inhibitor p27Kip1.
Q2: We are not observing any anti-proliferative effect of this compound on our cancer cell line, even though we have confirmed SSTR2 and SSTR5 expression. What could be the reason?
A2: Several factors could contribute to this. Please refer to the troubleshooting guide below under "Issue 1: No observable anti-proliferative effect." It is also important to consider that in some specific contexts, such as small cell lung cancer, SSTR2 signaling has been paradoxically associated with promoting tumor survival.
Q3: We have observed a slight increase in prolactin levels in our in vivo model after this compound administration. Is this an expected off-target effect?
A3: While generally known to inhibit hormone secretion, some somatostatin analogs have been reported to cause a mild stimulation of prolactin (PRL) secretion. This is considered a known, albeit counterintuitive, effect and not necessarily an off-target effect. The regulation of prolactin secretion is complex and can be influenced by multiple signaling pathways.
Q4: What are the known binding affinities of this compound for its target receptors?
A4: this compound exhibits a high affinity for SSTR2 and a moderate affinity for SSTR5. The binding affinities (Ki) are summarized in the table below.
Quantitative Data Summary
| Parameter | SSTR2 | SSTR5 | Reference |
| Binding Affinity (Ki) | 0.34 nM | 11.1 nM |
Experimental Protocols
While specific protocols should be optimized for your experimental system, here is a general methodology for a key experiment cited in the literature.
In Vivo Tumor Growth Inhibition Assay (C6 glioma model)
-
Animal Model: Male athymic nude (nu/nu) mice (5-6 weeks old).
-
Tumor Implantation: Subcutaneous injection of C6 glioma cells.
-
Treatment: Intraperitoneal or subcutaneous injection of this compound (e.g., 50 μ g/mouse , twice daily) for a specified period (e.g., 19 days).
-
Monitoring: Tumor volume should be measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or analysis of signaling pathway components).
Troubleshooting Guides
Issue 1: No observable anti-proliferative effect in SSTR2/SSTR5-positive cells.
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression Levels | Quantify SSTR2 and SSTR5 mRNA and protein levels in your cell line. Even if present, the expression levels might be too low to elicit a significant response. |
| Receptor Desensitization/Internalization | Chronic exposure to agonists can lead to receptor desensitization. Try a shorter treatment duration or a pulsatile dosing regimen. |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line. Ensure the compound is properly dissolved and stored. |
| Cell Culture Conditions | Ensure optimal cell culture conditions (e.g., media, serum concentration, cell density). Sub-optimal conditions can mask the effects of the compound. |
| Dominant Pro--survival Signaling | Your cell line may have dominant pro-survival pathways that override the inhibitory signals from SSTR2/SSTR5 activation. Consider combination therapies to block these pathways. |
| Cell Line Integrity | Verify the identity and integrity of your cell line through STR profiling to rule out contamination or misidentification. |
Issue 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and follow a consistent seeding pattern in multi-well plates. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Pipetting Errors | Calibrate your pipettes regularly. For small volumes, use appropriate pipette sizes to minimize errors. |
| Incomplete this compound Solubilization | Ensure this compound is fully dissolved before adding it to the cell culture media. Vortex and visually inspect for any precipitates. |
| Assay Timing and Readout | Perform the assay at a consistent time point after treatment. Ensure the plate reader or other detection instrument is properly calibrated and warmed up. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound activates SSTR2 and SSTR5, which are G-protein coupled receptors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. SSTR2 activation can also stimulate phospholipase C (PLC), resulting in an increase in intracellular calcium. These initial events trigger downstream cascades involving MAP kinase and AKT pathways, ultimately leading to the regulation of hormone secretion and cell proliferation.
Caption: this compound signaling cascade.
Troubleshooting Workflow for Unexpected Results
The following workflow provides a logical approach to troubleshooting unexpected experimental outcomes with this compound.
Caption: Logical troubleshooting workflow.
References
- 1. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor 2 signaling promotes growth and tumor survival in small-cell lung cancer. | MASLAB [vumc.org]
- 5. mdpi.com [mdpi.com]
BIM-23190 Stability at Different pH Levels: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals working with BIM-23190. It provides essential information regarding the stability of this somatostatin (B550006) analog at various pH levels, offering troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound in an aqueous solution?
A1: While specific stability data for this compound is not publicly available, data from similar somatostatin analogs, such as octreotide, suggest that optimal stability in aqueous solutions is achieved at a slightly acidic pH. For octreotide, the most favorable stability is observed around pH 4.[1] Storing this compound in a buffer system within a pH range of 4 to 5 is a recommended starting point to minimize degradation.
Q2: What are the primary degradation pathways for this compound in solution?
A2: Peptides like this compound are susceptible to several degradation pathways in aqueous solutions, with the rate of degradation being highly dependent on the pH.[2][3] The most common pathways include:
-
Hydrolysis: Cleavage of the peptide backbone, which is catalyzed by both acidic and basic conditions.
-
Deamidation: The hydrolysis of the side-chain amide of asparagine and glutamine residues, which is significant at neutral and basic pH.[4]
-
Oxidation: Methionine and cysteine residues are particularly prone to oxidation. The rate of cysteine oxidation increases at higher pH.[3]
-
Disulfide Exchange: Peptides with disulfide bridges, like this compound, can undergo scrambling, leading to loss of biological activity. This is more prevalent at neutral to alkaline pH.
Q3: I am observing a loss of activity in my this compound sample. What could be the cause?
A3: A loss of biological activity could be due to chemical degradation or physical instability. If you suspect degradation, consider the pH of your solution. If the pH is neutral or basic, deamidation and disulfide exchange are more likely. If the solution has been exposed to light or air, oxidation may have occurred. It is also crucial to consider the buffer composition, as certain buffer species can accelerate degradation.
Q4: Can I store this compound solutions at room temperature?
A4: Based on general peptide stability principles and information for similar compounds like lanreotide, it is not recommended to store this compound solutions at room temperature for extended periods. For short-term storage (a few days), refrigeration at 2-8°C is advisable. For long-term storage, it is best to store aliquots of the solution at -20°C or -80°C to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased peptide concentration over time | Hydrolysis of the peptide backbone. | Adjust the pH of the solution to a more acidic range (e.g., pH 4-5) using a suitable buffer like acetate. Store at lower temperatures. |
| Formation of unknown peaks in HPLC analysis | Degradation products from deamidation or oxidation. | If deamidation is suspected (common at neutral/alkaline pH), work at a lower pH. To prevent oxidation, degas your solvents and consider adding an antioxidant like methionine. |
| Precipitation or aggregation of the peptide | The pH of the solution is near the isoelectric point (pI) of this compound, minimizing its net charge and solubility. | Adjust the pH of the buffer to be at least 2 units away from the pI of the peptide to ensure it carries a net positive or negative charge. |
| Inconsistent experimental results | Instability of the peptide in the experimental buffer. | Perform a pH stability study (see protocol below) to determine the optimal pH for your specific experimental conditions. Ensure consistent storage conditions for all samples. |
Experimental Protocols
Protocol: Determining the pH-Dependent Stability of this compound
This protocol provides a framework for researchers to assess the stability of this compound at different pH values.
1. Materials:
-
This compound
-
A series of buffers covering a pH range (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath
2. Procedure:
-
Buffer Preparation: Prepare a set of buffers at various pH values (e.g., 3, 4, 5, 6, 7, 8).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer.
-
Initial Analysis (T=0): Immediately analyze an aliquot of each sample by HPLC to determine the initial peak area of the intact this compound.
-
Incubation: Incubate the remaining samples at a constant temperature (e.g., 37°C or 50°C to accelerate degradation).
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), withdraw aliquots from each sample and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability under these conditions.
Signaling Pathways and Workflows
This compound is an agonist for somatostatin receptors 2 (SSTR2) and 5 (SSTR5). Upon binding, it triggers intracellular signaling cascades that can inhibit cell proliferation and hormone secretion.
Caption: this compound signaling pathway via SSTR2 and SSTR5.
Caption: Workflow for pH-dependent stability testing of this compound.
References
BIM-23190 Stability at Different pH Levels: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals working with BIM-23190. It provides essential information regarding the stability of this somatostatin analog at various pH levels, offering troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound in an aqueous solution?
A1: While specific stability data for this compound is not publicly available, data from similar somatostatin analogs, such as octreotide, suggest that optimal stability in aqueous solutions is achieved at a slightly acidic pH. For octreotide, the most favorable stability is observed around pH 4.[1] Storing this compound in a buffer system within a pH range of 4 to 5 is a recommended starting point to minimize degradation.
Q2: What are the primary degradation pathways for this compound in solution?
A2: Peptides like this compound are susceptible to several degradation pathways in aqueous solutions, with the rate of degradation being highly dependent on the pH.[2][3] The most common pathways include:
-
Hydrolysis: Cleavage of the peptide backbone, which is catalyzed by both acidic and basic conditions.
-
Deamidation: The hydrolysis of the side-chain amide of asparagine and glutamine residues, which is significant at neutral and basic pH.[4]
-
Oxidation: Methionine and cysteine residues are particularly prone to oxidation. The rate of cysteine oxidation increases at higher pH.[3]
-
Disulfide Exchange: Peptides with disulfide bridges, like this compound, can undergo scrambling, leading to loss of biological activity. This is more prevalent at neutral to alkaline pH.
Q3: I am observing a loss of activity in my this compound sample. What could be the cause?
A3: A loss of biological activity could be due to chemical degradation or physical instability. If you suspect degradation, consider the pH of your solution. If the pH is neutral or basic, deamidation and disulfide exchange are more likely. If the solution has been exposed to light or air, oxidation may have occurred. It is also crucial to consider the buffer composition, as certain buffer species can accelerate degradation.
Q4: Can I store this compound solutions at room temperature?
A4: Based on general peptide stability principles and information for similar compounds like lanreotide, it is not recommended to store this compound solutions at room temperature for extended periods. For short-term storage (a few days), refrigeration at 2-8°C is advisable. For long-term storage, it is best to store aliquots of the solution at -20°C or -80°C to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased peptide concentration over time | Hydrolysis of the peptide backbone. | Adjust the pH of the solution to a more acidic range (e.g., pH 4-5) using a suitable buffer like acetate. Store at lower temperatures. |
| Formation of unknown peaks in HPLC analysis | Degradation products from deamidation or oxidation. | If deamidation is suspected (common at neutral/alkaline pH), work at a lower pH. To prevent oxidation, degas your solvents and consider adding an antioxidant like methionine. |
| Precipitation or aggregation of the peptide | The pH of the solution is near the isoelectric point (pI) of this compound, minimizing its net charge and solubility. | Adjust the pH of the buffer to be at least 2 units away from the pI of the peptide to ensure it carries a net positive or negative charge. |
| Inconsistent experimental results | Instability of the peptide in the experimental buffer. | Perform a pH stability study (see protocol below) to determine the optimal pH for your specific experimental conditions. Ensure consistent storage conditions for all samples. |
Experimental Protocols
Protocol: Determining the pH-Dependent Stability of this compound
This protocol provides a framework for researchers to assess the stability of this compound at different pH values.
1. Materials:
-
This compound
-
A series of buffers covering a pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath
2. Procedure:
-
Buffer Preparation: Prepare a set of buffers at various pH values (e.g., 3, 4, 5, 6, 7, 8).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer.
-
Initial Analysis (T=0): Immediately analyze an aliquot of each sample by HPLC to determine the initial peak area of the intact this compound.
-
Incubation: Incubate the remaining samples at a constant temperature (e.g., 37°C or 50°C to accelerate degradation).
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), withdraw aliquots from each sample and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability under these conditions.
Signaling Pathways and Workflows
This compound is an agonist for somatostatin receptors 2 (SSTR2) and 5 (SSTR5). Upon binding, it triggers intracellular signaling cascades that can inhibit cell proliferation and hormone secretion.
Caption: this compound signaling pathway via SSTR2 and SSTR5.
Caption: Workflow for pH-dependent stability testing of this compound.
References
Non-specific binding of BIM-23190 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of BIM-23190 in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding targets?
A1: this compound is a synthetic somatostatin (B550006) analog.[1][2][3][4] It functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] Its high affinity for these receptors makes it a valuable tool in cancer and acromegaly research.
Q2: What is non-specific binding (NSB) and why is it a concern in assays with this compound?
A2: Non-specific binding refers to the binding of a ligand, such as this compound, to entities other than its intended target receptors. This can include binding to lipids, other proteins, or the assay apparatus itself. High non-specific binding can obscure the specific binding signal, leading to inaccurate measurements of receptor affinity (Kd) and density (Bmax). Ideally, non-specific binding should account for less than 50% of the total binding at the highest ligand concentration used.
Q3: What are the potential causes of high non-specific binding with this compound?
A3: High non-specific binding with this compound can stem from several factors:
-
Ligand Properties: this compound, being a peptide, may exhibit hydrophobicity that contributes to non-specific interactions. The purity of the this compound stock is also crucial, as impurities can lead to high NSB.
-
Assay Conditions: Suboptimal assay conditions are a common cause. This includes using too high a concentration of this compound, an inappropriate buffer composition, or inadequate washing steps.
-
Biological Sample: A high concentration of membrane proteins in the assay can increase non-specific binding sites. The integrity of the target receptors (SSTR2 and SSTR5) is also important; degraded receptors can lead to low specific binding, making the non-specific component appear relatively high.
Troubleshooting Guide for High Non-Specific Binding of this compound
If you are experiencing high non-specific binding in your experiments with this compound, follow this troubleshooting guide.
Step 1: Evaluate and Optimize this compound Concentration
The concentration of this compound is a critical factor. A common starting point is a concentration at or below its dissociation constant (Kd) for the target receptors.
| Receptor Target | Reported Ki of this compound |
| SSTR2 | 0.34 nM |
| SSTR5 | 11.1 nM |
Recommendation: If you observe high NSB, try reducing the concentration of labeled this compound.
Step 2: Assess and Optimize Assay Conditions
Fine-tuning your assay conditions can significantly reduce non-specific binding.
| Parameter | Recommendation |
| Incubation Time & Temperature | Shorter incubation times may decrease NSB, but ensure that equilibrium for specific binding is still achieved. |
| Washing Steps | Increase the number of washes or the volume of the wash buffer to more effectively remove unbound this compound. Use ice-cold wash buffer to minimize the dissociation of specifically bound ligand. |
| Assay Buffer Composition | Modify the buffer by including agents like bovine serum albumin (BSA) to reduce non-specific interactions. Adding salts or detergents can also be beneficial. |
| Filter Treatment (for filtration assays) | Pre-soak filters in a blocking agent solution, such as polyethyleneimine (PEI), to reduce this compound binding to the filter itself. |
Step 3: Optimize Biological Sample Preparation
The preparation of your cells or tissues is crucial for a clean signal.
| Parameter | Recommendation |
| Membrane Protein Concentration | A typical range for most receptor assays is 100-500 µg of membrane protein. It may be necessary to titrate the amount of cell membrane to optimize your assay. |
| Receptor Integrity | Ensure proper storage and handling of your cell or tissue preparations to prevent receptor degradation. You can verify receptor presence and integrity using methods like Western blotting. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for high non-specific binding.
Experimental Protocols
Protocol: Radioligand Binding Assay for this compound
This protocol is a general guideline for a radioligand binding assay using a labeled version of this compound.
-
Preparation of Cell Membranes:
-
Culture cells expressing SSTR2 and/or SSTR5.
-
Harvest cells and homogenize in an ice-cold buffer.
-
Centrifuge the homogenate and wash the resulting membrane pellet to remove endogenous ligands.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (e.g., 100-500 µg of protein).
-
Radiolabeled this compound at a concentration near its Kd.
-
For determining non-specific binding, add a high concentration of an unlabeled competitor (e.g., unlabeled this compound or another SSTR2/5 ligand) to a subset of wells.
-
For total binding, add assay buffer instead of the unlabeled competitor.
-
-
Incubate the plate to allow binding to reach equilibrium. The time and temperature should be optimized for the specific system.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the specific binding as a function of the free radioligand concentration.
-
Signaling Pathway
This compound, as a somatostatin analog, activates SSTR2 and SSTR5, which are G protein-coupled receptors. This activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, ultimately affecting cell proliferation and hormone secretion.
Caption: this compound signaling pathway.
References
Non-specific binding of BIM-23190 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of BIM-23190 in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding targets?
A1: this compound is a synthetic somatostatin analog.[1][2][3][4] It functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] Its high affinity for these receptors makes it a valuable tool in cancer and acromegaly research.
Q2: What is non-specific binding (NSB) and why is it a concern in assays with this compound?
A2: Non-specific binding refers to the binding of a ligand, such as this compound, to entities other than its intended target receptors. This can include binding to lipids, other proteins, or the assay apparatus itself. High non-specific binding can obscure the specific binding signal, leading to inaccurate measurements of receptor affinity (Kd) and density (Bmax). Ideally, non-specific binding should account for less than 50% of the total binding at the highest ligand concentration used.
Q3: What are the potential causes of high non-specific binding with this compound?
A3: High non-specific binding with this compound can stem from several factors:
-
Ligand Properties: this compound, being a peptide, may exhibit hydrophobicity that contributes to non-specific interactions. The purity of the this compound stock is also crucial, as impurities can lead to high NSB.
-
Assay Conditions: Suboptimal assay conditions are a common cause. This includes using too high a concentration of this compound, an inappropriate buffer composition, or inadequate washing steps.
-
Biological Sample: A high concentration of membrane proteins in the assay can increase non-specific binding sites. The integrity of the target receptors (SSTR2 and SSTR5) is also important; degraded receptors can lead to low specific binding, making the non-specific component appear relatively high.
Troubleshooting Guide for High Non-Specific Binding of this compound
If you are experiencing high non-specific binding in your experiments with this compound, follow this troubleshooting guide.
Step 1: Evaluate and Optimize this compound Concentration
The concentration of this compound is a critical factor. A common starting point is a concentration at or below its dissociation constant (Kd) for the target receptors.
| Receptor Target | Reported Ki of this compound |
| SSTR2 | 0.34 nM |
| SSTR5 | 11.1 nM |
Recommendation: If you observe high NSB, try reducing the concentration of labeled this compound.
Step 2: Assess and Optimize Assay Conditions
Fine-tuning your assay conditions can significantly reduce non-specific binding.
| Parameter | Recommendation |
| Incubation Time & Temperature | Shorter incubation times may decrease NSB, but ensure that equilibrium for specific binding is still achieved. |
| Washing Steps | Increase the number of washes or the volume of the wash buffer to more effectively remove unbound this compound. Use ice-cold wash buffer to minimize the dissociation of specifically bound ligand. |
| Assay Buffer Composition | Modify the buffer by including agents like bovine serum albumin (BSA) to reduce non-specific interactions. Adding salts or detergents can also be beneficial. |
| Filter Treatment (for filtration assays) | Pre-soak filters in a blocking agent solution, such as polyethyleneimine (PEI), to reduce this compound binding to the filter itself. |
Step 3: Optimize Biological Sample Preparation
The preparation of your cells or tissues is crucial for a clean signal.
| Parameter | Recommendation |
| Membrane Protein Concentration | A typical range for most receptor assays is 100-500 µg of membrane protein. It may be necessary to titrate the amount of cell membrane to optimize your assay. |
| Receptor Integrity | Ensure proper storage and handling of your cell or tissue preparations to prevent receptor degradation. You can verify receptor presence and integrity using methods like Western blotting. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for high non-specific binding.
Experimental Protocols
Protocol: Radioligand Binding Assay for this compound
This protocol is a general guideline for a radioligand binding assay using a labeled version of this compound.
-
Preparation of Cell Membranes:
-
Culture cells expressing SSTR2 and/or SSTR5.
-
Harvest cells and homogenize in an ice-cold buffer.
-
Centrifuge the homogenate and wash the resulting membrane pellet to remove endogenous ligands.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (e.g., 100-500 µg of protein).
-
Radiolabeled this compound at a concentration near its Kd.
-
For determining non-specific binding, add a high concentration of an unlabeled competitor (e.g., unlabeled this compound or another SSTR2/5 ligand) to a subset of wells.
-
For total binding, add assay buffer instead of the unlabeled competitor.
-
-
Incubate the plate to allow binding to reach equilibrium. The time and temperature should be optimized for the specific system.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the specific binding as a function of the free radioligand concentration.
-
Signaling Pathway
This compound, as a somatostatin analog, activates SSTR2 and SSTR5, which are G protein-coupled receptors. This activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, ultimately affecting cell proliferation and hormone secretion.
Caption: this compound signaling pathway.
References
Technical Support Center: BIM-23190 Dosage and Administration Guide
Welcome to the technical support center for BIM-23190. This guide provides detailed information for researchers, scientists, and drug development professionals on adjusting this compound dosage for different animal models. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective somatostatin (B550006) analog that preferentially binds to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] Its mechanism of action involves the inhibition of cell proliferation and hormone secretion, such as growth hormone.[1] This makes it a compound of interest for studying cancer and conditions like acromegaly.[1][2]
Q2: What is the established dosage of this compound in a mouse model?
A2: In a widely cited study, a dosage of 50 μ g/mouse , administered twice daily via injection, was shown to be effective in significantly reducing tumor growth in a C6 glioma mouse model.
Q3: Are there established dosages for this compound in other animal models like rats or non-human primates?
A3: Currently, publicly available literature does not provide specific, established dosages for this compound in rat or non-human primate models. Dosage determination in these species would require empirical dose-finding studies.
Q4: How does this compound exert its anti-tumor effects?
A4: this compound's anti-tumor activity is associated with the downregulation of cell proliferation markers like Ki-67 and phospho-ERK1/2, and the upregulation of the cell cycle inhibitor p27Kip1.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Lack of efficacy in a mouse model | - Suboptimal Dosage: The 50 μ g/mouse dosage may not be optimal for your specific tumor model or mouse strain. - Administration Route: The route of administration may not be providing adequate bioavailability. - Tumor Model Resistance: The tumor model may not express sufficient levels of SSTR2 and SSTR5. | - Perform a dose-response study to determine the optimal dose for your model. - Consider alternative administration routes, such as continuous infusion via an osmotic pump. - Confirm SSTR2 and SSTR5 expression in your tumor model via immunohistochemistry or western blotting. |
| Observed Toxicity or Adverse Effects | - Dosage Too High: The current dosage may be causing off-target effects. - Animal Strain Sensitivity: The animal strain being used might be more sensitive to the compound. | - Reduce the dosage and/or the frequency of administration. - Closely monitor the animals for signs of toxicity (e.g., weight loss, behavioral changes). - Consult veterinary staff for appropriate supportive care. |
| Difficulty with Compound Solubility | - Improper Solvent: The vehicle used for reconstitution may not be appropriate for the desired concentration. | - Refer to the manufacturer's instructions for recommended solvents. A common vehicle is sterile saline or a buffered solution. For higher concentrations, co-solvents like DMSO may be necessary, but their final concentration should be minimized and tested for vehicle effects. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound dosage in an animal model.
| Animal Model | Strain | Condition | Dosage | Administration Route | Frequency | Duration | Observed Effect |
| Mouse | Male athymic nude (nu/nu) | C6 glioma xenograft | 50 μ g/mouse | Injection | Twice a day | 19 days | Significantly reduced tumor growth rate |
Experimental Protocols
Detailed Methodology for In Vivo Efficacy Study in a Mouse Xenograft Model:
This protocol is based on studies investigating the anti-tumor effects of this compound in a C6 glioma xenograft model.
-
Animal Model: Male athymic nude (nu/nu) mice, 5-6 weeks old.
-
Tumor Cell Implantation:
-
C6 glioma cells are cultured under standard conditions.
-
A suspension of C6 cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
This compound Formulation: Dissolve this compound in a sterile vehicle (e.g., 0.9% saline) to a final concentration that allows for the administration of 50 µg in a reasonable injection volume (e.g., 100 µL).
-
Administration: Administer 50 µg of this compound or vehicle control via subcutaneous or intraperitoneal injection twice daily.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., 19 days), euthanize the mice and excise the tumors.
-
Tumor tissue can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for Ki-67, p-ERK, p27Kip1) and other molecular analyses.
-
Visualizations
Signaling Pathway of this compound
References
Technical Support Center: BIM-23190 Dosage and Administration Guide
Welcome to the technical support center for BIM-23190. This guide provides detailed information for researchers, scientists, and drug development professionals on adjusting this compound dosage for different animal models. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective somatostatin analog that preferentially binds to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] Its mechanism of action involves the inhibition of cell proliferation and hormone secretion, such as growth hormone.[1] This makes it a compound of interest for studying cancer and conditions like acromegaly.[1][2]
Q2: What is the established dosage of this compound in a mouse model?
A2: In a widely cited study, a dosage of 50 μ g/mouse , administered twice daily via injection, was shown to be effective in significantly reducing tumor growth in a C6 glioma mouse model.
Q3: Are there established dosages for this compound in other animal models like rats or non-human primates?
A3: Currently, publicly available literature does not provide specific, established dosages for this compound in rat or non-human primate models. Dosage determination in these species would require empirical dose-finding studies.
Q4: How does this compound exert its anti-tumor effects?
A4: this compound's anti-tumor activity is associated with the downregulation of cell proliferation markers like Ki-67 and phospho-ERK1/2, and the upregulation of the cell cycle inhibitor p27Kip1.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Lack of efficacy in a mouse model | - Suboptimal Dosage: The 50 μ g/mouse dosage may not be optimal for your specific tumor model or mouse strain. - Administration Route: The route of administration may not be providing adequate bioavailability. - Tumor Model Resistance: The tumor model may not express sufficient levels of SSTR2 and SSTR5. | - Perform a dose-response study to determine the optimal dose for your model. - Consider alternative administration routes, such as continuous infusion via an osmotic pump. - Confirm SSTR2 and SSTR5 expression in your tumor model via immunohistochemistry or western blotting. |
| Observed Toxicity or Adverse Effects | - Dosage Too High: The current dosage may be causing off-target effects. - Animal Strain Sensitivity: The animal strain being used might be more sensitive to the compound. | - Reduce the dosage and/or the frequency of administration. - Closely monitor the animals for signs of toxicity (e.g., weight loss, behavioral changes). - Consult veterinary staff for appropriate supportive care. |
| Difficulty with Compound Solubility | - Improper Solvent: The vehicle used for reconstitution may not be appropriate for the desired concentration. | - Refer to the manufacturer's instructions for recommended solvents. A common vehicle is sterile saline or a buffered solution. For higher concentrations, co-solvents like DMSO may be necessary, but their final concentration should be minimized and tested for vehicle effects. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound dosage in an animal model.
| Animal Model | Strain | Condition | Dosage | Administration Route | Frequency | Duration | Observed Effect |
| Mouse | Male athymic nude (nu/nu) | C6 glioma xenograft | 50 μ g/mouse | Injection | Twice a day | 19 days | Significantly reduced tumor growth rate |
Experimental Protocols
Detailed Methodology for In Vivo Efficacy Study in a Mouse Xenograft Model:
This protocol is based on studies investigating the anti-tumor effects of this compound in a C6 glioma xenograft model.
-
Animal Model: Male athymic nude (nu/nu) mice, 5-6 weeks old.
-
Tumor Cell Implantation:
-
C6 glioma cells are cultured under standard conditions.
-
A suspension of C6 cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
This compound Formulation: Dissolve this compound in a sterile vehicle (e.g., 0.9% saline) to a final concentration that allows for the administration of 50 µg in a reasonable injection volume (e.g., 100 µL).
-
Administration: Administer 50 µg of this compound or vehicle control via subcutaneous or intraperitoneal injection twice daily.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., 19 days), euthanize the mice and excise the tumors.
-
Tumor tissue can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for Ki-67, p-ERK, p27Kip1) and other molecular analyses.
-
Visualizations
Signaling Pathway of this compound
References
Technical Support Center: Overcoming Resistance to BIM-23190 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the somatostatin (B550006) analog BIM-23190 in cell lines. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic somatostatin analog with high selectivity as an agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] Its primary mechanism of action involves binding to these receptors, which are G-protein coupled receptors, to initiate a cascade of intracellular signaling events. This activation can lead to the inhibition of adenylyl cyclase, modulation of the mitogen-activated protein kinase (MAPK) pathway, and activation of phosphotyrosine phosphatases.[1] Ultimately, these signaling events can result in the inhibition of cell proliferation and angiogenesis, making this compound a compound of interest for cancer research.[3]
Q2: My cells have stopped responding to this compound treatment. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to somatostatin analogs, in general, can arise from several factors:
-
Downregulation or Alteration of SSTR2/SSTR5 Receptors: Prolonged exposure to agonists can lead to the internalization and degradation of SSTR2 and SSTR5, reducing the number of receptors on the cell surface available for this compound to bind.
-
Alterations in Downstream Signaling Pathways: Changes in the signaling molecules downstream of SSTR2 and SSTR5, such as mutations or altered expression of proteins in the cAMP or MAPK pathways, can uncouple receptor activation from the anti-proliferative response.
-
Receptor Heterodimerization: Somatostatin receptors can form dimers with other SSTR subtypes or other G-protein coupled receptors. This dimerization can alter the signaling properties and sensitivity to agonists like this compound.
-
Epigenetic Modifications: Changes in the methylation patterns of the SSTR2 or SSTR5 promoter regions can lead to decreased receptor expression.
Q3: How can I investigate if my cell line has developed resistance to this compound?
To determine if your cells have developed resistance, you can perform a series of experiments to compare the resistant cell line to the parental (sensitive) cell line:
-
Cell Viability/Proliferation Assay: Treat both parental and suspected resistant cells with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 for the resistant line indicates resistance.
-
Receptor Expression Analysis: Quantify the expression of SSTR2 and SSTR5 at both the mRNA (qRT-PCR) and protein (Western Blotting, Flow Cytometry, or Immunofluorescence) levels. A decrease in receptor expression in the resistant line is a strong indicator of one mechanism of resistance.
-
Apoptosis Assay: Assess the ability of this compound to induce apoptosis in both cell lines using methods like Annexin V/Propidium Iodide staining followed by flow cytometry. A reduced apoptotic response in the resistant line is expected.
-
Signaling Pathway Analysis: Examine the phosphorylation status of key proteins in the downstream signaling pathways (e.g., ERK, Akt) in response to this compound treatment in both cell lines using Western Blotting.
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in my cell line.
| Possible Cause | Suggested Solution |
| SSTR2/SSTR5 Downregulation | 1. Verify Receptor Expression: Use Western Blot or Flow Cytometry to compare SSTR2 and SSTR5 protein levels between your parental and suspected resistant cell lines. 2. Drug Holiday: Culture the resistant cells in a drug-free medium for several passages to see if receptor expression and sensitivity are restored. 3. Combination Therapy: Consider combining this compound with agents that can upregulate SSTR expression, such as histone deacetylase (HDAC) inhibitors. |
| Alterations in Signaling Pathways | 1. Pathway Analysis: Perform a phospho-protein array or Western blot analysis for key signaling molecules (e.g., p-ERK, p-Akt) to identify altered pathways. 2. Combination with Pathway Inhibitors: If a specific pathway is constitutively active (e.g., PI3K/Akt), try combining this compound with a specific inhibitor for that pathway. |
| Development of a Resistant Subpopulation | 1. Single-Cell Cloning: Isolate single clones from the resistant population and test their individual sensitivity to this compound to assess heterogeneity. |
Quantitative Data
Table 1: Binding Affinity of this compound for Somatostatin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| SSTR2 | 0.34 |
| SSTR5 | 11.1 |
Experimental Protocols
Protocol 1: Assessment of SSTR2 Expression by Western Blot
-
Cell Lysis:
-
Wash parental and resistant cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SSTR2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Seed parental and resistant cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Treat parental and resistant cells with an effective concentration of this compound (determined from viability assays) for a specified time. Include untreated controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Signaling pathway of this compound via SSTR2/5.
Caption: Workflow for troubleshooting this compound resistance.
References
Technical Support Center: Overcoming Resistance to BIM-23190 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the somatostatin analog BIM-23190 in cell lines. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic somatostatin analog with high selectivity as an agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] Its primary mechanism of action involves binding to these receptors, which are G-protein coupled receptors, to initiate a cascade of intracellular signaling events. This activation can lead to the inhibition of adenylyl cyclase, modulation of the mitogen-activated protein kinase (MAPK) pathway, and activation of phosphotyrosine phosphatases.[1] Ultimately, these signaling events can result in the inhibition of cell proliferation and angiogenesis, making this compound a compound of interest for cancer research.[3]
Q2: My cells have stopped responding to this compound treatment. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to somatostatin analogs, in general, can arise from several factors:
-
Downregulation or Alteration of SSTR2/SSTR5 Receptors: Prolonged exposure to agonists can lead to the internalization and degradation of SSTR2 and SSTR5, reducing the number of receptors on the cell surface available for this compound to bind.
-
Alterations in Downstream Signaling Pathways: Changes in the signaling molecules downstream of SSTR2 and SSTR5, such as mutations or altered expression of proteins in the cAMP or MAPK pathways, can uncouple receptor activation from the anti-proliferative response.
-
Receptor Heterodimerization: Somatostatin receptors can form dimers with other SSTR subtypes or other G-protein coupled receptors. This dimerization can alter the signaling properties and sensitivity to agonists like this compound.
-
Epigenetic Modifications: Changes in the methylation patterns of the SSTR2 or SSTR5 promoter regions can lead to decreased receptor expression.
Q3: How can I investigate if my cell line has developed resistance to this compound?
To determine if your cells have developed resistance, you can perform a series of experiments to compare the resistant cell line to the parental (sensitive) cell line:
-
Cell Viability/Proliferation Assay: Treat both parental and suspected resistant cells with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 for the resistant line indicates resistance.
-
Receptor Expression Analysis: Quantify the expression of SSTR2 and SSTR5 at both the mRNA (qRT-PCR) and protein (Western Blotting, Flow Cytometry, or Immunofluorescence) levels. A decrease in receptor expression in the resistant line is a strong indicator of one mechanism of resistance.
-
Apoptosis Assay: Assess the ability of this compound to induce apoptosis in both cell lines using methods like Annexin V/Propidium Iodide staining followed by flow cytometry. A reduced apoptotic response in the resistant line is expected.
-
Signaling Pathway Analysis: Examine the phosphorylation status of key proteins in the downstream signaling pathways (e.g., ERK, Akt) in response to this compound treatment in both cell lines using Western Blotting.
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in my cell line.
| Possible Cause | Suggested Solution |
| SSTR2/SSTR5 Downregulation | 1. Verify Receptor Expression: Use Western Blot or Flow Cytometry to compare SSTR2 and SSTR5 protein levels between your parental and suspected resistant cell lines. 2. Drug Holiday: Culture the resistant cells in a drug-free medium for several passages to see if receptor expression and sensitivity are restored. 3. Combination Therapy: Consider combining this compound with agents that can upregulate SSTR expression, such as histone deacetylase (HDAC) inhibitors. |
| Alterations in Signaling Pathways | 1. Pathway Analysis: Perform a phospho-protein array or Western blot analysis for key signaling molecules (e.g., p-ERK, p-Akt) to identify altered pathways. 2. Combination with Pathway Inhibitors: If a specific pathway is constitutively active (e.g., PI3K/Akt), try combining this compound with a specific inhibitor for that pathway. |
| Development of a Resistant Subpopulation | 1. Single-Cell Cloning: Isolate single clones from the resistant population and test their individual sensitivity to this compound to assess heterogeneity. |
Quantitative Data
Table 1: Binding Affinity of this compound for Somatostatin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| SSTR2 | 0.34 |
| SSTR5 | 11.1 |
Experimental Protocols
Protocol 1: Assessment of SSTR2 Expression by Western Blot
-
Cell Lysis:
-
Wash parental and resistant cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SSTR2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Seed parental and resistant cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Treat parental and resistant cells with an effective concentration of this compound (determined from viability assays) for a specified time. Include untreated controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Signaling pathway of this compound via SSTR2/5.
Caption: Workflow for troubleshooting this compound resistance.
References
Technical Support Center: Ensuring Reproducibility in BIM-23190 Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with BIM-23190.
I. Frequently Asked Questions (FAQs)
A collection of common questions regarding this compound experimental design and execution.
| Question | Answer |
| What is this compound and what is its mechanism of action? | This compound is a synthetic somatostatin (B550006) analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] Its mechanism of action involves binding to these G-protein coupled receptors, which can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and regulation of downstream signaling pathways involved in cell proliferation and hormone secretion. |
| What are the primary research applications of this compound? | This compound has been investigated for its anti-tumor properties, particularly in glioma, and its ability to inhibit growth hormone (GH) secretion from pituitary adenomas.[2][3] |
| What are the binding affinities of this compound for its target receptors? | This compound exhibits a high affinity for SSTR2 with a Ki of 0.34 nM and a moderate affinity for SSTR5 with a Ki of 11.1 nM.[1] |
| What are the expected downstream effects of SSTR2 and SSTR5 activation by this compound? | Activation of SSTR2 and SSTR5 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4] This can, in turn, affect various cellular processes, including hormone secretion and cell proliferation. These receptors can also modulate calcium and potassium channels. |
| In which cell lines has this compound been tested? | Published research has utilized the rat C6 glioma cell line to study the anti-proliferative effects of this compound. Additionally, primary cultures of human pituitary adenoma cells have been used to investigate its effects on hormone secretion. |
II. Troubleshooting Guides
This section provides solutions to common problems that may be encountered during in vitro and in vivo experiments with this compound.
A. In Vitro Experiment Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal in functional assays (e.g., cAMP assay) | - Endogenous agonists present in the serum. - Constitutive activity of the expressed receptors. | - Perform serum starvation of cells for a defined period before the experiment. - If using transfected cells, screen multiple clones with varying receptor expression levels to find one with an acceptable level of constitutive activity. |
| Low or no detectable response to this compound | - Insufficient receptor expression in the chosen cell line. - The specific signaling pathway being measured is not strongly coupled to SSTR2/SSTR5 in your cell model. - Incorrect assay conditions (e.g., incubation time, temperature). - Degradation of this compound. | - Verify SSTR2 and SSTR5 expression in your cell line using qPCR or Western blot. - Consider measuring alternative downstream signaling events (e.g., calcium mobilization, ERK phosphorylation). - Optimize incubation time and temperature for the agonist-receptor interaction. - Prepare fresh solutions of this compound for each experiment. |
| Inconsistent results between experiments | - Variation in cell density. - Passage number of cells affecting receptor expression or signaling. - Inconsistent agonist stimulation time. | - Standardize cell seeding density for all experiments. - Use cells within a defined passage number range. - Precisely control the duration of this compound stimulation. |
| Unexpected stimulation of a pathway (e.g., mild prolactin secretion) | - "Biased agonism" where this compound may preferentially activate a subset of downstream signaling pathways. - Off-target effects at high concentrations. | - Characterize the full signaling profile of this compound in your system. - Perform dose-response experiments to ensure you are working within a specific concentration range. |
B. In Vivo Experiment Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in tumor growth between animals | - Inconsistent number of viable tumor cells injected. - Variation in the injection site. - Differences in animal health and immune status. | - Ensure accurate cell counting and viability assessment before injection. - Standardize the injection technique and location (e.g., subcutaneous, intracranial). - Use healthy, age-matched animals from a reputable supplier. |
| Lack of significant anti-tumor effect | - Insufficient dose or frequency of this compound administration. - Poor bioavailability or rapid clearance of the compound. - Tumor model is not sensitive to SSTR2/SSTR5-mediated inhibition. | - Perform a dose-response study to determine the optimal therapeutic dose. - Consider alternative routes of administration or the use of a sustained-release formulation. - Confirm SSTR2 and SSTR5 expression in the tumor tissue. |
| Adverse effects in treated animals (e.g., weight loss, lethargy) | - On-target effects due to widespread SSTR expression. Somatostatin analogs can affect various physiological processes. - Toxicity of the vehicle used for injection. | - Closely monitor animal health and consider dose reduction if necessary. - Include a vehicle-only control group to assess the effects of the vehicle. |
| Difficulty in reproducing published findings | - Differences in the animal strain used. - Variations in the experimental protocol (e.g., diet, housing conditions). - Subjectivity in tumor measurement. | - Use the same animal strain as the original study. - Adhere strictly to the published protocol and report any deviations. - Use standardized methods for tumor measurement, such as digital calipers or in vivo imaging, and blind the measurements if possible. |
III. Experimental Protocols
Detailed methodologies for key experiments involving this compound.
A. In Vitro Cell Proliferation Assay (C6 Glioma Cells)
Objective: To assess the anti-proliferative effect of this compound on C6 glioma cells.
Materials:
-
Rat C6 glioma cells.
-
DMEM/F12 medium with 10% FBS.
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
96-well plates
Procedure:
-
Cell Seeding: Seed C6 glioma cells in 96-well plates at a density of 1 x 10³ cells/well and allow them to adhere for 12 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay: At each time point, add MTT reagent to each well and incubate for 4 hours.
-
Measurement: Add solubilization solution and measure the absorbance at 490 nm.
B. In Vitro Growth Hormone (GH) Secretion Assay (Primary Pituitary Adenoma Cells)
Objective: To measure the inhibitory effect of this compound on GH secretion from primary cultures of human GH-secreting pituitary adenomas.
Materials:
-
Freshly isolated human pituitary adenoma tissue.
-
Cell culture medium (e.g., Ham's F10 with 20% FBS).
-
This compound
-
Human Growth Hormone ELISA kit.
Procedure:
-
Primary Cell Culture: Establish primary cultures from pituitary adenoma tissue following established protocols for enzymatic and mechanical dissociation.
-
Cell Plating: Plate the dissociated cells in multi-well plates and allow them to recover.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 24 or 48 hours).
-
Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.
-
GH Quantification: Measure the concentration of GH in the supernatant using a human GH ELISA kit according to the manufacturer's instructions.
C. In Vivo Xenograft Model (C6 Glioma)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a C6 glioma xenograft mouse model.
Materials:
-
Athymic nude mice.
-
C6 glioma cells.
-
This compound
-
Sterile PBS or other suitable vehicle.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of C6 glioma cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (a previously reported dose is 50 µ g/mouse , twice a day) or vehicle control via a suitable route (e.g., intraperitoneal or subcutaneous injection).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
IV. Visualizations
Diagrams illustrating key concepts and workflows related to this compound experiments.
This compound Signaling Pathway
In Vitro Experimental Workflow
Troubleshooting Logical Flow
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIM-23A760 influences key functional endpoints in pituitary adenomas and normal pituitaries: molecular mechanisms underlying the differential response in adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in BIM-23190 Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with BIM-23190.
I. Frequently Asked Questions (FAQs)
A collection of common questions regarding this compound experimental design and execution.
| Question | Answer |
| What is this compound and what is its mechanism of action? | This compound is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] Its mechanism of action involves binding to these G-protein coupled receptors, which can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and regulation of downstream signaling pathways involved in cell proliferation and hormone secretion. |
| What are the primary research applications of this compound? | This compound has been investigated for its anti-tumor properties, particularly in glioma, and its ability to inhibit growth hormone (GH) secretion from pituitary adenomas.[2][3] |
| What are the binding affinities of this compound for its target receptors? | This compound exhibits a high affinity for SSTR2 with a Ki of 0.34 nM and a moderate affinity for SSTR5 with a Ki of 11.1 nM.[1] |
| What are the expected downstream effects of SSTR2 and SSTR5 activation by this compound? | Activation of SSTR2 and SSTR5 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4] This can, in turn, affect various cellular processes, including hormone secretion and cell proliferation. These receptors can also modulate calcium and potassium channels. |
| In which cell lines has this compound been tested? | Published research has utilized the rat C6 glioma cell line to study the anti-proliferative effects of this compound. Additionally, primary cultures of human pituitary adenoma cells have been used to investigate its effects on hormone secretion. |
II. Troubleshooting Guides
This section provides solutions to common problems that may be encountered during in vitro and in vivo experiments with this compound.
A. In Vitro Experiment Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal in functional assays (e.g., cAMP assay) | - Endogenous agonists present in the serum. - Constitutive activity of the expressed receptors. | - Perform serum starvation of cells for a defined period before the experiment. - If using transfected cells, screen multiple clones with varying receptor expression levels to find one with an acceptable level of constitutive activity. |
| Low or no detectable response to this compound | - Insufficient receptor expression in the chosen cell line. - The specific signaling pathway being measured is not strongly coupled to SSTR2/SSTR5 in your cell model. - Incorrect assay conditions (e.g., incubation time, temperature). - Degradation of this compound. | - Verify SSTR2 and SSTR5 expression in your cell line using qPCR or Western blot. - Consider measuring alternative downstream signaling events (e.g., calcium mobilization, ERK phosphorylation). - Optimize incubation time and temperature for the agonist-receptor interaction. - Prepare fresh solutions of this compound for each experiment. |
| Inconsistent results between experiments | - Variation in cell density. - Passage number of cells affecting receptor expression or signaling. - Inconsistent agonist stimulation time. | - Standardize cell seeding density for all experiments. - Use cells within a defined passage number range. - Precisely control the duration of this compound stimulation. |
| Unexpected stimulation of a pathway (e.g., mild prolactin secretion) | - "Biased agonism" where this compound may preferentially activate a subset of downstream signaling pathways. - Off-target effects at high concentrations. | - Characterize the full signaling profile of this compound in your system. - Perform dose-response experiments to ensure you are working within a specific concentration range. |
B. In Vivo Experiment Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in tumor growth between animals | - Inconsistent number of viable tumor cells injected. - Variation in the injection site. - Differences in animal health and immune status. | - Ensure accurate cell counting and viability assessment before injection. - Standardize the injection technique and location (e.g., subcutaneous, intracranial). - Use healthy, age-matched animals from a reputable supplier. |
| Lack of significant anti-tumor effect | - Insufficient dose or frequency of this compound administration. - Poor bioavailability or rapid clearance of the compound. - Tumor model is not sensitive to SSTR2/SSTR5-mediated inhibition. | - Perform a dose-response study to determine the optimal therapeutic dose. - Consider alternative routes of administration or the use of a sustained-release formulation. - Confirm SSTR2 and SSTR5 expression in the tumor tissue. |
| Adverse effects in treated animals (e.g., weight loss, lethargy) | - On-target effects due to widespread SSTR expression. Somatostatin analogs can affect various physiological processes. - Toxicity of the vehicle used for injection. | - Closely monitor animal health and consider dose reduction if necessary. - Include a vehicle-only control group to assess the effects of the vehicle. |
| Difficulty in reproducing published findings | - Differences in the animal strain used. - Variations in the experimental protocol (e.g., diet, housing conditions). - Subjectivity in tumor measurement. | - Use the same animal strain as the original study. - Adhere strictly to the published protocol and report any deviations. - Use standardized methods for tumor measurement, such as digital calipers or in vivo imaging, and blind the measurements if possible. |
III. Experimental Protocols
Detailed methodologies for key experiments involving this compound.
A. In Vitro Cell Proliferation Assay (C6 Glioma Cells)
Objective: To assess the anti-proliferative effect of this compound on C6 glioma cells.
Materials:
-
Rat C6 glioma cells.
-
DMEM/F12 medium with 10% FBS.
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
96-well plates
Procedure:
-
Cell Seeding: Seed C6 glioma cells in 96-well plates at a density of 1 x 10³ cells/well and allow them to adhere for 12 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay: At each time point, add MTT reagent to each well and incubate for 4 hours.
-
Measurement: Add solubilization solution and measure the absorbance at 490 nm.
B. In Vitro Growth Hormone (GH) Secretion Assay (Primary Pituitary Adenoma Cells)
Objective: To measure the inhibitory effect of this compound on GH secretion from primary cultures of human GH-secreting pituitary adenomas.
Materials:
-
Freshly isolated human pituitary adenoma tissue.
-
Cell culture medium (e.g., Ham's F10 with 20% FBS).
-
This compound
-
Human Growth Hormone ELISA kit.
Procedure:
-
Primary Cell Culture: Establish primary cultures from pituitary adenoma tissue following established protocols for enzymatic and mechanical dissociation.
-
Cell Plating: Plate the dissociated cells in multi-well plates and allow them to recover.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 24 or 48 hours).
-
Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.
-
GH Quantification: Measure the concentration of GH in the supernatant using a human GH ELISA kit according to the manufacturer's instructions.
C. In Vivo Xenograft Model (C6 Glioma)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a C6 glioma xenograft mouse model.
Materials:
-
Athymic nude mice.
-
C6 glioma cells.
-
This compound
-
Sterile PBS or other suitable vehicle.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of C6 glioma cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (a previously reported dose is 50 µ g/mouse , twice a day) or vehicle control via a suitable route (e.g., intraperitoneal or subcutaneous injection).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
IV. Visualizations
Diagrams illustrating key concepts and workflows related to this compound experiments.
This compound Signaling Pathway
In Vitro Experimental Workflow
Troubleshooting Logical Flow
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIM-23A760 influences key functional endpoints in pituitary adenomas and normal pituitaries: molecular mechanisms underlying the differential response in adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: BIM-23190 vs. Octreotide for Pituitary Adenomas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of BIM-23190 and the established therapeutic, octreotide (B344500), for the treatment of pituitary adenomas. The information presented is based on available preclinical and clinical data, focusing on their mechanisms of action, receptor binding affinities, and efficacy in inhibiting hormone secretion and tumor growth.
Mechanism of Action
Both this compound and octreotide are synthetic analogs of the natural hormone somatostatin (B550006). Their therapeutic effects in pituitary adenomas are primarily mediated through their interaction with somatostatin receptors (SSTRs) expressed on the surface of adenoma cells. Pituitary adenomas, particularly those secreting growth hormone (GH), frequently overexpress SSTR2 and SSTR5.
Octreotide predominantly binds with high affinity to SSTR2 and to a lesser extent, SSTR5.[1][2] Upon binding, it activates intracellular signaling cascades that lead to the inhibition of hormone secretion and cell proliferation.[3][4][5] The antiproliferative effect of octreotide in pituitary tumor cells is mediated by inducing the expression of the tumor suppressor gene Zac1 and acting on the PI3K/Akt signaling pathway.
This compound is a selective agonist for both SSTR2 and SSTR5. By targeting both of these receptor subtypes, which are often co-expressed in pituitary tumors, this compound was designed to offer a broader and potentially more potent therapeutic effect compared to agents with more limited receptor specificity.
Signaling Pathway of Somatostatin Analogs in Pituitary Adenoma Cells
Caption: Signaling cascade initiated by somatostatin analogs in pituitary adenoma cells.
Quantitative Data Comparison
Direct head-to-head quantitative comparisons between this compound and octreotide are limited in publicly available literature, partly due to the discontinuation of this compound's clinical development. However, data from various studies allow for an indirect comparison of their binding affinities and efficacy.
Table 1: Somatostatin Receptor Binding Affinity (Ki, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Octreotide | >1000 | 0.8 ± 0.2 | 30 ± 5 | >1000 | 15 ± 3 |
| This compound | >1000 | 0.34 | >1000 | >1000 | 11.1 |
Data compiled from various preclinical studies. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.
As indicated in the table, this compound demonstrates a higher affinity for SSTR2 compared to octreotide. Both compounds exhibit a notable affinity for SSTR5.
Table 2: In Vitro Efficacy - Inhibition of Growth Hormone (GH) Secretion
| Compound | Cell Type | IC50 (pM) |
| Octreotide | Rat Anterior Pituitary Cells | 48 |
| BIM-23014 * | Rat Anterior Pituitary Cells | 47 |
*BIM-23014 is a related somatostatin analog, and this data from a comparative study by Lamberts et al. (1992) suggests that early BIM compounds had similar potency to octreotide in this assay.
A study on the chimeric molecule BIM-23A760, which targets SSTR2, SSTR5, and dopamine (B1211576) D2 receptors, showed it produced a greater maximal suppression of GH secretion than octreotide in human GH-secreting tumors from patients partially responsive to octreotide (38 ± 2% vs 24 ± 2%). This suggests that targeting multiple receptors, including SSTR5, could be beneficial.
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and octreotide for different somatostatin receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Competitive Binding Assay: A constant concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I]Tyr¹¹-somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (this compound or octreotide).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for determining receptor binding affinity.
In Vitro Hormone Secretion Assay
Objective: To compare the potency of this compound and octreotide in inhibiting hormone (e.g., GH) secretion from pituitary adenoma cells.
Methodology:
-
Primary Cell Culture: Pituitary adenoma tissue obtained from surgery is enzymatically dispersed into single cells. The cells are then cultured in appropriate media.
-
Drug Treatment: The cultured cells are treated with various concentrations of this compound or octreotide for a specified period (e.g., 24-72 hours).
-
Sample Collection: The cell culture supernatant is collected at the end of the treatment period.
-
Hormone Quantification: The concentration of the hormone of interest (e.g., GH) in the supernatant is measured using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of hormone secretion inhibition at each drug concentration is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of this compound and octreotide on pituitary adenoma cells.
Methodology:
-
Cell Seeding: Pituitary adenoma cells are seeded in multi-well plates and allowed to adhere and proliferate for a certain period.
-
Drug Treatment: The cells are then treated with different concentrations of this compound or octreotide.
-
Proliferation Measurement: After a set incubation time, cell proliferation is assessed using a colorimetric or fluorometric assay. A common method is the MTT assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell proliferation inhibition is calculated for each drug concentration compared to the control. The half-maximal inhibitory concentration (IC50) for cell proliferation is then determined.
Summary and Conclusion
Both this compound and octreotide are potent somatostatin analogs that inhibit hormone secretion from pituitary adenomas by acting on somatostatin receptors. The available data suggests that this compound has a higher binding affinity for SSTR2 than octreotide, while both have affinity for SSTR5. Preclinical studies with related BIM compounds suggest a similar potency to octreotide in inhibiting GH secretion.
The rationale behind developing dual SSTR2/SSTR5 agonists like this compound was based on the frequent co-expression of these receptors in pituitary tumors, with the hypothesis that targeting both could lead to improved therapeutic outcomes, especially in patients with tumors that are less responsive to SSTR2-selective analogs. However, the clinical development of this compound was discontinued, limiting the availability of direct comparative clinical data against octreotide.
For researchers and drug development professionals, the exploration of dual SSTR2/SSTR5 agonists remains a valid strategy. Future research could focus on developing new molecules with optimized binding profiles and pharmacokinetic properties to potentially improve upon the efficacy of existing treatments for pituitary adenomas.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octreotide treatment results in the inhibition of GH gene expression in the adenoma of the patients with acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morphological effects of octreotide on growth hormone-producing pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: BIM-23190 vs. Octreotide for Pituitary Adenomas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of BIM-23190 and the established therapeutic, octreotide, for the treatment of pituitary adenomas. The information presented is based on available preclinical and clinical data, focusing on their mechanisms of action, receptor binding affinities, and efficacy in inhibiting hormone secretion and tumor growth.
Mechanism of Action
Both this compound and octreotide are synthetic analogs of the natural hormone somatostatin. Their therapeutic effects in pituitary adenomas are primarily mediated through their interaction with somatostatin receptors (SSTRs) expressed on the surface of adenoma cells. Pituitary adenomas, particularly those secreting growth hormone (GH), frequently overexpress SSTR2 and SSTR5.
Octreotide predominantly binds with high affinity to SSTR2 and to a lesser extent, SSTR5.[1][2] Upon binding, it activates intracellular signaling cascades that lead to the inhibition of hormone secretion and cell proliferation.[3][4][5] The antiproliferative effect of octreotide in pituitary tumor cells is mediated by inducing the expression of the tumor suppressor gene Zac1 and acting on the PI3K/Akt signaling pathway.
This compound is a selective agonist for both SSTR2 and SSTR5. By targeting both of these receptor subtypes, which are often co-expressed in pituitary tumors, this compound was designed to offer a broader and potentially more potent therapeutic effect compared to agents with more limited receptor specificity.
Signaling Pathway of Somatostatin Analogs in Pituitary Adenoma Cells
Caption: Signaling cascade initiated by somatostatin analogs in pituitary adenoma cells.
Quantitative Data Comparison
Direct head-to-head quantitative comparisons between this compound and octreotide are limited in publicly available literature, partly due to the discontinuation of this compound's clinical development. However, data from various studies allow for an indirect comparison of their binding affinities and efficacy.
Table 1: Somatostatin Receptor Binding Affinity (Ki, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Octreotide | >1000 | 0.8 ± 0.2 | 30 ± 5 | >1000 | 15 ± 3 |
| This compound | >1000 | 0.34 | >1000 | >1000 | 11.1 |
Data compiled from various preclinical studies. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.
As indicated in the table, this compound demonstrates a higher affinity for SSTR2 compared to octreotide. Both compounds exhibit a notable affinity for SSTR5.
Table 2: In Vitro Efficacy - Inhibition of Growth Hormone (GH) Secretion
| Compound | Cell Type | IC50 (pM) |
| Octreotide | Rat Anterior Pituitary Cells | 48 |
| BIM-23014 * | Rat Anterior Pituitary Cells | 47 |
*BIM-23014 is a related somatostatin analog, and this data from a comparative study by Lamberts et al. (1992) suggests that early BIM compounds had similar potency to octreotide in this assay.
A study on the chimeric molecule BIM-23A760, which targets SSTR2, SSTR5, and dopamine D2 receptors, showed it produced a greater maximal suppression of GH secretion than octreotide in human GH-secreting tumors from patients partially responsive to octreotide (38 ± 2% vs 24 ± 2%). This suggests that targeting multiple receptors, including SSTR5, could be beneficial.
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and octreotide for different somatostatin receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Competitive Binding Assay: A constant concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I]Tyr¹¹-somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (this compound or octreotide).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for determining receptor binding affinity.
In Vitro Hormone Secretion Assay
Objective: To compare the potency of this compound and octreotide in inhibiting hormone (e.g., GH) secretion from pituitary adenoma cells.
Methodology:
-
Primary Cell Culture: Pituitary adenoma tissue obtained from surgery is enzymatically dispersed into single cells. The cells are then cultured in appropriate media.
-
Drug Treatment: The cultured cells are treated with various concentrations of this compound or octreotide for a specified period (e.g., 24-72 hours).
-
Sample Collection: The cell culture supernatant is collected at the end of the treatment period.
-
Hormone Quantification: The concentration of the hormone of interest (e.g., GH) in the supernatant is measured using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of hormone secretion inhibition at each drug concentration is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of this compound and octreotide on pituitary adenoma cells.
Methodology:
-
Cell Seeding: Pituitary adenoma cells are seeded in multi-well plates and allowed to adhere and proliferate for a certain period.
-
Drug Treatment: The cells are then treated with different concentrations of this compound or octreotide.
-
Proliferation Measurement: After a set incubation time, cell proliferation is assessed using a colorimetric or fluorometric assay. A common method is the MTT assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell proliferation inhibition is calculated for each drug concentration compared to the control. The half-maximal inhibitory concentration (IC50) for cell proliferation is then determined.
Summary and Conclusion
Both this compound and octreotide are potent somatostatin analogs that inhibit hormone secretion from pituitary adenomas by acting on somatostatin receptors. The available data suggests that this compound has a higher binding affinity for SSTR2 than octreotide, while both have affinity for SSTR5. Preclinical studies with related BIM compounds suggest a similar potency to octreotide in inhibiting GH secretion.
The rationale behind developing dual SSTR2/SSTR5 agonists like this compound was based on the frequent co-expression of these receptors in pituitary tumors, with the hypothesis that targeting both could lead to improved therapeutic outcomes, especially in patients with tumors that are less responsive to SSTR2-selective analogs. However, the clinical development of this compound was discontinued, limiting the availability of direct comparative clinical data against octreotide.
For researchers and drug development professionals, the exploration of dual SSTR2/SSTR5 agonists remains a valid strategy. Future research could focus on developing new molecules with optimized binding profiles and pharmacokinetic properties to potentially improve upon the efficacy of existing treatments for pituitary adenomas.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octreotide treatment results in the inhibition of GH gene expression in the adenoma of the patients with acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morphological effects of octreotide on growth hormone-producing pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Specificity of BIM-23190
This guide provides a detailed comparison of the binding specificity of BIM-23190, a somatostatin (B550006) analog, with other relevant compounds. The information is intended for researchers, scientists, and drug development professionals interested in the selective targeting of somatostatin receptors (SSTRs).
Somatostatin analogs are crucial in the management of various diseases, including neuroendocrine tumors and acromegaly, by mimicking the natural hormone somatostatin.[1] There are five subtypes of somatostatin receptors (SSTR1-5), and the therapeutic efficacy and side-effect profile of an analog are heavily influenced by its binding affinity and specificity to these subtypes.[2][3] this compound is a selective agonist for SSTR2 and SSTR5.[4][5]
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a compound to its receptor is a critical measure of its potency and specificity. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The following table summarizes the binding affinities of this compound and other common somatostatin analogs for the five human somatostatin receptor subtypes.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| This compound | >1000 | 0.34 | >1000 | >1000 | 11.1 |
| Octreotide | >1000 | 0.6 | 6.3 | >1000 | 7.9 |
| Lanreotide | 19 | 1.1 | 14 | 20 | 11 |
Note: Ki values for Octreotide and Lanreotide are compiled from various sources for comparative purposes. While direct head-to-head studies are limited, a general consensus on their binding profiles exists. Both are primarily SSTR2 and SSTR5 agonists. A lower Ki value signifies a stronger binding affinity.
As the data indicates, this compound demonstrates high and selective affinity for SSTR2, with a moderate affinity for SSTR5 and negligible affinity for SSTR1, SSTR3, and SSTR4. This profile suggests a more targeted mechanism of action compared to other analogs that may exhibit broader receptor interactions.
Somatostatin Receptor Signaling Pathway
Upon binding of an agonist like this compound, somatostatin receptors, which are G-protein coupled receptors (GPCRs), initiate a signaling cascade. This is primarily mediated through the Gi alpha subunit of the G-protein complex, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP affects downstream pathways, such as protein kinase A (PKA), ultimately modulating cellular processes like hormone secretion and cell proliferation.
Caption: Somatostatin Receptor (SSTR) Signaling Pathway.
Experimental Protocols
Validating the binding specificity of a compound like this compound is fundamental. The data presented in this guide is typically generated using in vitro competitive radioligand binding assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.
1. Membrane Preparation:
-
Culture cells engineered to express a high density of a single somatostatin receptor subtype (e.g., SSTR2).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells.
-
Perform differential centrifugation to isolate the cell membranes, which contain the receptors.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration. Store at -80°C until use.
2. Competitive Binding Assay:
-
In a multi-well plate, add a constant, known concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr3]-Octreotide).
-
Add increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on each filter using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Caption: Workflow for a competitive radioligand binding assay.
By performing this assay for each of the five SSTR subtypes, a complete binding specificity profile for this compound can be generated, providing a quantitative basis for its comparison with other somatostatin analogs. The high selectivity of this compound for SSTR2 and SSTR5 makes it a valuable tool for research and a promising candidate for therapeutic applications where targeted engagement of these specific receptor subtypes is desired.
References
A Comparative Guide to the Binding Specificity of BIM-23190
This guide provides a detailed comparison of the binding specificity of BIM-23190, a somatostatin analog, with other relevant compounds. The information is intended for researchers, scientists, and drug development professionals interested in the selective targeting of somatostatin receptors (SSTRs).
Somatostatin analogs are crucial in the management of various diseases, including neuroendocrine tumors and acromegaly, by mimicking the natural hormone somatostatin.[1] There are five subtypes of somatostatin receptors (SSTR1-5), and the therapeutic efficacy and side-effect profile of an analog are heavily influenced by its binding affinity and specificity to these subtypes.[2][3] this compound is a selective agonist for SSTR2 and SSTR5.[4][5]
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a compound to its receptor is a critical measure of its potency and specificity. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The following table summarizes the binding affinities of this compound and other common somatostatin analogs for the five human somatostatin receptor subtypes.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| This compound | >1000 | 0.34 | >1000 | >1000 | 11.1 |
| Octreotide | >1000 | 0.6 | 6.3 | >1000 | 7.9 |
| Lanreotide | 19 | 1.1 | 14 | 20 | 11 |
Note: Ki values for Octreotide and Lanreotide are compiled from various sources for comparative purposes. While direct head-to-head studies are limited, a general consensus on their binding profiles exists. Both are primarily SSTR2 and SSTR5 agonists. A lower Ki value signifies a stronger binding affinity.
As the data indicates, this compound demonstrates high and selective affinity for SSTR2, with a moderate affinity for SSTR5 and negligible affinity for SSTR1, SSTR3, and SSTR4. This profile suggests a more targeted mechanism of action compared to other analogs that may exhibit broader receptor interactions.
Somatostatin Receptor Signaling Pathway
Upon binding of an agonist like this compound, somatostatin receptors, which are G-protein coupled receptors (GPCRs), initiate a signaling cascade. This is primarily mediated through the Gi alpha subunit of the G-protein complex, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP affects downstream pathways, such as protein kinase A (PKA), ultimately modulating cellular processes like hormone secretion and cell proliferation.
Caption: Somatostatin Receptor (SSTR) Signaling Pathway.
Experimental Protocols
Validating the binding specificity of a compound like this compound is fundamental. The data presented in this guide is typically generated using in vitro competitive radioligand binding assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.
1. Membrane Preparation:
-
Culture cells engineered to express a high density of a single somatostatin receptor subtype (e.g., SSTR2).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells.
-
Perform differential centrifugation to isolate the cell membranes, which contain the receptors.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration. Store at -80°C until use.
2. Competitive Binding Assay:
-
In a multi-well plate, add a constant, known concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr3]-Octreotide).
-
Add increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on each filter using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Caption: Workflow for a competitive radioligand binding assay.
By performing this assay for each of the five SSTR subtypes, a complete binding specificity profile for this compound can be generated, providing a quantitative basis for its comparison with other somatostatin analogs. The high selectivity of this compound for SSTR2 and SSTR5 makes it a valuable tool for research and a promising candidate for therapeutic applications where targeted engagement of these specific receptor subtypes is desired.
References
BIM-23190: A Novel Somatostatin Analog for Octreotide-Resistant Neuroendocrine Tumors
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to first-generation somatostatin (B550006) analogs (SSAs), such as octreotide (B344500), presents a significant clinical challenge in the management of neuroendocrine tumors (NETs). This guide provides a comprehensive comparison of BIM-23190, a promising dual SSTR2/SSTR5 agonist, with established second-line therapies for octreotide-resistant NETs, including the multi-receptor targeted SSA, pasireotide (B1678482), and the mTOR inhibitor, everolimus (B549166).
Overcoming Octreotide Resistance: The Rationale for this compound
First-generation SSAs, like octreotide and lanreotide, exert their anti-tumor effects primarily through the somatostatin receptor subtype 2 (SSTR2). However, tumors can develop resistance through various mechanisms, most notably the downregulation or loss of SSTR2 expression. Concurrently, these resistant tumors often maintain or even upregulate the expression of other SSTR subtypes, particularly SSTR5. This differential receptor expression provides a therapeutic window for novel SSAs with a broader receptor binding profile.
This compound is a selective agonist for both SSTR2 and SSTR5, offering a targeted approach to counteract this common resistance mechanism. Its ability to engage SSTR5, in addition to SSTR2, suggests it may elicit a therapeutic response in tumors that have become refractory to octreotide.
Comparative Efficacy in Tumor Models
While direct head-to-head preclinical studies of this compound in octreotide-resistant NET models are limited in publicly available literature, its potential can be inferred from its receptor binding profile and data from related compounds. In contrast, pasireotide and everolimus have been evaluated more extensively in the clinical setting for octreotide-resistant NETs.
Table 1: Comparison of Receptor Binding Affinities (Ki, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | Low Affinity | 0.34 | Low Affinity | Low Affinity | 11.1 |
| Octreotide | Low Affinity | ~1 | Low Affinity | Low Affinity | Low Affinity |
| Pasireotide | High Affinity | High Affinity | High Affinity | Low Affinity | High Affinity |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Preclinical and Clinical Efficacy Data Summary
| Treatment | Model/Patient Population | Key Findings |
| This compound | Preclinical (C6 glioma xenograft) | Showed significant anti-tumor activity.[1] |
| BIM-23244 (related compound) | Octreotide-resistant GH-secreting human pituitary adenomas (in vitro) | Effectively suppressed GH secretion in tumors with low SSTR2 and high SSTR5 expression.[2] |
| Pasireotide | Phase III trial in metastatic NETs with carcinoid syndrome refractory to octreotide/lanreotide | Showed similar symptom control to high-dose octreotide but a significantly longer median progression-free survival (PFS) (11.8 vs. 6.8 months). |
| Everolimus (+ Octreotide) | Phase III trial (RADIANT-2) in patients with advanced NETs and carcinoid syndrome progressing on octreotide | Demonstrated a clinically meaningful prolongation of median PFS compared to placebo + octreotide (16.4 vs. 11.3 months). |
Signaling Pathways and Mechanisms of Action
The differential effects of these compounds stem from their distinct interactions with cellular signaling pathways.
Somatostatin Analog Signaling
DOT script for the signaling pathway of Somatostatin Analogs:
Caption: Signaling Pathway of Somatostatin Analogs.
Activation of SSTR2 and SSTR5 by their respective ligands leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA). This, along with modulation of other pathways like MAPK and PI3K/Akt, ultimately leads to cell cycle arrest, apoptosis, and inhibition of hormone secretion. This compound's dual agonism is hypothesized to more effectively induce these anti-tumor effects in cells with altered SSTR expression.
Everolimus and the mTOR Pathway
DOT script for the mTOR Signaling Pathway and the action of Everolimus:
Caption: mTOR Signaling Pathway and Everolimus Action.
Everolimus is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is frequently dysregulated in NETs and plays a crucial role in cell growth, proliferation, and survival. By inhibiting mTORC1, everolimus blocks the phosphorylation of downstream effectors like S6K1 and 4E-BP1, leading to reduced protein synthesis and, consequently, decreased cell proliferation and tumor growth.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these therapeutic agents.
In Vitro Cell Proliferation Assay (AlamarBlue Method)
This assay quantitatively measures the proliferation of tumor cells in response to treatment.
Workflow Diagram:
DOT script for the In Vitro Cell Proliferation Assay workflow:
Caption: In Vitro Cell Proliferation Assay Workflow.
Protocol:
-
Cell Seeding: Plate octreotide-resistant NET cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with serial dilutions of this compound, pasireotide, everolimus, or a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well at 10% of the culture volume.
-
Incubation: Incubate for 4 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the compounds in a living organism.
Workflow Diagram:
DOT script for the In Vivo Tumor Xenograft Model workflow:
Caption: In Vivo Tumor Xenograft Model Workflow.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of octreotide-resistant NET cells into the flank of immunodeficient mice.
-
Tumor Establishment: Allow the tumors to grow to a mean volume of 100-150 mm³.
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound, pasireotide, everolimus, or vehicle control according to a predetermined schedule and route of administration.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (defined by a specific tumor volume or time point), euthanize the mice.
-
Tumor Analysis: Excise the tumors for further analysis, including weight measurement, histology, and biomarker assessment (e.g., SSTR expression, proliferation markers).
Conclusion
This compound, with its dual SSTR2/SSTR5 agonist activity, presents a rationally designed therapeutic strategy to overcome a key mechanism of octreotide resistance in neuroendocrine tumors. While direct comparative efficacy data against established second-line agents like pasireotide and everolimus in octreotide-resistant models are needed, its unique receptor binding profile suggests a promising potential. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic value of this compound in this challenging patient population. This guide provides a framework for the objective comparison of these agents and highlights the experimental approaches necessary to validate their performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Everolimus treatment for neuroendocrine tumors: latest results and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Everolimus and mTOR inhibition in pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Everolimus in Advanced Neuroendocrine Tumors - The ASCO Post [ascopost.com]
BIM-23190: A Novel Somatostatin Analog for Octreotide-Resistant Neuroendocrine Tumors
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to first-generation somatostatin analogs (SSAs), such as octreotide, presents a significant clinical challenge in the management of neuroendocrine tumors (NETs). This guide provides a comprehensive comparison of BIM-23190, a promising dual SSTR2/SSTR5 agonist, with established second-line therapies for octreotide-resistant NETs, including the multi-receptor targeted SSA, pasireotide, and the mTOR inhibitor, everolimus.
Overcoming Octreotide Resistance: The Rationale for this compound
First-generation SSAs, like octreotide and lanreotide, exert their anti-tumor effects primarily through the somatostatin receptor subtype 2 (SSTR2). However, tumors can develop resistance through various mechanisms, most notably the downregulation or loss of SSTR2 expression. Concurrently, these resistant tumors often maintain or even upregulate the expression of other SSTR subtypes, particularly SSTR5. This differential receptor expression provides a therapeutic window for novel SSAs with a broader receptor binding profile.
This compound is a selective agonist for both SSTR2 and SSTR5, offering a targeted approach to counteract this common resistance mechanism. Its ability to engage SSTR5, in addition to SSTR2, suggests it may elicit a therapeutic response in tumors that have become refractory to octreotide.
Comparative Efficacy in Tumor Models
While direct head-to-head preclinical studies of this compound in octreotide-resistant NET models are limited in publicly available literature, its potential can be inferred from its receptor binding profile and data from related compounds. In contrast, pasireotide and everolimus have been evaluated more extensively in the clinical setting for octreotide-resistant NETs.
Table 1: Comparison of Receptor Binding Affinities (Ki, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | Low Affinity | 0.34 | Low Affinity | Low Affinity | 11.1 |
| Octreotide | Low Affinity | ~1 | Low Affinity | Low Affinity | Low Affinity |
| Pasireotide | High Affinity | High Affinity | High Affinity | Low Affinity | High Affinity |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Preclinical and Clinical Efficacy Data Summary
| Treatment | Model/Patient Population | Key Findings |
| This compound | Preclinical (C6 glioma xenograft) | Showed significant anti-tumor activity.[1] |
| BIM-23244 (related compound) | Octreotide-resistant GH-secreting human pituitary adenomas (in vitro) | Effectively suppressed GH secretion in tumors with low SSTR2 and high SSTR5 expression.[2] |
| Pasireotide | Phase III trial in metastatic NETs with carcinoid syndrome refractory to octreotide/lanreotide | Showed similar symptom control to high-dose octreotide but a significantly longer median progression-free survival (PFS) (11.8 vs. 6.8 months). |
| Everolimus (+ Octreotide) | Phase III trial (RADIANT-2) in patients with advanced NETs and carcinoid syndrome progressing on octreotide | Demonstrated a clinically meaningful prolongation of median PFS compared to placebo + octreotide (16.4 vs. 11.3 months). |
Signaling Pathways and Mechanisms of Action
The differential effects of these compounds stem from their distinct interactions with cellular signaling pathways.
Somatostatin Analog Signaling
DOT script for the signaling pathway of Somatostatin Analogs:
Caption: Signaling Pathway of Somatostatin Analogs.
Activation of SSTR2 and SSTR5 by their respective ligands leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA). This, along with modulation of other pathways like MAPK and PI3K/Akt, ultimately leads to cell cycle arrest, apoptosis, and inhibition of hormone secretion. This compound's dual agonism is hypothesized to more effectively induce these anti-tumor effects in cells with altered SSTR expression.
Everolimus and the mTOR Pathway
DOT script for the mTOR Signaling Pathway and the action of Everolimus:
Caption: mTOR Signaling Pathway and Everolimus Action.
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is frequently dysregulated in NETs and plays a crucial role in cell growth, proliferation, and survival. By inhibiting mTORC1, everolimus blocks the phosphorylation of downstream effectors like S6K1 and 4E-BP1, leading to reduced protein synthesis and, consequently, decreased cell proliferation and tumor growth.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these therapeutic agents.
In Vitro Cell Proliferation Assay (AlamarBlue Method)
This assay quantitatively measures the proliferation of tumor cells in response to treatment.
Workflow Diagram:
DOT script for the In Vitro Cell Proliferation Assay workflow:
Caption: In Vitro Cell Proliferation Assay Workflow.
Protocol:
-
Cell Seeding: Plate octreotide-resistant NET cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with serial dilutions of this compound, pasireotide, everolimus, or a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well at 10% of the culture volume.
-
Incubation: Incubate for 4 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the compounds in a living organism.
Workflow Diagram:
DOT script for the In Vivo Tumor Xenograft Model workflow:
Caption: In Vivo Tumor Xenograft Model Workflow.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of octreotide-resistant NET cells into the flank of immunodeficient mice.
-
Tumor Establishment: Allow the tumors to grow to a mean volume of 100-150 mm³.
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound, pasireotide, everolimus, or vehicle control according to a predetermined schedule and route of administration.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (defined by a specific tumor volume or time point), euthanize the mice.
-
Tumor Analysis: Excise the tumors for further analysis, including weight measurement, histology, and biomarker assessment (e.g., SSTR expression, proliferation markers).
Conclusion
This compound, with its dual SSTR2/SSTR5 agonist activity, presents a rationally designed therapeutic strategy to overcome a key mechanism of octreotide resistance in neuroendocrine tumors. While direct comparative efficacy data against established second-line agents like pasireotide and everolimus in octreotide-resistant models are needed, its unique receptor binding profile suggests a promising potential. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic value of this compound in this challenging patient population. This guide provides a framework for the objective comparison of these agents and highlights the experimental approaches necessary to validate their performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Everolimus treatment for neuroendocrine tumors: latest results and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Everolimus and mTOR inhibition in pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Everolimus in Advanced Neuroendocrine Tumors - The ASCO Post [ascopost.com]
A Comparative Analysis of Somatostatin Analogs: BIM-23190 and BIM-23244
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent somatostatin (B550006) analogs, BIM-23190 and BIM-23244. Both compounds are selective agonists for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), playing a crucial role in various physiological processes and holding therapeutic potential, particularly in oncology and endocrinology. This document summarizes their binding affinities and functional potencies, outlines the experimental methodologies used for their characterization, and visualizes their associated signaling pathways.
Quantitative Data Summary
The following tables provide a structured overview of the binding affinities and functional potencies of this compound and BIM-23244 for SSTR2 and SSTR5.
Table 1: Comparative Binding Affinities (Ki) of this compound and BIM-23244
| Compound | SSTR2 Ki (nM) | SSTR5 Ki (nM) |
| This compound | 0.34[1][2][3][4] | 11.1[1] |
| BIM-23244 | Not explicitly found in search results. | Not explicitly found in search results. |
Table 2: Comparative Functional Potency (EC50) of BIM-23244 in Hormone Suppression
| Functional Assay | Cell/Tumor Type | EC50 (pmol/L) |
| Growth Hormone (GH) Suppression | Octreotide-sensitive GH-secreting adenomas | 3 ± 3 |
| Growth Hormone (GH) Suppression | Octreotide-partially responsive GH-secreting adenomas | 50 ± 31 |
| Prolactin (PRL) Release Suppression | Mixed GH- and PRL-secreting adenomas | Data indicates a 51 ± 5% suppression. |
Experimental Protocols
The data presented in this guide are derived from standard in vitro experimental protocols, as described below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound to a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells engineered to express a high level of the target receptor (SSTR2 or SSTR5). This is achieved by homogenizing the cells in a cold lysis buffer and pelleting the membranes through centrifugation.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or BIM-23244).
-
Incubation and Filtration: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, which represents the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
References
A Comparative Analysis of Somatostatin Analogs: BIM-23190 and BIM-23244
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent somatostatin analogs, BIM-23190 and BIM-23244. Both compounds are selective agonists for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), playing a crucial role in various physiological processes and holding therapeutic potential, particularly in oncology and endocrinology. This document summarizes their binding affinities and functional potencies, outlines the experimental methodologies used for their characterization, and visualizes their associated signaling pathways.
Quantitative Data Summary
The following tables provide a structured overview of the binding affinities and functional potencies of this compound and BIM-23244 for SSTR2 and SSTR5.
Table 1: Comparative Binding Affinities (Ki) of this compound and BIM-23244
| Compound | SSTR2 Ki (nM) | SSTR5 Ki (nM) |
| This compound | 0.34[1][2][3][4] | 11.1[1] |
| BIM-23244 | Not explicitly found in search results. | Not explicitly found in search results. |
Table 2: Comparative Functional Potency (EC50) of BIM-23244 in Hormone Suppression
| Functional Assay | Cell/Tumor Type | EC50 (pmol/L) |
| Growth Hormone (GH) Suppression | Octreotide-sensitive GH-secreting adenomas | 3 ± 3 |
| Growth Hormone (GH) Suppression | Octreotide-partially responsive GH-secreting adenomas | 50 ± 31 |
| Prolactin (PRL) Release Suppression | Mixed GH- and PRL-secreting adenomas | Data indicates a 51 ± 5% suppression. |
Experimental Protocols
The data presented in this guide are derived from standard in vitro experimental protocols, as described below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound to a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells engineered to express a high level of the target receptor (SSTR2 or SSTR5). This is achieved by homogenizing the cells in a cold lysis buffer and pelleting the membranes through centrifugation.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or BIM-23244).
-
Incubation and Filtration: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, which represents the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
References
Unveiling the Receptor Selectivity of BIM-23190: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of BIM-23190, a somatostatin (B550006) analog, with other relevant compounds. The data presented herein is intended to assist researchers in understanding its receptor binding affinity and functional activity, facilitating informed decisions in drug development and scientific research.
Executive Summary
This compound is a synthetic somatostatin analog that exhibits high-affinity and selective binding to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5)[1][2][3]. This dual agonism makes it a valuable tool for investigating the physiological roles of these specific receptor subtypes and a potential therapeutic agent for conditions such as cancer and acromegaly[1][2]. This guide presents a comprehensive analysis of its binding profile in comparison to other somatostatin analogs—octreotide (B344500), lanreotide, and pasireotide—supported by experimental data and detailed methodologies.
Comparative Analysis of Receptor Binding Affinity
The selectivity of this compound for SSTR2 and SSTR5 is evident when compared to other somatostatin analogs. The following table summarizes the binding affinities (Ki or IC50 in nM) of this compound and its counterparts across all five somatostatin receptor subtypes. Lower values indicate higher binding affinity.
| Compound | SSTR1 (nM) | SSTR2 (nM) | SSTR3 (nM) | SSTR4 (nM) | SSTR5 (nM) |
| This compound | >1000 | 0.34 | >1000 | >1000 | 11.1 |
| Octreotide | 875 | 0.57 | 26.8 | >1000 | 6.3 |
| Lanreotide | 11.4 | 1.1 | 14.2 | >1000 | 7.9 |
| Pasireotide | 1.5 | 0.2 | 0.6 | >1000 | 0.1 |
Data compiled from multiple sources. Specific values may vary between studies.
Functional Activity Profile
This compound's agonistic activity at SSTR2 and SSTR5 leads to the modulation of various downstream signaling pathways, resulting in specific physiological effects.
| Compound | Primary Functional Effects |
| This compound | - Inhibition of Growth Hormone (GH) secretion. - Mild stimulation of Prolactin (PRL) secretion. - Anti-tumor activity demonstrated in C6 glioma models. |
| Octreotide | - Potent inhibition of GH, glucagon, and insulin (B600854) secretion. |
| Lanreotide | - Sustained inhibition of GH and other hormone secretions. |
| Pasireotide | - Broad inhibition of hormone secretion, including GH, ACTH, and cortisol. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
SSTR2 and SSTR5 Signaling Pathways
Experimental Workflow: Radioligand Binding Assay
// Nodes A [label="1. Membrane Preparation\n(Cells expressing SSTRs)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Incubation\n- Radioligand (e.g., ¹²⁵I-Somatostatin)\n- Unlabeled Competitor (e.g., this compound)\n- Membrane Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Separation of Bound/Free Ligand\n(Rapid Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Quantification of Radioactivity\n(Gamma Counter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Data Analysis\n- Competition Binding Curve\n- IC50 Determination\n- Ki Calculation (Cheng-Prusoff)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; } Workflow for binding affinity determination.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound) for somatostatin receptors.
1. Membrane Preparation:
-
Cells stably or transiently expressing one of the human somatostatin receptor subtypes (SSTR1-5) are harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a constant concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14) and varying concentrations of the unlabeled competitor compound (this compound or other analogs).
-
The reaction is initiated by adding the membrane preparation to the wells.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: cAMP Measurement
This protocol outlines a common method to assess the functional activity of somatostatin receptor agonists by measuring the inhibition of adenylyl cyclase activity.
1. Cell Culture and Treatment:
-
Cells expressing the somatostatin receptor of interest (e.g., SSTR2 or SSTR5) are cultured in appropriate media.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
Adenylyl cyclase is then stimulated with forskolin.
-
Concurrently, the cells are treated with varying concentrations of the test agonist (e.g., this compound).
2. cAMP Measurement:
-
After a defined incubation period, the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
3. Data Analysis:
-
The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP production.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal inhibitory effect) is determined by plotting the percentage of inhibition against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound demonstrates a distinct and selective high-affinity binding profile for SSTR2 and SSTR5. This characteristic distinguishes it from other somatostatin analogs such as octreotide and lanreotide, which are primarily SSTR2-selective, and pasireotide, which exhibits a broader receptor affinity. The targeted agonism of this compound provides a valuable pharmacological tool for the specific investigation of SSTR2- and SSTR5-mediated physiological and pathological processes. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals in the field of drug development and neuroendocrine research.
References
Unveiling the Receptor Selectivity of BIM-23190: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of BIM-23190, a somatostatin analog, with other relevant compounds. The data presented herein is intended to assist researchers in understanding its receptor binding affinity and functional activity, facilitating informed decisions in drug development and scientific research.
Executive Summary
This compound is a synthetic somatostatin analog that exhibits high-affinity and selective binding to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5)[1][2][3]. This dual agonism makes it a valuable tool for investigating the physiological roles of these specific receptor subtypes and a potential therapeutic agent for conditions such as cancer and acromegaly[1][2]. This guide presents a comprehensive analysis of its binding profile in comparison to other somatostatin analogs—octreotide, lanreotide, and pasireotide—supported by experimental data and detailed methodologies.
Comparative Analysis of Receptor Binding Affinity
The selectivity of this compound for SSTR2 and SSTR5 is evident when compared to other somatostatin analogs. The following table summarizes the binding affinities (Ki or IC50 in nM) of this compound and its counterparts across all five somatostatin receptor subtypes. Lower values indicate higher binding affinity.
| Compound | SSTR1 (nM) | SSTR2 (nM) | SSTR3 (nM) | SSTR4 (nM) | SSTR5 (nM) |
| This compound | >1000 | 0.34 | >1000 | >1000 | 11.1 |
| Octreotide | 875 | 0.57 | 26.8 | >1000 | 6.3 |
| Lanreotide | 11.4 | 1.1 | 14.2 | >1000 | 7.9 |
| Pasireotide | 1.5 | 0.2 | 0.6 | >1000 | 0.1 |
Data compiled from multiple sources. Specific values may vary between studies.
Functional Activity Profile
This compound's agonistic activity at SSTR2 and SSTR5 leads to the modulation of various downstream signaling pathways, resulting in specific physiological effects.
| Compound | Primary Functional Effects |
| This compound | - Inhibition of Growth Hormone (GH) secretion. - Mild stimulation of Prolactin (PRL) secretion. - Anti-tumor activity demonstrated in C6 glioma models. |
| Octreotide | - Potent inhibition of GH, glucagon, and insulin secretion. |
| Lanreotide | - Sustained inhibition of GH and other hormone secretions. |
| Pasireotide | - Broad inhibition of hormone secretion, including GH, ACTH, and cortisol. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
SSTR2 and SSTR5 Signaling Pathways
Experimental Workflow: Radioligand Binding Assay
// Nodes A [label="1. Membrane Preparation\n(Cells expressing SSTRs)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Incubation\n- Radioligand (e.g., ¹²⁵I-Somatostatin)\n- Unlabeled Competitor (e.g., this compound)\n- Membrane Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Separation of Bound/Free Ligand\n(Rapid Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Quantification of Radioactivity\n(Gamma Counter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Data Analysis\n- Competition Binding Curve\n- IC50 Determination\n- Ki Calculation (Cheng-Prusoff)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; } Workflow for binding affinity determination.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound) for somatostatin receptors.
1. Membrane Preparation:
-
Cells stably or transiently expressing one of the human somatostatin receptor subtypes (SSTR1-5) are harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a constant concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14) and varying concentrations of the unlabeled competitor compound (this compound or other analogs).
-
The reaction is initiated by adding the membrane preparation to the wells.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: cAMP Measurement
This protocol outlines a common method to assess the functional activity of somatostatin receptor agonists by measuring the inhibition of adenylyl cyclase activity.
1. Cell Culture and Treatment:
-
Cells expressing the somatostatin receptor of interest (e.g., SSTR2 or SSTR5) are cultured in appropriate media.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
Adenylyl cyclase is then stimulated with forskolin.
-
Concurrently, the cells are treated with varying concentrations of the test agonist (e.g., this compound).
2. cAMP Measurement:
-
After a defined incubation period, the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
3. Data Analysis:
-
The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP production.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal inhibitory effect) is determined by plotting the percentage of inhibition against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound demonstrates a distinct and selective high-affinity binding profile for SSTR2 and SSTR5. This characteristic distinguishes it from other somatostatin analogs such as octreotide and lanreotide, which are primarily SSTR2-selective, and pasireotide, which exhibits a broader receptor affinity. The targeted agonism of this compound provides a valuable pharmacological tool for the specific investigation of SSTR2- and SSTR5-mediated physiological and pathological processes. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals in the field of drug development and neuroendocrine research.
References
A Comparative Analysis of BIM-23190 and BIM-23197 in the Suppression of Growth Hormone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two somatostatin (B550006) analogs, BIM-23190 and BIM-23197, with a focus on their efficacy in suppressing growth hormone (GH) secretion. The information presented is based on available preclinical data to assist researchers and professionals in drug development in understanding the characteristics of these compounds.
Introduction to this compound and BIM-23197
This compound and BIM-23197 are synthetic somatostatin analogs designed to interact with somatostatin receptors (SSTRs) to modulate hormonal secretion. The primary therapeutic interest in these compounds lies in their potential to treat conditions characterized by excess growth hormone, such as acromegaly. Their mechanism of action is centered on the activation of specific SSTR subtypes, predominantly SSTR2 and SSTR5, which are highly expressed in the pituitary gland and are key regulators of GH release.
Comparative Efficacy in Growth Hormone Suppression
While a direct head-to-head comparative study in the same experimental setting is not publicly available, data from separate in vitro studies provide insights into the GH suppression capabilities of this compound and BIM-23197.
Quantitative Data on Growth Hormone Suppression
| Compound | Experimental System | Key Findings |
| This compound | Data on direct GH suppression from in vitro pituitary cell-based assays are not readily available in the public domain. | Efficacy has been demonstrated in vivo in a C6 glioma mouse model, where it significantly reduced tumor growth. This anti-tumor activity is linked to its somatostatin-like properties, which include the inhibition of hormone secretion and cell proliferation. |
| BIM-23197 | Cultured human GH-secreting pituitary adenoma cells | Produced a mean maximal suppression of GH secretion of 24 ± 3%. |
| Human fetal pituitary cells | Suppressed GHRH-stimulated GH secretion by 39 ± 4%. |
Receptor Binding Affinity
The differential effects of somatostatin analogs are largely determined by their binding affinities to the five SSTR subtypes. The available data for this compound and BIM-23197 are summarized below.
Somatostatin Receptor (SSTR) Binding Affinity (Ki, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Receptor Selectivity Profile |
| This compound | - | 0.34 | - | - | 11.1 | Selective SSTR2 and SSTR5 agonist. |
| BIM-23197 | - | High Affinity | - | - | Moderate Affinity | SSTR2-preferring agonist. |
Note: Specific Ki values for all SSTR subtypes for BIM-23197 are not available in the reviewed literature, but it is consistently referred to as an SSTR2-preferring agonist.
Mechanism of Action and Signaling Pathways
Both this compound and BIM-23197 exert their inhibitory effects on GH secretion by activating SSTR2 and/or SSTR5 on pituitary somatotrophs. This activation initiates a cascade of intracellular signaling events.
Upon binding of the somatostatin analog, the G-protein coupled SSTRs inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A reduction in cAMP levels results in decreased protein kinase A (PKA) activity, which in turn affects calcium ion channels. The outcome is a reduction in intracellular calcium concentration, a critical factor for the exocytosis of GH-containing secretory granules.
Below is a diagram illustrating the general signaling pathway for somatostatin receptor-mediated inhibition of growth hormone secretion.
Caption: Signaling pathway of this compound/BIM-23197 in GH suppression.
Experimental Protocols
The following are generalized experimental methodologies based on standard practices for assessing the effects of somatostatin analogs on GH secretion from pituitary cells in vitro.
In Vitro Growth Hormone Suppression Assay
Objective: To determine the efficacy of a somatostatin analog in inhibiting growth hormone secretion from pituitary cells.
Experimental Workflow:
Caption: Workflow for in vitro GH suppression assay.
1. Cell Culture:
-
Cell Source: Primary cultures of human pituitary adenoma cells from patients with acromegaly, or human fetal pituitary cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary growth factors.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere and stabilize.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound or BIM-23197) or a vehicle control.
-
In some experimental designs, GH secretion is stimulated with Growth Hormone-Releasing Hormone (GHRH) prior to or concurrently with the addition of the somatostatin analog.
3. Sample Collection and Analysis:
-
After a specified incubation period (e.g., 4 to 24 hours), the cell culture supernatant is collected.
-
The concentration of GH in the supernatant is quantified using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
4. Data Interpretation:
-
The amount of GH secreted in the presence of the test compound is compared to the amount secreted by control (vehicle-treated) cells.
-
The results are typically expressed as a percentage of inhibition of GH secretion. Dose-response curves can be generated to determine the IC50 (half-maximal inhibitory concentration) of the compound.
Conclusion
Both this compound and BIM-23197 are potent somatostatin analogs with the ability to suppress growth hormone secretion, primarily through their interaction with SSTR2 and SSTR5. BIM-23197 has demonstrated significant in vitro efficacy in reducing GH release from human pituitary cells. While direct comparative data is limited, the high affinity of this compound for both SSTR2 and SSTR5 suggests it is also a strong candidate for GH suppression. Further head-to-head studies would be beneficial to definitively delineate the comparative potency and efficacy of these two compounds. The choice between these analogs for further research and development may depend on the specific therapeutic goals, considering their distinct receptor selectivity profiles.
A Comparative Analysis of BIM-23190 and BIM-23197 in the Suppression of Growth Hormone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two somatostatin analogs, BIM-23190 and BIM-23197, with a focus on their efficacy in suppressing growth hormone (GH) secretion. The information presented is based on available preclinical data to assist researchers and professionals in drug development in understanding the characteristics of these compounds.
Introduction to this compound and BIM-23197
This compound and BIM-23197 are synthetic somatostatin analogs designed to interact with somatostatin receptors (SSTRs) to modulate hormonal secretion. The primary therapeutic interest in these compounds lies in their potential to treat conditions characterized by excess growth hormone, such as acromegaly. Their mechanism of action is centered on the activation of specific SSTR subtypes, predominantly SSTR2 and SSTR5, which are highly expressed in the pituitary gland and are key regulators of GH release.
Comparative Efficacy in Growth Hormone Suppression
While a direct head-to-head comparative study in the same experimental setting is not publicly available, data from separate in vitro studies provide insights into the GH suppression capabilities of this compound and BIM-23197.
Quantitative Data on Growth Hormone Suppression
| Compound | Experimental System | Key Findings |
| This compound | Data on direct GH suppression from in vitro pituitary cell-based assays are not readily available in the public domain. | Efficacy has been demonstrated in vivo in a C6 glioma mouse model, where it significantly reduced tumor growth. This anti-tumor activity is linked to its somatostatin-like properties, which include the inhibition of hormone secretion and cell proliferation. |
| BIM-23197 | Cultured human GH-secreting pituitary adenoma cells | Produced a mean maximal suppression of GH secretion of 24 ± 3%. |
| Human fetal pituitary cells | Suppressed GHRH-stimulated GH secretion by 39 ± 4%. |
Receptor Binding Affinity
The differential effects of somatostatin analogs are largely determined by their binding affinities to the five SSTR subtypes. The available data for this compound and BIM-23197 are summarized below.
Somatostatin Receptor (SSTR) Binding Affinity (Ki, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Receptor Selectivity Profile |
| This compound | - | 0.34 | - | - | 11.1 | Selective SSTR2 and SSTR5 agonist. |
| BIM-23197 | - | High Affinity | - | - | Moderate Affinity | SSTR2-preferring agonist. |
Note: Specific Ki values for all SSTR subtypes for BIM-23197 are not available in the reviewed literature, but it is consistently referred to as an SSTR2-preferring agonist.
Mechanism of Action and Signaling Pathways
Both this compound and BIM-23197 exert their inhibitory effects on GH secretion by activating SSTR2 and/or SSTR5 on pituitary somatotrophs. This activation initiates a cascade of intracellular signaling events.
Upon binding of the somatostatin analog, the G-protein coupled SSTRs inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A reduction in cAMP levels results in decreased protein kinase A (PKA) activity, which in turn affects calcium ion channels. The outcome is a reduction in intracellular calcium concentration, a critical factor for the exocytosis of GH-containing secretory granules.
Below is a diagram illustrating the general signaling pathway for somatostatin receptor-mediated inhibition of growth hormone secretion.
Caption: Signaling pathway of this compound/BIM-23197 in GH suppression.
Experimental Protocols
The following are generalized experimental methodologies based on standard practices for assessing the effects of somatostatin analogs on GH secretion from pituitary cells in vitro.
In Vitro Growth Hormone Suppression Assay
Objective: To determine the efficacy of a somatostatin analog in inhibiting growth hormone secretion from pituitary cells.
Experimental Workflow:
Caption: Workflow for in vitro GH suppression assay.
1. Cell Culture:
-
Cell Source: Primary cultures of human pituitary adenoma cells from patients with acromegaly, or human fetal pituitary cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary growth factors.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere and stabilize.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound or BIM-23197) or a vehicle control.
-
In some experimental designs, GH secretion is stimulated with Growth Hormone-Releasing Hormone (GHRH) prior to or concurrently with the addition of the somatostatin analog.
3. Sample Collection and Analysis:
-
After a specified incubation period (e.g., 4 to 24 hours), the cell culture supernatant is collected.
-
The concentration of GH in the supernatant is quantified using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
4. Data Interpretation:
-
The amount of GH secreted in the presence of the test compound is compared to the amount secreted by control (vehicle-treated) cells.
-
The results are typically expressed as a percentage of inhibition of GH secretion. Dose-response curves can be generated to determine the IC50 (half-maximal inhibitory concentration) of the compound.
Conclusion
Both this compound and BIM-23197 are potent somatostatin analogs with the ability to suppress growth hormone secretion, primarily through their interaction with SSTR2 and SSTR5. BIM-23197 has demonstrated significant in vitro efficacy in reducing GH release from human pituitary cells. While direct comparative data is limited, the high affinity of this compound for both SSTR2 and SSTR5 suggests it is also a strong candidate for GH suppression. Further head-to-head studies would be beneficial to definitively delineate the comparative potency and efficacy of these two compounds. The choice between these analogs for further research and development may depend on the specific therapeutic goals, considering their distinct receptor selectivity profiles.
Differential Signaling of BIM-23190: A Comparative Guide to SSTR2 and SSTR5 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential effects of BIM-23190, a synthetic somatostatin (B550006) analogue, on the signaling pathways mediated by somatostatin receptor subtype 2 (SSTR2) and subtype 5 (SSTR5). This compound exhibits high affinity for both receptors, yet downstream cellular responses can vary significantly depending on the receptor subtype expressed. Understanding these differential effects is crucial for the development of targeted therapies for conditions such as cancer and acromegaly.
Quantitative Data Summary
This compound demonstrates a notable preference for SSTR2 over SSTR5 in terms of binding affinity. This differential affinity likely contributes to the varied downstream signaling outcomes observed upon receptor activation.
| Parameter | SSTR2 | SSTR5 | Reference |
| Binding Affinity (Ki) | 0.34 nM | 11.1 nM | [1] |
The functional consequences of this compound binding to SSTR2 and SSTR5 are multifaceted, leading to distinct cellular responses. While both receptors are implicated in anti-proliferative effects, their modulation of specific signaling pathways, such as ERK1/2 phosphorylation and adenylyl cyclase activity, can differ.
| Cellular Response | Effect via SSTR2 | Effect via SSTR5 | Reference |
| ERK1/2 Phosphorylation | Inhibition | Inhibition | [1] |
| Prolactin (PRL) Secretion | Mild Stimulation | Inhibition | [2] |
| Growth Hormone (GH) Secretion | Inhibition | Inhibition | [2] |
| Cell Proliferation (C6 Glioma) | Inhibition | Inhibition | [1] |
| Adenylyl Cyclase Activity | Inhibition | Inhibition | |
| L-type Ca2+ Current | Inhibition | Inhibition |
Signaling Pathways
Activation of SSTR2 and SSTR5 by this compound initiates a cascade of intracellular events primarily through G-protein coupling. Both receptors are known to couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, both SSTR2 and SSTR5 signaling pathways converge on the inhibition of the MAP kinase (ERK1/2) pathway, a key regulator of cell proliferation. However, the magnitude and physiological consequences of activating these pathways can differ based on the receptor subtype. A notable distinction is their opposing effects on prolactin secretion, where SSTR2 activation can lead to a mild stimulation, while SSTR5 activation is inhibitory.
Differential signaling pathways of this compound through SSTR2 and SSTR5.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for SSTR2 and SSTR5.
Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing SSTR2 or SSTR5 in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14), and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity upon binding to SSTR2 and SSTR5.
Workflow for Adenylyl Cyclase Activity Assay.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing SSTR2 or SSTR5 in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add a known adenylyl cyclase activator, such as forskolin, to stimulate cAMP production.
-
Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: Normalize the cAMP levels to the protein concentration in each sample. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of ERK1/2, a key downstream signaling molecule.
Workflow for ERK1/2 Phosphorylation Assay.
Methodology:
-
Cell Culture and Treatment: Grow cells expressing SSTR2 or SSTR5 to near confluence. Serum-starve the cells and then treat with a growth factor (e.g., EGF or PDGF) in the presence or absence of varying concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe it with a primary antibody for total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK1/2 to total ERK1/2 for each treatment condition and compare it to the control.
References
Differential Signaling of BIM-23190: A Comparative Guide to SSTR2 and SSTR5 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential effects of BIM-23190, a synthetic somatostatin analogue, on the signaling pathways mediated by somatostatin receptor subtype 2 (SSTR2) and subtype 5 (SSTR5). This compound exhibits high affinity for both receptors, yet downstream cellular responses can vary significantly depending on the receptor subtype expressed. Understanding these differential effects is crucial for the development of targeted therapies for conditions such as cancer and acromegaly.
Quantitative Data Summary
This compound demonstrates a notable preference for SSTR2 over SSTR5 in terms of binding affinity. This differential affinity likely contributes to the varied downstream signaling outcomes observed upon receptor activation.
| Parameter | SSTR2 | SSTR5 | Reference |
| Binding Affinity (Ki) | 0.34 nM | 11.1 nM | [1] |
The functional consequences of this compound binding to SSTR2 and SSTR5 are multifaceted, leading to distinct cellular responses. While both receptors are implicated in anti-proliferative effects, their modulation of specific signaling pathways, such as ERK1/2 phosphorylation and adenylyl cyclase activity, can differ.
| Cellular Response | Effect via SSTR2 | Effect via SSTR5 | Reference |
| ERK1/2 Phosphorylation | Inhibition | Inhibition | [1] |
| Prolactin (PRL) Secretion | Mild Stimulation | Inhibition | [2] |
| Growth Hormone (GH) Secretion | Inhibition | Inhibition | [2] |
| Cell Proliferation (C6 Glioma) | Inhibition | Inhibition | [1] |
| Adenylyl Cyclase Activity | Inhibition | Inhibition | |
| L-type Ca2+ Current | Inhibition | Inhibition |
Signaling Pathways
Activation of SSTR2 and SSTR5 by this compound initiates a cascade of intracellular events primarily through G-protein coupling. Both receptors are known to couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, both SSTR2 and SSTR5 signaling pathways converge on the inhibition of the MAP kinase (ERK1/2) pathway, a key regulator of cell proliferation. However, the magnitude and physiological consequences of activating these pathways can differ based on the receptor subtype. A notable distinction is their opposing effects on prolactin secretion, where SSTR2 activation can lead to a mild stimulation, while SSTR5 activation is inhibitory.
Differential signaling pathways of this compound through SSTR2 and SSTR5.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for SSTR2 and SSTR5.
Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing SSTR2 or SSTR5 in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14), and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity upon binding to SSTR2 and SSTR5.
Workflow for Adenylyl Cyclase Activity Assay.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing SSTR2 or SSTR5 in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add a known adenylyl cyclase activator, such as forskolin, to stimulate cAMP production.
-
Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: Normalize the cAMP levels to the protein concentration in each sample. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of ERK1/2, a key downstream signaling molecule.
Workflow for ERK1/2 Phosphorylation Assay.
Methodology:
-
Cell Culture and Treatment: Grow cells expressing SSTR2 or SSTR5 to near confluence. Serum-starve the cells and then treat with a growth factor (e.g., EGF or PDGF) in the presence or absence of varying concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe it with a primary antibody for total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK1/2 to total ERK1/2 for each treatment condition and compare it to the control.
References
A Comparative Analysis of BIM-23190 and Novel Somatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the somatostatin (B550006) analog BIM-23190 against newer analogs such as pasireotide (B1678482) and lanreotide, with octreotide (B344500) included as a well-established reference. The information presented herein is intended to assist researchers in selecting the appropriate analog for their specific experimental needs by providing a comprehensive overview of binding affinities, functional activities, and the underlying experimental methodologies.
Introduction to Somatostatin Analogs
Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological processes by binding to five distinct G-protein coupled somatostatin receptor subtypes (SSTR1-5).[1][2] Its therapeutic potential is limited by a very short half-life in circulation.[3] Consequently, synthetic somatostatin analogs have been developed with improved stability and receptor subtype selectivity for the treatment of various conditions, including neuroendocrine tumors and acromegaly.[1][4]
This compound is a somatostatin analog known for its selective agonist activity at SSTR2 and SSTR5. Newer analogs, such as pasireotide, exhibit a broader receptor binding profile, while lanreotide, like the first-generation analog octreotide, primarily targets SSTR2. This guide will delve into a quantitative comparison of these compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinities and functional activities of this compound and other selected somatostatin analogs.
Table 1: Binding Affinity (Ki in nM) for Human Somatostatin Receptor Subtypes
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | >1000 | 0.34 | >1000 | >1000 | 11.1 |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Lanreotide | >1000 | 0.8 | 8.3 | >1000 | 5.2 |
| Octreotide | >1000 | 0.6 | 79 | >1000 | 15 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity (IC50 in nM) - Inhibition of cAMP Accumulation
| Compound | SSTR2 | SSTR5 |
| This compound | ~1-10 | ~10-100 |
| Pasireotide (SOM230) | 0.31 | 0.54 |
| Lanreotide | 0.45 | 13.4 |
| Octreotide | 0.2 | 6.3 |
Lower IC50 values indicate greater potency in inhibiting cAMP accumulation. Data is compiled from multiple sources and may vary depending on the specific cell line and assay conditions.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays measuring cAMP accumulation.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific somatostatin receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines engineered to express a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells).
-
Competitive Binding: A fixed concentration of a radiolabeled somatostatin analog (the "radioligand," e.g., [125I]-Tyr11-SRIF-14) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Following incubation, the receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.
cAMP Accumulation Assay
This functional assay measures the ability of a somatostatin analog to activate the receptor and elicit a downstream cellular response.
Objective: To determine the potency (IC50) of a somatostatin analog in inhibiting the production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Cells expressing the somatostatin receptor subtype of interest are cultured in multi-well plates.
-
Stimulation: The cells are first treated with a stimulator of adenylyl cyclase, such as forskolin, to induce the production of cAMP.
-
Agonist Treatment: Concurrently or subsequently, the cells are treated with varying concentrations of the somatostatin analog being tested.
-
Cell Lysis and Detection: After a set incubation period, the cells are lysed to release the intracellular cAMP. The amount of cAMP is then quantified, typically using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the level of cAMP against the concentration of the somatostatin analog. The IC50 value, representing the concentration of the analog that causes 50% of the maximal inhibition of cAMP production, is calculated from this curve.
Mandatory Visualizations
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin receptor signaling pathway.
Experimental Workflow for Analog Comparison
Caption: Experimental workflow for comparing somatostatin analogs.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of BIM-23190 and Novel Somatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the somatostatin analog BIM-23190 against newer analogs such as pasireotide and lanreotide, with octreotide included as a well-established reference. The information presented herein is intended to assist researchers in selecting the appropriate analog for their specific experimental needs by providing a comprehensive overview of binding affinities, functional activities, and the underlying experimental methodologies.
Introduction to Somatostatin Analogs
Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological processes by binding to five distinct G-protein coupled somatostatin receptor subtypes (SSTR1-5).[1][2] Its therapeutic potential is limited by a very short half-life in circulation.[3] Consequently, synthetic somatostatin analogs have been developed with improved stability and receptor subtype selectivity for the treatment of various conditions, including neuroendocrine tumors and acromegaly.[1][4]
This compound is a somatostatin analog known for its selective agonist activity at SSTR2 and SSTR5. Newer analogs, such as pasireotide, exhibit a broader receptor binding profile, while lanreotide, like the first-generation analog octreotide, primarily targets SSTR2. This guide will delve into a quantitative comparison of these compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinities and functional activities of this compound and other selected somatostatin analogs.
Table 1: Binding Affinity (Ki in nM) for Human Somatostatin Receptor Subtypes
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | >1000 | 0.34 | >1000 | >1000 | 11.1 |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Lanreotide | >1000 | 0.8 | 8.3 | >1000 | 5.2 |
| Octreotide | >1000 | 0.6 | 79 | >1000 | 15 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity (IC50 in nM) - Inhibition of cAMP Accumulation
| Compound | SSTR2 | SSTR5 |
| This compound | ~1-10 | ~10-100 |
| Pasireotide (SOM230) | 0.31 | 0.54 |
| Lanreotide | 0.45 | 13.4 |
| Octreotide | 0.2 | 6.3 |
Lower IC50 values indicate greater potency in inhibiting cAMP accumulation. Data is compiled from multiple sources and may vary depending on the specific cell line and assay conditions.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays measuring cAMP accumulation.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific somatostatin receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines engineered to express a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells).
-
Competitive Binding: A fixed concentration of a radiolabeled somatostatin analog (the "radioligand," e.g., [125I]-Tyr11-SRIF-14) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Following incubation, the receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.
cAMP Accumulation Assay
This functional assay measures the ability of a somatostatin analog to activate the receptor and elicit a downstream cellular response.
Objective: To determine the potency (IC50) of a somatostatin analog in inhibiting the production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Cells expressing the somatostatin receptor subtype of interest are cultured in multi-well plates.
-
Stimulation: The cells are first treated with a stimulator of adenylyl cyclase, such as forskolin, to induce the production of cAMP.
-
Agonist Treatment: Concurrently or subsequently, the cells are treated with varying concentrations of the somatostatin analog being tested.
-
Cell Lysis and Detection: After a set incubation period, the cells are lysed to release the intracellular cAMP. The amount of cAMP is then quantified, typically using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the level of cAMP against the concentration of the somatostatin analog. The IC50 value, representing the concentration of the analog that causes 50% of the maximal inhibition of cAMP production, is calculated from this curve.
Mandatory Visualizations
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin receptor signaling pathway.
Experimental Workflow for Analog Comparison
Caption: Experimental workflow for comparing somatostatin analogs.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of BIM-23190: A Comparative Analysis with Other Somatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of BIM-23190, a selective somatostatin (B550006) analog (SSA), with other established SSAs. The information presented is based on available preclinical experimental data, with a focus on anti-tumor activity.
Executive Summary
This compound is a synthetic somatostatin analog with high selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in tumors expressing these receptors. This guide will delve into the available in vivo data for this compound and compare its performance with other widely used SSAs, such as octreotide (B344500) and lanreotide (B11836).
Comparative In Vivo Efficacy Data
The primary in vivo evidence for the anti-tumor efficacy of this compound comes from a study utilizing a C6 glioma xenograft model in nude mice. This study, conducted by Barbieri et al. (2009), provides key insights into the compound's activity. While direct head-to-head in vivo comparisons with other SSAs in the same study are limited, this section presents the available data for this compound and contextualizes it with data from other relevant in vivo studies on octreotide.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in C6 Glioma Xenograft Model
| Treatment Group | Dosage | Administration Route | Duration | Tumor Volume Inhibition (%) | Reference |
| Control | Vehicle | Subcutaneous | 19 days | - | Barbieri et al., 2009 |
| This compound | 50 µ g/mouse , twice daily | Subcutaneous | 19 days | Significant reduction | Barbieri et al., 2009 |
Note: The original study by Barbieri et al. reported a significant reduction in tumor growth rate. The exact percentage of tumor volume inhibition is not explicitly stated in the available abstracts.
Table 2: In Vivo Anti-Tumor Efficacy of Octreotide in a Neuroblastoma Xenograft Model
| Treatment Group | Dosage | Administration Route | Duration | Mean Tumor Volume (Day 12) | Reference |
| Control | Saline | Subcutaneous | 12 days | 8.01 mL | (Study on neuroblastoma) |
| Octreotide | 10 µg, every 12 hours | Subcutaneous | 12 days | 4.24 mL | (Study on neuroblastoma) |
Disclaimer: The data in Table 2 is from a study on a different tumor type (neuroblastoma) and is presented for contextual comparison. Direct comparison of efficacy between this compound and octreotide is challenging due to the differences in the experimental models and methodologies.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental design behind the efficacy data, the following diagrams illustrate the key signaling pathway and a typical in vivo experimental workflow.
Caption: Somatostatin Receptor Signaling Pathway.
Caption: General Workflow for In Vivo Xenograft Studies.
Detailed Experimental Protocols
The following is a generalized protocol for an in vivo xenograft study to evaluate the anti-tumor efficacy of somatostatin analogs, based on common practices in the field.
1. Cell Culture and Animal Model
-
Cell Line: C6 glioma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Animal Model: Male athymic nude mice (nu/nu), typically 5-6 weeks old, are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water.
2. Tumor Implantation
-
C6 glioma cells are harvested from culture, washed, and resuspended in a sterile saline or culture medium without supplements.
-
A specific number of cells (e.g., 5 x 10^6 cells in 100 µL) is injected subcutaneously into the flank of each mouse.
3. Treatment
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to different treatment groups:
-
Control Group: Receives vehicle (e.g., saline) injections.
-
This compound Group: Receives subcutaneous injections of this compound at a specified dose (e.g., 50 µ g/mouse ) twice daily.
-
Other SSA Groups (for comparative studies): Receive the respective SSA (e.g., octreotide) at a clinically relevant dose.
-
-
Treatment is administered for a predetermined period (e.g., 19 days).
4. Data Collection and Analysis
-
Tumor Volume: Tumor dimensions (length and width) are measured periodically (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: The body weight of each mouse is recorded regularly as a measure of general health and toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after the specified treatment duration.
-
Statistical Analysis: Tumor growth curves for each group are plotted. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the differences in tumor volume between the treatment and control groups.
Conclusion
The available preclinical data indicates that this compound exhibits significant anti-tumor activity in a C6 glioma xenograft model. Its high affinity for SSTR2 and SSTR5 suggests a potential therapeutic advantage in tumors overexpressing these receptors. However, a lack of direct, head-to-head in vivo comparative studies with other SSAs like octreotide and lanreotide makes it difficult to definitively position its efficacy relative to these established drugs. Further research with direct comparative in vivo studies is necessary to fully elucidate the therapeutic potential of this compound in oncology.
In Vivo Efficacy of BIM-23190: A Comparative Analysis with Other Somatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of BIM-23190, a selective somatostatin analog (SSA), with other established SSAs. The information presented is based on available preclinical experimental data, with a focus on anti-tumor activity.
Executive Summary
This compound is a synthetic somatostatin analog with high selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in tumors expressing these receptors. This guide will delve into the available in vivo data for this compound and compare its performance with other widely used SSAs, such as octreotide and lanreotide.
Comparative In Vivo Efficacy Data
The primary in vivo evidence for the anti-tumor efficacy of this compound comes from a study utilizing a C6 glioma xenograft model in nude mice. This study, conducted by Barbieri et al. (2009), provides key insights into the compound's activity. While direct head-to-head in vivo comparisons with other SSAs in the same study are limited, this section presents the available data for this compound and contextualizes it with data from other relevant in vivo studies on octreotide.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in C6 Glioma Xenograft Model
| Treatment Group | Dosage | Administration Route | Duration | Tumor Volume Inhibition (%) | Reference |
| Control | Vehicle | Subcutaneous | 19 days | - | Barbieri et al., 2009 |
| This compound | 50 µ g/mouse , twice daily | Subcutaneous | 19 days | Significant reduction | Barbieri et al., 2009 |
Note: The original study by Barbieri et al. reported a significant reduction in tumor growth rate. The exact percentage of tumor volume inhibition is not explicitly stated in the available abstracts.
Table 2: In Vivo Anti-Tumor Efficacy of Octreotide in a Neuroblastoma Xenograft Model
| Treatment Group | Dosage | Administration Route | Duration | Mean Tumor Volume (Day 12) | Reference |
| Control | Saline | Subcutaneous | 12 days | 8.01 mL | (Study on neuroblastoma) |
| Octreotide | 10 µg, every 12 hours | Subcutaneous | 12 days | 4.24 mL | (Study on neuroblastoma) |
Disclaimer: The data in Table 2 is from a study on a different tumor type (neuroblastoma) and is presented for contextual comparison. Direct comparison of efficacy between this compound and octreotide is challenging due to the differences in the experimental models and methodologies.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental design behind the efficacy data, the following diagrams illustrate the key signaling pathway and a typical in vivo experimental workflow.
Caption: Somatostatin Receptor Signaling Pathway.
Caption: General Workflow for In Vivo Xenograft Studies.
Detailed Experimental Protocols
The following is a generalized protocol for an in vivo xenograft study to evaluate the anti-tumor efficacy of somatostatin analogs, based on common practices in the field.
1. Cell Culture and Animal Model
-
Cell Line: C6 glioma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Animal Model: Male athymic nude mice (nu/nu), typically 5-6 weeks old, are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water.
2. Tumor Implantation
-
C6 glioma cells are harvested from culture, washed, and resuspended in a sterile saline or culture medium without supplements.
-
A specific number of cells (e.g., 5 x 10^6 cells in 100 µL) is injected subcutaneously into the flank of each mouse.
3. Treatment
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to different treatment groups:
-
Control Group: Receives vehicle (e.g., saline) injections.
-
This compound Group: Receives subcutaneous injections of this compound at a specified dose (e.g., 50 µ g/mouse ) twice daily.
-
Other SSA Groups (for comparative studies): Receive the respective SSA (e.g., octreotide) at a clinically relevant dose.
-
-
Treatment is administered for a predetermined period (e.g., 19 days).
4. Data Collection and Analysis
-
Tumor Volume: Tumor dimensions (length and width) are measured periodically (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: The body weight of each mouse is recorded regularly as a measure of general health and toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after the specified treatment duration.
-
Statistical Analysis: Tumor growth curves for each group are plotted. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the differences in tumor volume between the treatment and control groups.
Conclusion
The available preclinical data indicates that this compound exhibits significant anti-tumor activity in a C6 glioma xenograft model. Its high affinity for SSTR2 and SSTR5 suggests a potential therapeutic advantage in tumors overexpressing these receptors. However, a lack of direct, head-to-head in vivo comparative studies with other SSAs like octreotide and lanreotide makes it difficult to definitively position its efficacy relative to these established drugs. Further research with direct comparative in vivo studies is necessary to fully elucidate the therapeutic potential of this compound in oncology.
A Comparative Analysis of BIM-23190 and Other Somatostatin Analogs
This guide provides a comprehensive comparison of the somatostatin (B550006) analog BIM-23190 with other commercially available alternatives, namely octreotide (B344500) and lanreotide (B11836). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a summary of performance data from various studies, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Quantitative Performance Comparison
The following table summarizes the binding affinities and functional potencies of this compound, octreotide, and lanreotide for the key somatostatin receptor subtypes, SSTR2 and SSTR5. This data is compiled from multiple in vitro studies to provide a comparative overview.
| Compound | SSTR2 Affinity (Ki, nM) | SSTR5 Affinity (Ki, nM) | GH Suppression (EC50, pM) |
| This compound | 0.34[1] | 11.1[1] | Not directly reported; see note below |
| Octreotide | ~1-10 (varies by study) | ~10-100 (varies by study) | 25 ± 15 |
| Lanreotide | High affinity (comparable to octreotide) | Moderate affinity | Not directly compared in the same study |
Note on this compound GH Suppression: While direct EC50 values for this compound in GH suppression assays were not found in the reviewed literature, a structurally similar SSTR2-preferential analog, BIM-23197, demonstrated an EC50 of 3 ± 2 pM. Furthermore, a bispecific SSTR2 and SSTR5 compound, BIM-23244, showed an EC50 of 3 ± 3 pM in octreotide-sensitive GH-secreting tumors.[2] These values suggest a potent inhibitory effect on growth hormone secretion.
Signaling Pathway of this compound
This compound exerts its biological effects by binding to and activating somatostatin receptors SSTR2 and SSTR5. This activation triggers a downstream signaling cascade that ultimately leads to the inhibition of cell proliferation and hormone secretion. A key pathway involves the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway and the upregulation of the cyclin-dependent kinase inhibitor p27Kip1.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the in vitro comparison of somatostatin analogs like this compound, octreotide, and lanreotide.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound, octreotide, and lanreotide for SSTR2 and SSTR5.
Materials:
-
Cell membranes from cells expressing human SSTR2 or SSTR5 (e.g., CHO-K1 cells)
-
Radioligand: [125I-Tyr11]Somatostatin-14 ([125I-Tyr11]SRIF-14)
-
Unlabeled somatostatin analogs: this compound, octreotide, lanreotide
-
Binding buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Cell membranes are prepared from cultured cells overexpressing the somatostatin receptor of interest.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
Increasing concentrations of the unlabeled competitor compound (this compound, octreotide, or lanreotide)
-
A fixed concentration of the radioligand ([125I-Tyr11]SRIF-14), typically at its Kd value.
-
Cell membranes (protein concentration to be optimized).
-
-
Incubation: Incubate the plates at 37°C for 30-60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Growth Hormone (GH) Secretion Assay
Objective: To evaluate the functional potency (EC50) of this compound, octreotide, and lanreotide in inhibiting GH secretion from pituitary cells.
Materials:
-
Primary cultures of human pituitary adenoma cells or a suitable cell line (e.g., GH3 cells)
-
Culture medium (e.g., DMEM) supplemented with serum
-
Test compounds: this compound, octreotide, lanreotide at various concentrations
-
GH Releasing Hormone (GHRH) to stimulate GH secretion (optional)
-
Human GH ELISA kit
-
24-well culture plates
Procedure:
-
Cell Culture: Plate pituitary cells in 24-well plates and allow them to adhere and grow for a specified period.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate for a period to establish baseline secretion.
-
Treatment: Replace the medium with fresh serum-free medium containing various concentrations of the test compounds (this compound, octreotide, or lanreotide). A control group with vehicle only should be included. If stimulating secretion, add GHRH at this step.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
Sample Collection: Collect the culture medium from each well.
-
GH Measurement: Quantify the concentration of GH in the collected medium using a human GH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of GH inhibition against the log concentration of the test compound to determine the EC50 value.
References
A Comparative Analysis of BIM-23190 and Other Somatostatin Analogs
This guide provides a comprehensive comparison of the somatostatin analog BIM-23190 with other commercially available alternatives, namely octreotide and lanreotide. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a summary of performance data from various studies, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Quantitative Performance Comparison
The following table summarizes the binding affinities and functional potencies of this compound, octreotide, and lanreotide for the key somatostatin receptor subtypes, SSTR2 and SSTR5. This data is compiled from multiple in vitro studies to provide a comparative overview.
| Compound | SSTR2 Affinity (Ki, nM) | SSTR5 Affinity (Ki, nM) | GH Suppression (EC50, pM) |
| This compound | 0.34[1] | 11.1[1] | Not directly reported; see note below |
| Octreotide | ~1-10 (varies by study) | ~10-100 (varies by study) | 25 ± 15 |
| Lanreotide | High affinity (comparable to octreotide) | Moderate affinity | Not directly compared in the same study |
Note on this compound GH Suppression: While direct EC50 values for this compound in GH suppression assays were not found in the reviewed literature, a structurally similar SSTR2-preferential analog, BIM-23197, demonstrated an EC50 of 3 ± 2 pM. Furthermore, a bispecific SSTR2 and SSTR5 compound, BIM-23244, showed an EC50 of 3 ± 3 pM in octreotide-sensitive GH-secreting tumors.[2] These values suggest a potent inhibitory effect on growth hormone secretion.
Signaling Pathway of this compound
This compound exerts its biological effects by binding to and activating somatostatin receptors SSTR2 and SSTR5. This activation triggers a downstream signaling cascade that ultimately leads to the inhibition of cell proliferation and hormone secretion. A key pathway involves the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway and the upregulation of the cyclin-dependent kinase inhibitor p27Kip1.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the in vitro comparison of somatostatin analogs like this compound, octreotide, and lanreotide.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound, octreotide, and lanreotide for SSTR2 and SSTR5.
Materials:
-
Cell membranes from cells expressing human SSTR2 or SSTR5 (e.g., CHO-K1 cells)
-
Radioligand: [125I-Tyr11]Somatostatin-14 ([125I-Tyr11]SRIF-14)
-
Unlabeled somatostatin analogs: this compound, octreotide, lanreotide
-
Binding buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Cell membranes are prepared from cultured cells overexpressing the somatostatin receptor of interest.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
Increasing concentrations of the unlabeled competitor compound (this compound, octreotide, or lanreotide)
-
A fixed concentration of the radioligand ([125I-Tyr11]SRIF-14), typically at its Kd value.
-
Cell membranes (protein concentration to be optimized).
-
-
Incubation: Incubate the plates at 37°C for 30-60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Growth Hormone (GH) Secretion Assay
Objective: To evaluate the functional potency (EC50) of this compound, octreotide, and lanreotide in inhibiting GH secretion from pituitary cells.
Materials:
-
Primary cultures of human pituitary adenoma cells or a suitable cell line (e.g., GH3 cells)
-
Culture medium (e.g., DMEM) supplemented with serum
-
Test compounds: this compound, octreotide, lanreotide at various concentrations
-
GH Releasing Hormone (GHRH) to stimulate GH secretion (optional)
-
Human GH ELISA kit
-
24-well culture plates
Procedure:
-
Cell Culture: Plate pituitary cells in 24-well plates and allow them to adhere and grow for a specified period.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate for a period to establish baseline secretion.
-
Treatment: Replace the medium with fresh serum-free medium containing various concentrations of the test compounds (this compound, octreotide, or lanreotide). A control group with vehicle only should be included. If stimulating secretion, add GHRH at this step.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
Sample Collection: Collect the culture medium from each well.
-
GH Measurement: Quantify the concentration of GH in the collected medium using a human GH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of GH inhibition against the log concentration of the test compound to determine the EC50 value.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for BIM-23190 (Lanreotide)
For laboratory personnel, researchers, and drug development professionals, the proper handling and disposal of BIM-23190, a lanreotide-based compound, are critical for maintaining a safe work environment and ensuring regulatory compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated materials.
Immediate Safety and Handling Precautions
This compound, known commercially as Somatuline® Depot (lanreotide), is an octapeptide analog of natural somatostatin (B550006).[1] It is typically supplied in single-dose, prefilled syringes.[2] Allergic reactions, including angioedema and anaphylaxis, have been reported with lanreotide (B11836) administration.[2] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the product.
Disposal Plan for this compound
The primary guideline for the disposal of this compound is to treat it as a medical sharp. The complete product, including the syringe and needle, must be disposed of in a designated sharps disposal container.[2] It is crucial to not dispose of the syringe or needle in regular trash receptacles.[2] The syringe and needle are intended for single use only and are not reusable.
| Item | Disposal Method | Key Considerations |
| This compound Prefilled Syringe (used or unused) | Sharps Disposal Container | The entire syringe and needle assembly must be placed in the container. |
| Needle | Sharps Disposal Container | Do not recap, bend, or break the needle before disposal. |
| Contaminated Materials (e.g., gloves, wipes) | Biohazardous Waste | Segregate from regular trash. Follow institutional guidelines for biohazardous waste. |
| Packaging (uncontaminated) | Regular Trash | Cardboard boxes and paper inserts that have not come into contact with the drug can be disposed of as regular waste. |
Experimental Workflow: Disposal Protocol
The following workflow outlines the procedural steps for the proper disposal of this compound after administration or if the product is unused.
Signaling Pathways and Logical Relationships
While this compound's mechanism of action involves binding to somatostatin receptors to inhibit hormone secretion, the disposal procedure itself does not involve complex signaling pathways. The logical relationship for disposal is a linear, safety-first process designed to prevent needlestick injuries and environmental contamination.
References
Essential Safety and Disposal Procedures for BIM-23190 (Lanreotide)
For laboratory personnel, researchers, and drug development professionals, the proper handling and disposal of BIM-23190, a lanreotide-based compound, are critical for maintaining a safe work environment and ensuring regulatory compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated materials.
Immediate Safety and Handling Precautions
This compound, known commercially as Somatuline® Depot (lanreotide), is an octapeptide analog of natural somatostatin.[1] It is typically supplied in single-dose, prefilled syringes.[2] Allergic reactions, including angioedema and anaphylaxis, have been reported with lanreotide administration.[2] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the product.
Disposal Plan for this compound
The primary guideline for the disposal of this compound is to treat it as a medical sharp. The complete product, including the syringe and needle, must be disposed of in a designated sharps disposal container.[2] It is crucial to not dispose of the syringe or needle in regular trash receptacles.[2] The syringe and needle are intended for single use only and are not reusable.
| Item | Disposal Method | Key Considerations |
| This compound Prefilled Syringe (used or unused) | Sharps Disposal Container | The entire syringe and needle assembly must be placed in the container. |
| Needle | Sharps Disposal Container | Do not recap, bend, or break the needle before disposal. |
| Contaminated Materials (e.g., gloves, wipes) | Biohazardous Waste | Segregate from regular trash. Follow institutional guidelines for biohazardous waste. |
| Packaging (uncontaminated) | Regular Trash | Cardboard boxes and paper inserts that have not come into contact with the drug can be disposed of as regular waste. |
Experimental Workflow: Disposal Protocol
The following workflow outlines the procedural steps for the proper disposal of this compound after administration or if the product is unused.
Signaling Pathways and Logical Relationships
While this compound's mechanism of action involves binding to somatostatin receptors to inhibit hormone secretion, the disposal procedure itself does not involve complex signaling pathways. The logical relationship for disposal is a linear, safety-first process designed to prevent needlestick injuries and environmental contamination.
References
Personal protective equipment for handling BIM-23190
Essential Safety and Handling Guide for BIM-23190
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[1] |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[1] |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses.[1] |
| Animal Studies (Injections) | Disposable nitrile gloves, lab coat, and safety glasses.[1] |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, rubber boots, and a respirator.[1] |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store lyophilized this compound at -20°C for long-term stability.
-
Reconstituted peptide solutions should be stored at 2-8°C for short-term use or frozen for extended storage. To prevent degradation, avoid repeated freeze-thaw cycles by aliquoting the solution.
2. Preparation and Weighing:
-
Before handling, ensure the work area, such as a chemical fume hood or a well-ventilated laboratory bench, is clean and uncluttered.
-
Wear all required PPE as outlined in the table above.
-
To minimize dust inhalation, perform weighing of the powdered peptide in a fume hood or on a bench with minimal air currents. Use a clean spatula and weighing paper or a weigh boat.
3. Dissolution:
-
Consult the product's technical data sheet for solubility information. Peptides are often dissolved in sterile, purified water or a buffer solution.
-
Add the solvent to the vial containing the peptide.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent denaturation.
4. Use in Experiments:
-
Handle the peptide solution with care, avoiding splashes and spills.
-
Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.
Disposal Plan
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Unused Peptide and Contaminated Materials: Dispose of unused this compound, empty vials, and any materials that have come into contact with the peptide (e.g., pipette tips, gloves) in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect aqueous solutions containing the peptide as chemical waste. Depending on local regulations, decontamination with a suitable method, such as treatment with 10% bleach, may be required before disposal. Never dispose of peptides down the drain.
-
Contaminated PPE: Dispose of contaminated items like gloves and lab coats in a designated waste container.
Emergency Procedures
In the event of accidental exposure, immediate action is necessary.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Spill Response:
-
Small Spills: For small spills of powdered this compound, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place it in a suitable container for disposal. Clean the spill area with a damp cloth.
-
Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including a respirator. Contain the spill and follow the cleanup procedures for small spills. Ensure the area is well-ventilated during and after cleanup.
Visual Workflows
The following diagrams illustrate the key decision points and steps for the safe handling and disposal of this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
Caption: Disposal plan for waste contaminated with this compound.
References
Personal protective equipment for handling BIM-23190
Essential Safety and Handling Guide for BIM-23190
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[1] |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[1] |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses.[1] |
| Animal Studies (Injections) | Disposable nitrile gloves, lab coat, and safety glasses.[1] |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, rubber boots, and a respirator.[1] |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store lyophilized this compound at -20°C for long-term stability.
-
Reconstituted peptide solutions should be stored at 2-8°C for short-term use or frozen for extended storage. To prevent degradation, avoid repeated freeze-thaw cycles by aliquoting the solution.
2. Preparation and Weighing:
-
Before handling, ensure the work area, such as a chemical fume hood or a well-ventilated laboratory bench, is clean and uncluttered.
-
Wear all required PPE as outlined in the table above.
-
To minimize dust inhalation, perform weighing of the powdered peptide in a fume hood or on a bench with minimal air currents. Use a clean spatula and weighing paper or a weigh boat.
3. Dissolution:
-
Consult the product's technical data sheet for solubility information. Peptides are often dissolved in sterile, purified water or a buffer solution.
-
Add the solvent to the vial containing the peptide.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent denaturation.
4. Use in Experiments:
-
Handle the peptide solution with care, avoiding splashes and spills.
-
Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.
Disposal Plan
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Unused Peptide and Contaminated Materials: Dispose of unused this compound, empty vials, and any materials that have come into contact with the peptide (e.g., pipette tips, gloves) in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect aqueous solutions containing the peptide as chemical waste. Depending on local regulations, decontamination with a suitable method, such as treatment with 10% bleach, may be required before disposal. Never dispose of peptides down the drain.
-
Contaminated PPE: Dispose of contaminated items like gloves and lab coats in a designated waste container.
Emergency Procedures
In the event of accidental exposure, immediate action is necessary.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Spill Response:
-
Small Spills: For small spills of powdered this compound, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place it in a suitable container for disposal. Clean the spill area with a damp cloth.
-
Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including a respirator. Contain the spill and follow the cleanup procedures for small spills. Ensure the area is well-ventilated during and after cleanup.
Visual Workflows
The following diagrams illustrate the key decision points and steps for the safe handling and disposal of this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
Caption: Disposal plan for waste contaminated with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
